molecular formula C23H22O13 B11935161 6''-Acetylhyperin

6''-Acetylhyperin

货号: B11935161
分子量: 506.4 g/mol
InChI 键: IGLUNMMNDNWZOA-QZGPLKIZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6''-Acetylhyperin has been reported in Nymphaea odorata with data available.

属性

分子式

C23H22O13

分子量

506.4 g/mol

IUPAC 名称

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C23H22O13/c1-8(24)33-7-15-17(29)19(31)20(32)23(35-15)36-22-18(30)16-13(28)5-10(25)6-14(16)34-21(22)9-2-3-11(26)12(27)4-9/h2-6,15,17,19-20,23,25-29,31-32H,7H2,1H3/t15-,17+,19+,20-,23+/m1/s1

InChI 键

IGLUNMMNDNWZOA-QZGPLKIZSA-N

手性 SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

规范 SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

产品来源

United States

Foundational & Exploratory

Unveiling the Botanical Origins of 6''-Acetylhyperin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of 6''-Acetylhyperin, a significant acetylated flavonoid. The document outlines the known botanical origins, biosynthesis, and detailed methodologies for extraction and isolation, designed to support research and development in the pharmaceutical and nutraceutical industries.

Natural Sources of this compound and Its Derivatives

This compound and its related compound, this compound 7-rhamnoside, have been identified in a select number of plant species. While the presence of these compounds is documented, quantitative data on their concentrations in these natural sources remain limited in publicly available scientific literature. The primary known sources are summarized in the table below.

Compound NameSynonymPlant SourceFamilyPlant Part
This compoundQuercetin 3-O-(6''-O-acetyl)-beta-d-galactopyranosideNymphaea odorata (American White Waterlily)NymphaeaceaeNot specified
This compound 7-rhamnoside-Vicia faba (Broad Bean)FabaceaeLeaves[1]
This compound 7-rhamnoside-Bryophyllum pinnatum (Cathedral Bells)CrassulaceaeLeaves[2]

Biosynthesis of this compound

The biosynthesis of this compound is hypothesized to follow the general flavonoid biosynthetic pathway, a well-established route for the synthesis of a wide array of plant secondary metabolites. This pathway begins with precursors from the shikimate and acetate pathways and proceeds through a series of enzymatic reactions to produce the core flavonoid structure, which is then further modified by glycosylation and acetylation to yield this compound.

Biosynthesis_of_6_Acetylhyperin cluster_shikimate Shikimate Pathway cluster_acetate Acetate Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL Malonyl-CoA Malonyl-CoA Chalcone Chalcone Flavanone Flavanone Chalcone->Flavanone CHI Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol F3H Flavonol (Quercetin) Flavonol (Quercetin) Dihydroflavonol->Flavonol (Quercetin) FLS Quercetin-3-O-galactoside (Hyperin) Quercetin-3-O-galactoside (Hyperin) Flavonol (Quercetin)->Quercetin-3-O-galactoside (Hyperin) UFGT (UDP-Galactose) This compound This compound Quercetin-3-O-galactoside (Hyperin)->this compound Acetyltransferase (Acetyl-CoA) p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic Acid->p-Coumaroyl-CoA p-Coumaroyl-CoAMalonyl-CoA p-Coumaroyl-CoAMalonyl-CoA p-Coumaroyl-CoAMalonyl-CoA->Chalcone CHS Experimental_Workflow cluster_extraction Extraction cluster_partitioning Fractionation cluster_chromatography Purification cluster_analysis Identification Plant Material\n(e.g., Nymphaea odorata leaves) Plant Material (e.g., Nymphaea odorata leaves) Extraction with Ethanol/Methanol Extraction with Ethanol/Methanol Plant Material\n(e.g., Nymphaea odorata leaves)->Extraction with Ethanol/Methanol Filtration and Concentration Filtration and Concentration Extraction with Ethanol/Methanol->Filtration and Concentration Crude Extract Crude Extract Filtration and Concentration->Crude Extract Solvent-Solvent Partitioning\n(e.g., n-hexane, ethyl acetate, n-butanol) Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) Crude Extract->Solvent-Solvent Partitioning\n(e.g., n-hexane, ethyl acetate, n-butanol) Ethyl Acetate/n-Butanol Fraction Ethyl Acetate/n-Butanol Fraction Solvent-Solvent Partitioning\n(e.g., n-hexane, ethyl acetate, n-butanol)->Ethyl Acetate/n-Butanol Fraction Column Chromatography\n(e.g., Sephadex LH-20, Silica Gel) Column Chromatography (e.g., Sephadex LH-20, Silica Gel) Ethyl Acetate/n-Butanol Fraction->Column Chromatography\n(e.g., Sephadex LH-20, Silica Gel) Semi-preparative HPLC Semi-preparative HPLC Column Chromatography\n(e.g., Sephadex LH-20, Silica Gel)->Semi-preparative HPLC Isolated Compound Isolated Compound Semi-preparative HPLC->Isolated Compound Spectroscopic Analysis\n(NMR, MS) Spectroscopic Analysis (NMR, MS) Isolated Compound->Spectroscopic Analysis\n(NMR, MS)

References

6''-Acetylhyperin: A Technical Overview of its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-Acetylhyperin, a naturally occurring flavonoid glycoside, belongs to the flavonol subclass. It is structurally identified as quercetin 3-O-(6''-O-acetyl)-β-D-galactopyranoside. The presence of an acetyl group on the galactose moiety distinguishes it from its well-known precursor, hyperin (quercetin 3-O-β-D-galactoside), and this modification is thought to influence its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailed experimental protocols, and a summary of its known biological context.

Discovery and Natural Occurrence

The first documented isolation of this compound was reported in 2003 by Zhang and colleagues from the ethanol extract of the leaves of the American white water lily, Nymphaea odorata[1][2]. In this study, the compound was identified as quercetin 3-O-(6''-O-acetyl)-β-D-galactopyranoside through spectroscopic analysis. While this remains the primary documented source, a related compound, 6"-Acetylhyperin-7-rhamnoside, has been identified in Kalanchoe pinnata.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Chemical Formula C₂₃H₂₂O₁₃N/A
Molecular Weight 506.41 g/mol N/A
CAS Number 72659-75-7N/A
Appearance Yellow Powder[3]
Solubility Soluble in DMSO and Methanol. Sparingly soluble in water.[3]

Experimental Protocols

While the full experimental details from the original 2003 publication by Zhang et al. were not accessible for this review, a general methodology for the isolation of flavonoid glycosides from plant sources, including Nymphaea species, can be outlined. This protocol is based on established phytochemical techniques.

General Isolation Workflow

Caption: Generalized workflow for the isolation of this compound.

  • Extraction: The dried and powdered leaves of Nymphaea odorata are extracted with ethanol at room temperature or under reflux. This process is repeated multiple times to ensure exhaustive extraction of the plant material.

  • Fractionation: The resulting crude ethanol extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions like ethyl acetate and n-butanol.

  • Chromatographic Purification: The enriched fraction is then subjected to column chromatography. Sephadex LH-20 is a common stationary phase for the separation of flavonoids[4]. A step-gradient elution with solvents such as methanol-water or chloroform-methanol is employed to separate the different flavonoid components.

  • Final Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the proton and carbon framework of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the structure.

  • UV-Vis Spectroscopy: To observe the characteristic absorption bands of the flavonoid chromophore.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Spectroscopic Data

Table of Expected Spectroscopic Data for this compound

Data TypeExpected Characteristics
¹H NMR Signals for the quercetin aglycone (aromatic protons), an anomeric proton of the galactose moiety, other sugar protons, and a singlet for the acetyl group methyl protons (around δ 2.0 ppm). The H-6'' protons of the galactose unit would be shifted downfield compared to the non-acetylated hyperin.
¹³C NMR Resonances for the 15 carbons of the quercetin skeleton, 6 carbons of the galactose moiety, and the methyl and carbonyl carbons of the acetyl group. The C-6'' of the galactose would show a downfield shift, and the C-5'' would show an upfield shift upon acetylation.
MS (ESI) A molecular ion peak corresponding to the exact mass of C₂₃H₂₂O₁₃.
UV (in MeOH) Two major absorption bands, typically around 250-270 nm (Band II) and 350-370 nm (Band I), characteristic of the flavonol skeleton.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathway interactions for this compound are not extensively documented. However, based on studies of other acetylated flavonoid glycosides and the parent compound quercetin, several potential areas of biological relevance can be inferred.

Acylated flavonoids have been reported to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and enzyme inhibitory activities[5][6]. The acetylation of the sugar moiety can influence the molecule's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Potential Signaling Pathway Involvement

Flavonoids, as a class, are known to interact with various cellular signaling pathways. While specific data for this compound is lacking, the following pathways are common targets for quercetin and its glycosides.

References

An In-depth Technical Guide on 6''-Acetylhyperin 7-rhamnoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 6''-Acetylhyperin 7-rhamnoside, a flavonoid glycoside found in various plant species. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Initial database searches for "this compound" revealed conflicting information regarding its molecular formula and weight. Further investigation has clarified that the correct chemical name for the compound of interest is This compound 7-rhamnoside , which is synonymous with Quercetin 3-O-(6''-acetyl-galactoside) 7-O-rhamnoside . The core structure consists of a quercetin aglycone linked to a 6''-acetylated galactoside moiety at the 3-OH position and a rhamnosyl group at the 7-OH position.[1]

The previously noted discrepancies likely arose from entries for a related compound, possibly this compound (Quercetin 3-O-(6''-acetyl-galactoside)), which lacks the rhamnoside group. For the purpose of this guide, all information pertains to the rhamnoside-containing structure.

Table 1: Chemical Identification of this compound 7-rhamnoside

IdentifierValue
Systematic Name (2R,3R,4S,5R,6S)-6-[[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy-chromen-3-yl]oxy]-3,4,5-trihydroxy-oxan-2-yl]methyl acetate
Synonyms Quercetin 3-O-(6''-acetyl-galactoside) 7-O-rhamnoside
Molecular Formula C29H32O17
Molecular Weight 652.56 g/mol
CAS Number 124027-51-6
Chemical Class Flavonoid, Flavonol Glycoside

Physicochemical Properties

Experimentally determined physicochemical data for this compound 7-rhamnoside is limited in the public domain. The following table summarizes available data, including computationally predicted values.

Table 2: Physicochemical Properties of this compound 7-rhamnoside

PropertyValueSource
Appearance Solid (predicted)[2]
Water Solubility 1.84 g/L (predicted)FooDB
logP 0.42 (predicted)FooDB
pKa (strongest acidic) 8.11 (predicted)FooDB
pKa (strongest basic) -3.6 (predicted)FooDB
Polar Surface Area 271.59 Ų (predicted)FooDB
Hydrogen Bond Donors 9 (predicted)FooDB
Hydrogen Bond Acceptors 16 (predicted)FooDB
Rotatable Bond Count 8 (predicted)FooDB

Spectroscopic Data

Detailed experimental spectroscopic data for this compound 7-rhamnoside is not widely available. However, based on the known structure and data from analogous flavonoid glycosides, the expected spectral features are summarized below.

Table 3: Expected Spectroscopic Features of this compound 7-rhamnoside

TechniqueExpected Features
¹H-NMR Signals corresponding to the aromatic protons of the quercetin backbone, anomeric protons of the galactose and rhamnose units, and a characteristic singlet for the acetyl methyl group around δ 2.1 ppm.[1]
¹³C-NMR Resonances for the carbonyl carbon of the flavonoid C-ring, aromatic carbons, and carbons of the sugar moieties.
Mass Spectrometry (ESI-MS) An expected [M+H]⁺ ion peak at m/z 653.16.[1]
UV-Vis Spectroscopy Absorption maxima characteristic of the flavonol skeleton, typically showing two major bands (Band I and Band II).
Infrared (IR) Spectroscopy Absorption bands corresponding to hydroxyl, carbonyl, aromatic C=C, and C-O stretching vibrations.

Natural Occurrence

This compound 7-rhamnoside has been identified as a natural constituent in the following plant species:

  • Kalanchoe pinnata (Leaf of Life)[3]

  • Broad bean (Vicia faba)[4]

Biological Activity and Potential Applications

As a member of the flavonoid class, this compound 7-rhamnoside is presumed to possess antioxidant and anti-inflammatory properties, which are common for this group of phytochemicals. However, specific in vitro or in vivo studies on this particular compound are not extensively reported in the available literature. Its presence in medicinal plants like Kalanchoe pinnata, which is used in traditional medicine for inflammatory conditions, suggests its potential contribution to the plant's therapeutic effects.[3]

Experimental Protocols (Representative)

Due to the lack of specific published protocols for this compound 7-rhamnoside, the following sections provide detailed, representative methodologies for the isolation, purification, and biological evaluation of flavonoid glycosides from plant sources.

Isolation and Purification of Flavonoid Glycosides

The following workflow outlines a general procedure for the extraction and isolation of flavonoid glycosides from plant material.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Plant Material (e.g., dried leaves of Kalanchoe pinnata) B Maceration with Methanol/Ethanol A->B C Filtration and Concentration (Rotary Evaporation) B->C D Crude Extract C->D E Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) D->E F Polar Fraction (Ethyl Acetate/n-Butanol) E->F Enriched with Glycosides G Column Chromatography (e.g., Sephadex LH-20, Silica Gel) F->G H Preparative HPLC (C18 column) G->H I Isolated this compound 7-rhamnoside H->I

Caption: General workflow for the isolation of flavonoid glycosides.

Protocol Details:

  • Extraction: Air-dried and powdered plant material (e.g., 1 kg) is macerated with 80% methanol (3 x 5 L) at room temperature for 72 hours. The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol. The fractions are concentrated, and the ethyl acetate and n-butanol fractions, which are typically rich in flavonoid glycosides, are selected for further purification.

  • Purification: The enriched fraction is subjected to column chromatography on Sephadex LH-20 with methanol as the eluent to remove phenolic polymers. Further separation is achieved by silica gel column chromatography using a gradient of chloroform and methanol. Final purification to obtain the pure compound is performed using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Protocol:

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound (this compound 7-rhamnoside) are prepared in methanol.

  • In a 96-well plate, 100 µL of each concentration of the test compound is added to 100 µL of the DPPH solution.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

This assay is based on the reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to its ferrous form, which has an intense blue color.

Protocol:

  • The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • The reagent is warmed to 37°C before use.

  • 10 µL of the test compound at various concentrations is mixed with 190 µL of the FRAP reagent in a 96-well plate.

  • The plate is incubated at 37°C for 10 minutes.

  • The absorbance is measured at 593 nm.

  • A standard curve is prepared using FeSO₄·7H₂O, and the results are expressed as µmol Fe(II) equivalents per gram of the compound.

Anti-inflammatory Activity Assay

This assay measures the inhibition of nitric oxide production, a key mediator in inflammation.

Protocol:

  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of this compound 7-rhamnoside for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plate is incubated for 24 hours.

  • The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • 50 µL of the supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound 7-rhamnoside, flavonoids are well-known to exert their anti-inflammatory effects by modulating key inflammatory pathways. One of the most important is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition by This compound 7-rhamnoside cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK Compound This compound 7-rhamnoside Compound->IKK Inhibits IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB Active NF-κB IkB_p->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, TNF-α) DNA->Genes

Caption: Potential modulation of the NF-κB signaling pathway.

Pathway Description:

In response to inflammatory stimuli like LPS, the IKK complex is activated, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB dimer. The active NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and various cytokines like TNF-α. Many flavonoids are known to inhibit this pathway at various points, including the activation of the IKK complex. It is plausible that this compound 7-rhamnoside could exert anti-inflammatory effects through a similar mechanism.

Conclusion

This compound 7-rhamnoside is a complex flavonoid glycoside with potential antioxidant and anti-inflammatory activities. This guide has clarified its chemical identity and compiled the available physicochemical and spectroscopic information. While specific experimental data on this compound is sparse, the provided representative protocols and potential mechanisms of action offer a solid foundation for future research. Further studies are warranted to isolate this compound in larger quantities, fully characterize its properties, and elucidate its specific biological functions and therapeutic potential.

References

6''-Acetylhyperin: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-Acetylhyperin, a naturally occurring flavonol glycoside, has been identified as a constituent of Nymphaea odorata, commonly known as the fragrant water lily. Its chemical structure, characterized by an acetyl group attached to the 6''-position of the galactose moiety of hyperin, suggests potential for a range of biological activities. This technical guide provides a comprehensive overview of the currently available scientific information regarding the biological effects of this compound, with a focus on quantitative data, experimental methodologies, and logical workflows.

Chemical and Physical Properties

  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R)-2-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-4H-chromen-4-one

  • Molecular Formula: C₂₃H₂₂O₁₃

  • Molecular Weight: 506.41 g/mol

  • Alternative Names: Quercetin 3-O-(6''-O-acetyl)-β-d-galactopyranoside, Hyperin Acetate

Biological Activity Data

The publicly available data on the biological activity of this compound is currently limited. The primary reported activity is cytotoxicity against a murine macrophage cell line. Information regarding other potential activities such as anti-inflammatory, antioxidant, or specific enzyme inhibition is not extensively documented in peer-reviewed literature.

Table 1: Quantitative Biological Activity Data for this compound

Biological ActivityCell Line / TargetAssayResult (IC₅₀)Source
CytotoxicityJ774.2 (murine macrophage)Trypan Blue Exclusion61.32 μMCommercial Vendor Data*

*Note: This cytotoxicity data is reported by a commercial chemical supplier. Independent verification in peer-reviewed publications has not been established through the conducted literature search.

Experimental Protocols

Isolation of this compound from Nymphaea odorata

The isolation of this compound has been described as part of a broader phytochemical analysis of Nymphaea odorata. The general workflow involves solvent extraction followed by chromatographic separation.

Workflow for Isolation and Bioassay:

G cluster_extraction Extraction cluster_fractionation Chromatographic Fractionation cluster_purification Compound Isolation cluster_bioassay Biological Evaluation Plant_Material Dried, powdered Nymphaea odorata leaves Extraction Percolation with 95% Ethanol Plant_Material->Extraction Crude_Extract Ethanolic Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Bioactivity Guided Fractions Elution with Chloroform-Methanol Gradient Silica_Gel->Fractions TLC_Analysis TLC-based Fraction Combination Fractions->TLC_Analysis Purified_Fractions Bioactive Fractions TLC_Analysis->Purified_Fractions Final_Purification Further Chromatographic Steps (e.g., HPLC) Purified_Fractions->Final_Purification Isolated_Compound This compound (Compound 6) Final_Purification->Isolated_Compound Bioassay Fatty Acid Synthase (FAS) Inhibition Assay Isolated_Compound->Bioassay Result Evaluation of Biological Activity Bioassay->Result

Caption: Workflow for the isolation and biological evaluation of this compound.

Detailed Steps:

  • Plant Material Preparation: Leaves of Nymphaea odorata are dried and finely powdered.

  • Extraction: The powdered plant material is subjected to percolation with a solvent such as 95% ethanol to obtain a crude extract.

  • Chromatographic Separation: The crude extract is then fractionated using silica gel column chromatography with a gradient elution system (e.g., chloroform-methanol).

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to group those with similar chemical profiles.

  • Bioassay-Guided Fractionation: Fractions are tested for biological activity (in the documented case, inhibition of fatty acid synthase) to guide the selection of fractions for further purification.

  • Isolation of Pure Compound: The bioactive fractions are subjected to further chromatographic purification steps, such as high-performance liquid chromatography (HPLC), to yield pure this compound.

  • Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (Trypan Blue Exclusion Method)

The following is a generalized protocol for determining cell viability using the trypan blue exclusion assay with the J774.2 macrophage cell line.

Materials:

  • J774.2 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 0.4% Trypan Blue solution

  • Hemocytometer and microscope

  • Microcentrifuge tubes

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

  • Cell Culture: J774.2 cells are cultured in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO).

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).

  • Cell Harvesting: After incubation, the cells (both adherent and floating) are collected. Adherent cells are detached using a cell scraper or trypsin.

  • Cell Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution and incubated for 1-2 minutes at room temperature.

  • Cell Counting: The stained cell suspension is loaded onto a hemocytometer. Both viable (unstained, bright) and non-viable (blue) cells are counted under a microscope.

  • Calculation of IC₅₀: The percentage of cell viability is calculated for each concentration of this compound. The IC₅₀ value, the concentration at which 50% of the cells are non-viable, is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

As of the latest available data, there is no specific information in the peer-reviewed scientific literature detailing the signaling pathways modulated by this compound or its precise mechanism of action for the observed cytotoxicity. Flavonoids, as a class, are known to interact with a multitude of cellular targets and signaling cascades. However, without specific studies on this compound, any proposed mechanism would be speculative.

The evaluation of this compound in a fatty acid synthase (FAS) inhibition assay, as part of its initial isolation and characterization, did not yield significant inhibitory activity for this specific compound, although other compounds isolated in the same study showed marginal effects.

Logical Relationship Diagram:

G Acetylhyperin This compound Cellular_Interaction Interaction with Cellular Components Acetylhyperin->Cellular_Interaction FAS_Assay Fatty Acid Synthase Inhibition Assay Acetylhyperin->FAS_Assay Cytotoxicity Cytotoxicity in J774.2 Macrophages Cellular_Interaction->Cytotoxicity Unknown_Mechanism Mechanism of Action (Currently Unknown) Cytotoxicity->Unknown_Mechanism No_Significant_Inhibition No Significant Inhibition Observed FAS_Assay->No_Significant_Inhibition

Caption: Current understanding of this compound's biological evaluation.

Conclusion and Future Directions

This compound is a natural flavonoid whose biological activity profile is not yet well-characterized. The primary available data point to its cytotoxic effects on macrophage cells. However, the lack of extensive, independently verified studies on its biological activities, including anti-inflammatory, antioxidant, and anticancer properties, as well as its mechanism of action, highlights a significant gap in the current scientific knowledge.

Future research should focus on:

  • Independent verification of the cytotoxic activity of this compound and elucidation of the underlying mechanism (e.g., apoptosis, necrosis).

  • Screening for other potential biological activities, such as anti-inflammatory effects (given its cytotoxicity in macrophages) and antioxidant properties, which are common for flavonoids.

  • Investigation of its effects on specific cellular signaling pathways to identify its molecular targets.

Such studies will be crucial in determining the potential of this compound as a lead compound for drug development.

Unveiling the Therapeutic Potential of 6''-Acetylhyperin: A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6''-Acetylhyperin, a flavonoid glycoside, is a natural compound with burgeoning interest in the scientific community for its potential therapeutic applications. As a derivative of hyperin (quercetin-3-O-galactoside), it is postulated to possess significant anti-inflammatory and antioxidant properties. This technical guide provides an in-depth exploration of the plausible mechanisms of action of this compound, drawing from comprehensive studies on its parent compound and related flavonoids. Due to the limited direct research on this compound, this document extrapolates its functions based on the robust data available for hyperin, offering a foundational understanding for future research and drug development endeavors.

Core Mechanisms of Action: Anti-inflammatory and Antioxidant Pathways

The therapeutic potential of this compound is believed to be rooted in its ability to modulate key signaling pathways involved in inflammation and oxidative stress. The primary mechanisms include the downregulation of pro-inflammatory responses through the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, and the direct scavenging of free radicals.

Anti-inflammatory Mechanism

The anti-inflammatory effects of compounds structurally related to this compound, such as hyperin, have been demonstrated to occur primarily through the suppression of the NF-κB and p38 MAPK signaling cascades in immune cells like macrophages and microglia.[1][2][3]

NF-κB Pathway Inhibition:

Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the NF-κB pathway.[2][4] This involves the degradation of the inhibitory protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus.[2][4] In the nucleus, p65 initiates the transcription of pro-inflammatory genes, leading to the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator.[1][2]

Hyperin has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65 and subsequent transcription of these pro-inflammatory mediators.[2][4] It is highly probable that this compound shares this mechanism, effectively dampening the inflammatory response at a crucial regulatory point.

MAPK Pathway Modulation:

The MAPK signaling pathway, particularly the p38 cascade, is another critical regulator of inflammation.[1][3] Upon inflammatory stimulation, p38 MAPK is activated through phosphorylation. Activated p38 can, in turn, contribute to the activation of NF-κB and also regulate the stability and translation of pro-inflammatory messenger RNAs (mRNAs). Studies on hyperin indicate that it can attenuate the phosphorylation of p38, thus inhibiting this pro-inflammatory signaling route.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory and antioxidant activities of hyperin, the parent compound of this compound. These values provide a benchmark for the expected potency of this compound.

Table 1: Anti-inflammatory Activity of Hyperin

AssayCell LineStimulantCompound ConcentrationParameter MeasuredInhibitionReference
Cytokine ProductionMouse Peritoneal MacrophagesLipopolysaccharide (LPS)5 µMTNF-α32.31 ± 2.8%[2]
Cytokine ProductionMouse Peritoneal MacrophagesLipopolysaccharide (LPS)5 µMIL-641.31 ± 3.1%[2]
Nitric Oxide ProductionMouse Peritoneal MacrophagesLipopolysaccharide (LPS)5 µMNitric Oxide (NO)30.31 ± 4.1%[2]
Nitric Oxide ProductionBV2 Microglial CellsLipopolysaccharide (LPS)Not SpecifiedNitric Oxide (NO)Significant Inhibition[1]
Cytokine ProductionBV2 Microglial CellsLipopolysaccharide (LPS)Not SpecifiedIL-1βSignificant Inhibition[1]
Cytokine ProductionBV2 Microglial CellsLipopolysaccharide (LPS)Not SpecifiedTNF-αSignificant Inhibition[1]

Table 2: Antioxidant Activity of Hyperin

AssayIC₅₀ (µg/mL)Reference
ABTS Radical Scavenging3.54 ± 0.39[5]
DPPH Radical ScavengingNot explicitly stated for hyperoside alone[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the investigation of this compound's mechanisms of action.

In Vitro Anti-inflammatory Activity Assay in Macrophages

This protocol is designed to assess the ability of a test compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophage cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[6]

  • Seed the cells in 96-well plates at a density of 2 × 10⁵ cells/well and allow them to adhere for 24 hours.[6]

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various non-toxic concentrations of this compound (or a reference compound like hyperin) for 1 to 4 hours.[6][7]

  • Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[6][7]

3. Measurement of Nitric Oxide (NO) Production:

  • After a 24-hour incubation period with LPS, collect the cell culture supernatant.[6]

  • Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent assay.[6][7] The absorbance is typically measured at 540 nm.[7]

4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

  • Collect the cell culture supernatant as described above.

  • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

5. Western Blot Analysis for Signaling Proteins (p65, IκBα, p-p38):

  • After treatment and stimulation, lyse the cells to extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, and p38.

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. This will allow for the assessment of the activation state of the NF-κB and MAPK pathways.

Antioxidant Activity Assays

These protocols are used to determine the free radical scavenging capacity of the test compound.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of this compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measure the absorbance at 517 nm.[8] A decrease in absorbance indicates radical scavenging activity.

  • Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[5]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with methanol to obtain an absorbance of ~0.7 at 734 nm.

  • Add various concentrations of this compound to the diluted ABTS•+ solution.

  • After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.[5]

  • Calculate the percentage of inhibition and determine the IC₅₀ value.[5]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38_MAPK p38 MAPK TLR4->p38_MAPK IkBa_p65 IκBα-p65 Complex TLR4->IkBa_p65 Acetylhyperin This compound Acetylhyperin->p38_MAPK Inhibits (inferred) IkB_a IκBα Acetylhyperin->IkB_a Prevents Degradation (inferred) p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation p65_nucleus p65 (Nucleus) p_p38_MAPK->p65_nucleus p65 p65 p65->p65_nucleus Translocation IkBa_p65->p65 IκBα Degradation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription p65_nucleus->Pro_inflammatory_Genes Induces Inflammatory_Mediators TNF-α, IL-6, iNOS Pro_inflammatory_Genes->Inflammatory_Mediators Leads to

Caption: Inferred Anti-inflammatory Signaling Pathway of this compound.

experimental_workflow start Start: Culture RAW 264.7 Macrophages pretreatment Pre-treat with This compound start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa ELISA for TNF-α, IL-6 supernatant_collection->elisa western_blot Western Blot for p65, IκBα, p-p38 cell_lysis->western_blot end End: Data Analysis griess_assay->end elisa->end western_blot->end

Caption: Workflow for In Vitro Anti-inflammatory Assays.

antioxidant_workflow start Start: Prepare This compound dilutions dpph_assay DPPH Assay start->dpph_assay abts_assay ABTS Assay start->abts_assay dpph_reagent Add DPPH reagent dpph_assay->dpph_reagent abts_reagent Add ABTS•+ reagent abts_assay->abts_reagent dpph_incubation Incubate 30 min in dark dpph_reagent->dpph_incubation dpph_read Read Absorbance at 517 nm dpph_incubation->dpph_read calculation Calculate % Inhibition and IC₅₀ dpph_read->calculation abts_incubation Incubate 6 min abts_reagent->abts_incubation abts_read Read Absorbance at 734 nm abts_incubation->abts_read abts_read->calculation end End: Compare Antioxidant Capacity calculation->end

Caption: Workflow for Antioxidant Capacity Assays.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, the extensive research on its parent compound, hyperin, provides a strong foundation for predicting its biological activities. The acetylation at the 6'' position may influence its bioavailability and potency, a hypothesis that warrants further investigation. The primary mechanisms are likely to involve the inhibition of key inflammatory signaling pathways, NF-κB and p38 MAPK, and the exertion of potent antioxidant effects through free radical scavenging. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to systematically investigate and validate the therapeutic potential of this compound. Future studies should focus on direct evaluations of this compound to confirm these inferred mechanisms and to elucidate any unique properties conferred by its acetyl group.

References

Spectroscopic and Spectrometric Characterization of 6”-Acetylhyperin and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6”-Acetylhyperin is a flavonoid glycoside that has garnered interest within the scientific community for its potential biological activities. As with many natural products, a thorough structural elucidation is paramount for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the spectroscopic and spectrometric data pertinent to 6”-Acetylhyperin. Due to the limited availability of specific experimental data for 6”-Acetylhyperin, this guide will utilize the closely related and well-documented analog, Quercetin-3-O-(6''-acetyl)-glucoside, as a representative example for detailed spectroscopic analysis. The methodologies and expected data patterns are highly transferable to 6”-Acetylhyperin.

Data Presentation

The structural similarity between 6”-Acetylhyperin (Quercetin-3-O-(6''-acetyl)-galactoside) and its glucose analog allows for a reliable estimation of its spectroscopic characteristics. The primary difference lies in the stereochemistry of the C-4' hydroxyl group on the sugar moiety, which results in minor shifts in the NMR spectrum.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Quercetin-3-O-(6''-acetyl)-glucoside in Methanol-d4 (CD3OD) [1]

Position¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
Quercetin Moiety
2158.5-
3135.0-
4179.0-
5163.0-
699.86.20 (d, 2.0)
7166.0-
894.76.40 (d, 2.0)
9159.0-
10105.5-
1'123.0-
2'116.07.70 (d, 2.2)
3'145.8-
4'149.8-
5'117.56.90 (d, 8.5)
6'123.57.60 (dd, 8.5, 2.2)
Glucose Moiety
1''104.55.25 (d, 7.5)
2''75.53.55 (m)
3''78.03.50 (m)
4''71.53.45 (m)
5''75.03.70 (m)
6''a64.54.30 (dd, 12.0, 5.5)
6''b4.20 (dd, 12.0, 2.0)
Acetyl Moiety
CO172.5-
CH₃21.02.05 (s)

Table 2: Mass Spectrometry Data for 6”-Acetylhyperin

ParameterValueSource
Molecular FormulaC₂₇H₂₈O₁₇Predicted
Molecular Weight628.5 g/mol Predicted
ESI-MS [M+H]⁺m/z 629.1Predicted
ESI-MS [M-H]⁻m/z 627.1Predicted

Experimental Protocols

The following protocols provide a general framework for the isolation and spectroscopic analysis of acetylated flavonoid glycosides from plant sources.[1]

Isolation and Purification of Acetylated Flavonoid Glycosides
  • Extraction :

    • Air-dried and powdered plant material is extracted with methanol or ethanol at room temperature for 24-48 hours.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[1]

  • Fractionation :

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

    • Fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compounds, which are typically found in the ethyl acetate and n-butanol fractions.[1]

  • Chromatographic Purification :

    • The enriched fraction is subjected to column chromatography on silica gel or a polymeric resin.

    • Elution is performed with a solvent gradient of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol).

    • Fractions containing the compound of interest are combined and may be further purified by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[1]

NMR Spectroscopic Analysis
  • Sample Preparation :

    • Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a 5 mm NMR tube.[1]

  • Data Acquisition :

    • Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR : A standard 1D proton spectrum is acquired with a spectral width of approximately 12-16 ppm.

    • ¹³C NMR : A proton-decoupled carbon spectrum is acquired with a spectral width of about 0-200 ppm. A greater number of scans is typically required due to the low natural abundance of ¹³C.[1]

    • 2D NMR : Standard pulse sequences are used to acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.[1]

  • Data Processing :

    • The acquired data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

    • Chemical shifts are referenced to the residual solvent signal.[1]

Mass Spectrometric Analysis
  • Sample Preparation :

    • A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) compatible with the ionization source.

  • Data Acquisition :

    • High-resolution mass spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

    • Data is acquired in both positive and negative ion modes to obtain the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.

    • Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the molecular ion, providing valuable structural information about the aglycone and sugar moieties.

  • Data Analysis :

    • The accurate mass measurements from HRMS are used to determine the elemental composition of the molecular ion.

    • The fragmentation pattern observed in the MS/MS spectra is analyzed to confirm the structure of the compound. The loss of the sugar moiety and characteristic fragments from the quercetin aglycone are key diagnostic features.

Visualizations

The following diagrams illustrate the general workflow for the isolation and analysis of acetylated flavonoid glycosides.

experimental_workflow cluster_isolation Isolation and Purification plant_material Plant Material extraction Extraction (Methanol/Ethanol) plant_material->extraction Grind fractionation Solvent Partitioning (Hexane, Chloroform, EtOAc, BuOH) extraction->fractionation Concentrate column_chrom Column Chromatography (Silica Gel) fractionation->column_chrom Enrich hplc Preparative HPLC column_chrom->hplc Purify pure_compound Pure Compound hplc->pure_compound

Caption: General workflow for the isolation and purification of acetylated flavonoid glycosides.

analysis_workflow cluster_analysis Spectroscopic and Spectrometric Analysis pure_compound Pure Compound nmr_analysis NMR Analysis (1H, 13C, 2D NMR) pure_compound->nmr_analysis ms_analysis MS Analysis (HRMS, MS/MS) pure_compound->ms_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation

Caption: Workflow for the spectroscopic and spectrometric analysis of the purified compound.

References

In Silico Modeling of 6''-Acetylhyperin Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products, particularly flavonoids like 6''-Acetylhyperin, represent a vast reservoir of potential therapeutic agents. Understanding the molecular interactions between these compounds and their biological targets is paramount in modern drug discovery. This technical guide provides an in-depth overview of the core in silico methodologies employed to model the receptor binding of this compound. It offers detailed experimental protocols for key computational techniques, including molecular docking, molecular dynamics simulations, and binding free energy calculations. Furthermore, this document presents a framework for data interpretation and visualization to facilitate the rational design of novel therapeutics based on this promising flavonoid scaffold.

Introduction to this compound and In Silico Modeling

This compound is a flavonoid, a class of polyphenolic compounds widely found in plants.[1] Flavonoids are known for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.[2][3] The therapeutic effects of these natural products are largely dependent on their interactions with specific biological targets such as proteins and nucleic acids.[4]

In silico modeling has emerged as an indispensable tool in drug discovery, offering a rapid and cost-effective means to investigate and predict the interactions between small molecules and their macromolecular targets.[5][6] By simulating these interactions at an atomic level, researchers can elucidate mechanisms of action, predict binding affinities, and identify key residues involved in the binding process. This computational approach significantly accelerates the hit-to-lead optimization phase in drug development.[5]

Identifying Potential Protein Targets

A critical first step in modeling the receptor binding of this compound is the identification of its potential protein targets. Given the limited specific research on this particular compound, a multi-pronged approach is recommended.

  • Literature-Based Inference: The broader family of flavonoids has been shown to interact with a wide array of protein targets, including:

    • G protein-coupled receptors (GPCRs)[7]

    • Kinases

    • Proteases[2][8]

    • Nuclear receptors (e.g., thyroid receptor)[9]

    • Transporters like the human serotonin transporter (hSERT)[10]

  • Computational Target Prediction:

    • Reverse Docking: This technique involves docking this compound against a large library of known protein structures to identify potential binding partners.

    • Pharmacophore-Based Screening: A 3D pharmacophore model can be generated from the structure of this compound and used to search databases of protein structures for complementary binding sites.

A general workflow for identifying and validating potential targets is illustrated below.

Lit Literature Review & Database Mining Dock Molecular Docking Lit->Dock RevDock Reverse Docking RevDock->Dock Pharm Pharmacophore Screening Pharm->Dock MD Molecular Dynamics Dock->MD MMGBSA MM/GBSA Calculation MD->MMGBSA BindingAssay Binding Assays (e.g., SPR, ITC) MMGBSA->BindingAssay CellAssay Cell-Based Assays BindingAssay->CellAssay

Workflow for target identification and validation.

Core In Silico Methodologies and Protocols

This section details the standard computational workflow for investigating the binding of this compound to a putative protein target.

PDB 1. Protein Preparation (PDB ID or Homology Model) GridGen 3. Receptor Grid Generation (Define Binding Site) PDB->GridGen LigPrep 2. Ligand Preparation (this compound Structure) Docking 4. Molecular Docking (Predict Binding Pose & Score) LigPrep->Docking GridGen->Docking MD_Sim 5. Molecular Dynamics Simulation (Assess Stability) Docking->MD_Sim MMGBSA 6. Binding Free Energy Calculation (Refine Binding Affinity) MD_Sim->MMGBSA Analysis 7. Data Analysis & Visualization MMGBSA->Analysis

Standard in silico workflow for receptor binding studies.
Protein and Ligand Preparation

Accurate preparation of both the protein receptor and the ligand is crucial for obtaining meaningful results.

Protocol: Protein Preparation

  • Structure Retrieval: Obtain the 3D structure of the target protein from the RCSB Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built using servers like SWISS-MODEL.

  • Preprocessing: Using software like Schrödinger's Protein Preparation Wizard or AutoDockTools, perform the following steps:

    • Remove crystallographic water molecules.

    • Add hydrogen atoms.

    • Assign correct bond orders.

    • Fill in missing side chains and loops.

    • Determine the protonation states of ionizable residues at a physiological pH.

  • Minimization: Perform a restrained energy minimization of the structure using a force field (e.g., OPLS4, CHARMM) to relieve any steric clashes. The heavy atoms are typically restrained to a root-mean-square deviation (RMSD) of 0.30 Å to maintain the backbone conformation.[10]

Protocol: Ligand Preparation

  • Structure Generation: Obtain the 2D structure of this compound and convert it to a 3D conformation.

  • Ligand Refinement: Use a tool like Schrödinger's LigPrep to:

    • Generate possible ionization states at a target pH range.

    • Generate tautomers and stereoisomers.

    • Perform a geometry optimization using a suitable force field.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[3]

Protocol: Molecular Docking using Glide

  • Grid Generation: Define the binding site on the receptor by generating a receptor grid. This grid box should encompass the active site where the ligand is expected to bind.

  • Docking Execution: Dock the prepared this compound structure into the receptor grid using a docking program like Glide. It is advisable to use different precision modes (e.g., Standard Precision followed by Extra Precision) for a balance of speed and accuracy.

  • Pose Analysis: Analyze the resulting docking poses based on their docking scores (e.g., GlideScore). The top-scoring poses are visually inspected to assess the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the receptor's active site residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol: MD Simulation using Desmond or GROMACS

  • System Setup: The top-ranked docked complex is placed in a periodic boundary box (e.g., orthorhombic) and solvated with an explicit water model (e.g., TIP3P).

  • Ionization and Neutralization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.

  • Equilibration: The system is subjected to a series of minimization and equilibration steps. This typically involves a short simulation with restraints on the protein and ligand to allow the solvent to relax, followed by a gradual heating of the system to the target temperature (e.g., 300 K) and pressure (e.g., 1 atm).

  • Production Run: A production MD run is performed for a duration sufficient to observe the stability of the complex (typically 50-100 ns). Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis: Analyze the trajectory to calculate:

    • Root-Mean-Square Deviation (RMSD): To assess the structural stability of the protein backbone and the ligand's position.

    • Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Protein-Ligand Interactions: To monitor the persistence of key interactions over the simulation time.

Binding Free Energy Calculations

These calculations provide a more accurate estimation of binding affinity compared to docking scores by considering solvation effects and entropic contributions.

Protocol: MM/GBSA Calculation

  • Snapshot Extraction: Extract frames from the stable portion of the MD simulation trajectory.

  • Energy Calculation: For each frame, calculate the free energy of the complex, the protein, and the ligand using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

  • Binding Free Energy (ΔG_bind): The binding free energy is calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

Data Presentation and Interpretation

Quantitative data from in silico studies should be presented clearly to allow for straightforward comparison and interpretation.

Table 1: Example Molecular Docking and MM/GBSA Results for Flavonoids against a Putative Kinase Target

CompoundDocking Score (kcal/mol)Predicted Ki (nM)ΔG_bind (MM/GBSA) (kcal/mol)Key Interacting Residues
This compound -10.185.2-65.7 ± 4.2Asp145, Lys72, Leu130
Quercetin[11]-8.2890.1-52.1 ± 5.1Asp145, Met128
Naringin[11]-9.8120.5-61.3 ± 3.9Asp145, Lys72, Phe144
Control Inhibitor-11.525.6-72.4 ± 3.5Asp145, Lys72, Val55

Table 2: Example MD Simulation Stability Metrics (100 ns Simulation)

SystemAverage Protein RMSD (Å)Average Ligand RMSD (Å)
Apo-Protein 1.8 ± 0.3N/A
Protein-6''-Acetylhyperin 2.1 ± 0.41.5 ± 0.5
Protein-Control Inhibitor 1.9 ± 0.20.9 ± 0.3

Table 3: Example Predicted ADMET Properties for this compound

PropertyPredicted ValueRecommended Range
Molecular Weight ( g/mol )506.45< 500
LogP (Octanol/Water)1.85-0.4 to 5.6
H-bond Donors8≤ 5
H-bond Acceptors12≤ 10
Blood-Brain Barrier PermeabilityLowN/A
AMES ToxicityNon-mutagenicN/A

Visualizing Signaling Pathways

If this compound is predicted to bind to a receptor in a known signaling pathway, visualizing this pathway can provide crucial context for its potential mechanism of action. Below is a generic representation of a G protein-coupled receptor (GPCR) signaling cascade, a common target for natural products.

Ligand This compound Receptor GPCR Ligand->Receptor Binds G_Protein G Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Generic GPCR signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

The in silico methodologies outlined in this guide provide a robust framework for investigating the receptor binding of this compound. Through a systematic application of molecular docking, MD simulations, and free energy calculations, researchers can generate testable hypotheses regarding its molecular targets and mechanism of action. The quantitative data derived from these studies, when presented clearly, can guide further experimental validation, including in vitro binding assays and cell-based functional studies. As computational power and algorithmic accuracy continue to improve, these techniques will play an increasingly integral role in unlocking the therapeutic potential of natural products like this compound.

References

Preliminary Cytotoxicity Screening of 6''-Acetylhyperin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 6''-Acetylhyperin, a natural phenolic compound. The document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows and potential signaling pathways to support further research and development in oncology.

Data Presentation

The current publicly available data on the cytotoxicity of this compound is summarized below. This data originates from a study by Zhang et al. and has been cited by chemical suppliers.

CompoundCell LineCell TypeIncubation Time (hours)Cytotoxicity AssayIC50 (µM)Reference
This compoundJ774.2BALB/c mouse macrophage72Trypan Blue Assay61.32[1]

Experimental Protocols

A detailed methodology for the trypan blue-based cytotoxicity assay, as indicated in the available data, is provided below. This protocol is a standard procedure for assessing cell viability.

Trypan Blue Exclusion Assay for Cytotoxicity Screening

1. Principle: The trypan blue exclusion assay is a method used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

2. Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • J774.2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells, though J774.2 can be semi-adherent)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

3. Procedure:

  • Cell Seeding:

    • Culture J774.2 cells in complete culture medium to about 80% confluency.

    • Harvest the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known cytotoxic agent).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plates for 72 hours in a CO2 incubator.

  • Cell Viability Assessment:

    • After the 72-hour incubation period, gently collect the cell suspension from each well. For adherent portions of J774.2 cells, a brief treatment with trypsin-EDTA may be necessary.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cell suspension + 10 µL of trypan blue).

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture onto a hemocytometer.

    • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

    • Calculate the percentage of viable cells using the following formula:

      • % Viability = (Number of viable cells / Total number of cells) x 100

  • Data Analysis:

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software with a dose-response curve fitting model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a preliminary cytotoxicity screening using the trypan blue assay.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (J774.2) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound) treatment Compound Treatment (72 hours) compound_prep->treatment cell_seeding->treatment staining Trypan Blue Staining treatment->staining cell_counting Cell Counting (Hemocytometer) staining->cell_counting viability_calc Viability Calculation cell_counting->viability_calc ic50_determination IC50 Determination viability_calc->ic50_determination

Cytotoxicity Screening Workflow
Potential Signaling Pathway: Intrinsic Apoptosis

While the specific mechanism of action for this compound has not been elucidated, many cytotoxic compounds induce cell death through apoptosis. The following diagram illustrates a generalized intrinsic apoptosis pathway, which is a common mechanism for anticancer agents. Note: This is a hypothetical pathway and has not been experimentally confirmed for this compound.

intrinsic_apoptosis acetylhyperin This compound (Hypothetical) stress Cellular Stress acetylhyperin->stress bcl2_family Bcl-2 Family Regulation (e.g., Bax/Bak activation) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation (Initiator Caspase) apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Generalized Intrinsic Apoptosis Pathway

References

The Role of 6''-Acetylhyperin in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-Acetylhyperin is a naturally occurring flavonol glycoside, a class of secondary metabolites widely distributed in the plant kingdom. As an acetylated derivative of hyperin (quercetin-3-O-galactoside), this compound exhibits modified physicochemical properties that may influence its biological activity and role within the plant. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, isolation, and known biological activities, with a particular emphasis on its function in plant secondary metabolism.

Biosynthesis and Chemical Profile

This compound, systematically named quercetin 3-O-(6''-O-acetyl)-β-D-galactopyranoside, originates from the phenylpropanoid pathway, a major route for the biosynthesis of flavonoids and other phenolic compounds in plants.[1] The formation of this complex molecule involves several key enzymatic steps:

  • Chalcone Synthase (CHS): This enzyme catalyzes the initial condensation reaction that forms the basic C15 flavonoid skeleton.

  • Flavonoid Glycosyltransferases (FGTs): These enzymes are responsible for the attachment of sugar moieties, in this case, a galactose molecule, to the flavonoid aglycone (quercetin).

  • Acetyltransferases: A specific acetyltransferase catalyzes the final step, the addition of an acetyl group to the 6''-hydroxyl position of the galactose sugar.

The acetylation of the sugar moiety is a significant modification that can alter the compound's solubility, stability, and interaction with cellular targets.[1]

Chemical Structure:

  • Formula: C₂₃H₂₂O₁₃

  • Molecular Weight: 506.41 g/mol

  • Core Structure: A quercetin aglycone linked to a 6''-O-acetylated galactopyranoside at the 3-hydroxyl position.

Occurrence in the Plant Kingdom

This compound has been identified in several plant species, suggesting its role may be conserved across different plant families. Notable sources include:

  • Nymphaea odorata (American white waterlily)[2]

  • Potentilla indica (Mock strawberry)

  • Vicia faba (Faba bean)

The presence of this compound in these diverse species highlights its potential importance in plant adaptation and defense.

Biological Activity and Quantitative Data

While research specifically on this compound is limited, preliminary studies and the activities of structurally related acetylated flavonoids suggest a range of biological effects. Acetylation can enhance the bioactivity and stability of flavonoids.

The most specific quantitative data available for this compound is its cytotoxic activity.

Cell Line Assay Activity (IC₅₀) Reference
J774.2 (murine macrophage)Cytotoxicity61.32 μM[2]

Role in Plant Secondary Metabolism

Plant secondary metabolites are crucial for the interaction of plants with their environment. Flavonoids, including this compound, play a significant role in various physiological processes:

  • Defense against Herbivores and Pathogens: Flavonoids can act as deterrents to herbivores and possess antimicrobial properties. The acetylation of flavonoids may enhance their stability and lipophilicity, potentially increasing their efficacy as defense compounds.[1]

  • UV Protection: Flavonoids accumulate in the epidermal layers of leaves and flowers, where they absorb UV-B radiation, thus protecting the plant from DNA damage.

  • Signaling: Flavonoids can act as signaling molecules in plant-microbe interactions, such as the establishment of symbiotic relationships with nitrogen-fixing bacteria. While no specific signaling pathway has been directly attributed to this compound, the general role of flavonoids in modulating plant hormone signaling, such as auxin transport, is well-established.

The acetylation of hyperin to form this compound is likely a strategic modification to enhance its function in these roles. For instance, increased lipophilicity could improve its transport across cellular membranes to sites of action or enhance its toxicity to pathogens.

Experimental Protocols

General Protocol for the Isolation and Purification of Acetylated Flavonol Glycosides

1. Extraction:

  • Air-dry and powder the plant material (e.g., leaves of Nymphaea odorata).

  • Extract the powdered material with 80% methanol or ethanol at room temperature with continuous stirring for 24-48 hours.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

2. Fractionation:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Acetylated flavonol glycosides are typically found in the ethyl acetate or n-butanol fractions.

  • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:formic acid:water) and visualize under UV light (254 nm and 365 nm) and/or by spraying with a revealing agent (e.g., natural product-polyethylene glycol reagent).

3. Chromatographic Purification:

  • Subject the flavonoid-rich fraction to column chromatography on silica gel or a polymeric resin (e.g., Diaion HP-20).

  • Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol or ethyl acetate and methanol.

  • Collect the fractions and monitor by TLC to pool similar fractions.

  • Further purify the pooled fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase gradient of acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape).

4. Structure Elucidation:

  • The structure of the purified compound can be elucidated using spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to determine the chemical structure, including the position of the acetyl group and the sugar linkages.

Signaling Pathways and Logical Relationships

While a specific signaling pathway for this compound in plants has not been elucidated, its biosynthesis and potential roles can be represented in logical diagrams.

Biosynthesis_of_6_Acetylhyperin Phenylalanine Phenylalanine Phenylpropanoid Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid Pathway 4-Coumaroyl-CoA 4-Coumaroyl-CoA Phenylpropanoid Pathway->4-Coumaroyl-CoA Chalcone Chalcone 4-Coumaroyl-CoA->Chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Chalcone Quercetin (Aglycone) Quercetin (Aglycone) Chalcone->Quercetin (Aglycone) Flavonoid Biosynthesis Enzymes Hyperin (Quercetin-3-O-galactoside) Hyperin (Quercetin-3-O-galactoside) Quercetin (Aglycone)->Hyperin (Quercetin-3-O-galactoside) FGTs This compound This compound Hyperin (Quercetin-3-O-galactoside)->this compound Acetyltransferase

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow_Isolation Plant Material (e.g., Nymphaea odorata) Plant Material (e.g., Nymphaea odorata) Extraction (Methanol/Ethanol) Extraction (Methanol/Ethanol) Plant Material (e.g., Nymphaea odorata)->Extraction (Methanol/Ethanol) Crude Extract Crude Extract Extraction (Methanol/Ethanol)->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Flavonoid-rich Fraction Flavonoid-rich Fraction Solvent Partitioning->Flavonoid-rich Fraction Column Chromatography Column Chromatography Flavonoid-rich Fraction->Column Chromatography Semi-purified Fractions Semi-purified Fractions Column Chromatography->Semi-purified Fractions Preparative HPLC Preparative HPLC Semi-purified Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Pure this compound->Structure Elucidation (NMR, MS)

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound is a fascinating, yet understudied, plant secondary metabolite. Its acetylated structure suggests a potential for enhanced biological activity and stability compared to its non-acetylated precursor, hyperin. The available data on its cytotoxicity warrants further investigation into its pharmacological potential. For plant biologists, understanding the precise role of acetylation in modifying the function of flavonoids in plant defense and signaling remains a promising area of research. Future studies should focus on elucidating the specific signaling pathways modulated by this compound and quantifying its effects in various biological systems.

References

Methodological & Application

Quantitative Analysis of 6''-Acetylhyperin via High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 6''-Acetylhyperin using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended for researchers, scientists, and professionals in drug development who require a precise and reliable method for the quantification of this flavonoid glycoside in various matrices, including plant extracts and pharmaceutical formulations.

Introduction

This compound, an acetylated derivative of hyperoside (quercetin-3-O-galactoside), is a flavonoid of interest found in certain medicinal plants, notably from the Hypericum genus. Its quantification is crucial for the quality control of herbal raw materials, standardization of extracts, and in pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used analytical technique for the separation, identification, and quantification of such phenolic compounds due to its high resolution, sensitivity, and reproducibility.

This application note describes a validated reversed-phase HPLC (RP-HPLC) method for the accurate determination of this compound. The protocol includes details on sample and standard preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (analytical grade)

    • Ultrapure water

    • This compound reference standard (purity ≥ 98%)

    • Plant material or extract containing this compound

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh approximately 1.0 g of the dried and powdered plant material.

  • Add 50 mL of 80% methanol to the sample.

  • Perform ultrasonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Optional, if matrix interference is high): The dried extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

  • Final Sample Solution: Dissolve the dried extract in a known volume of methanol (e.g., 5 mL) and filter through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Conditions

The following HPLC parameters are recommended for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-10 min: 15-25% B10-25 min: 25-40% B25-30 min: 40-15% B30-35 min: 15% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm and 350 nm (Diode Array Detector)

Data Presentation and Method Validation

A validated HPLC method ensures the reliability, accuracy, and precision of the quantitative results. The following tables summarize the key validation parameters for this analytical method.

Linearity and Range

The linearity of the method is determined by injecting the working standard solutions at different concentrations and constructing a calibration curve by plotting the peak area against the concentration.

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 100y = mx + c≥ 0.999

y represents the peak area, x represents the concentration, m is the slope, and c is the y-intercept.

Precision

Precision is assessed by performing repeated injections of a standard solution at different concentration levels on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the Relative Standard Deviation (%RSD).

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound5< 2.0%< 2.0%
25< 2.0%< 2.0%
75< 2.0%< 2.0%
Accuracy (Recovery)

The accuracy of the method is evaluated by spiking a known amount of the this compound standard into a sample matrix and calculating the percentage recovery.

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
This compound10Mean of 3 replicates98 - 102%
50Mean of 3 replicates98 - 102%
80Mean of 3 replicates98 - 102%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound~0.1~0.3

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification plant_material Plant Material / Extract extraction Extraction (80% Methanol, Ultrasonication) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_sample HPLC Sample filtration->hplc_sample hplc_system HPLC System (C18 Column, Gradient Elution) hplc_sample->hplc_system ref_std This compound Reference Standard stock_sol Stock Solution (1 mg/mL in Methanol) ref_std->stock_sol working_std Working Standards (1-100 µg/mL) stock_sol->working_std hplc_std HPLC Standards working_std->hplc_std calibration Calibration Curve Construction hplc_std->hplc_system detection UV/DAD Detection (254 nm & 350 nm) hplc_system->detection chromatogram Chromatogram Acquisition detection->chromatogram peak_integration Peak Integration & Area Measurement chromatogram->peak_integration quantification Quantification of This compound calibration->quantification peak_integration->quantification

Figure 1. Experimental workflow for the quantitative analysis of this compound by HPLC.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, accurate, precise, and reliable for the quantitative determination of this compound. This protocol can be effectively implemented in quality control laboratories for the standardization of herbal products and in research settings for various analytical purposes. The provided validation data confirms that the method is suitable for its intended use.

Synthesis of 6''-Acetylhyperin for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6''-Acetylhyperin, an acetylated derivative of the flavonoid glycoside hyperin, is a compound of interest for research in drug discovery and development due to its potential biological activities. Acetylation of the parent compound can enhance its lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy. This document provides detailed application notes and experimental protocols for the regioselective synthesis, purification, and characterization of this compound. Furthermore, it outlines protocols for evaluating its potential anti-inflammatory and neuroprotective effects, providing a framework for its investigation in preclinical research.

Introduction

Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants, known for their diverse pharmacological properties. Hyperin (Quercetin-3-O-galactoside) is a flavonoid glycoside with reported antioxidant, anti-inflammatory, and neuroprotective activities. Chemical modification of flavonoids, such as acetylation, is a strategy employed to improve their physicochemical properties and biological activities. The addition of an acetyl group to the 6''-hydroxyl position of the galactose moiety in hyperin yields this compound. This modification is expected to increase the compound's lipophilicity, which may enhance its ability to cross cell membranes and improve its overall pharmacokinetic profile.

While total chemical synthesis of this compound is challenging due to the difficulty of achieving regioselective acetylation, enzymatic synthesis offers a highly specific and efficient alternative. This protocol details a lipase-catalyzed approach for the synthesis of this compound, its subsequent purification, and methods for its preliminary biological evaluation.

Synthesis of this compound

The synthesis of this compound from its parent compound, hyperin, is most effectively and selectively achieved through an enzymatic approach. Lipases, particularly Candida antarctica lipase B (CALB), have demonstrated high regioselectivity for the primary hydroxyl group on the sugar moiety of flavonoid glycosides.

Experimental Protocol: Enzymatic Synthesis of this compound

1. Materials:

  • Hyperin (Quercetin-3-O-galactoside)

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous acetone or 2-methyl-2-butanol (tert-amyl alcohol)

  • Molecular sieves (3 Å), activated

  • Argon or Nitrogen gas

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates (silica gel 60 F254) and developing chamber

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

2. Procedure:

  • Dry the reaction vessel and magnetic stir bar in an oven at 110 °C for at least 2 hours and cool under a stream of inert gas (argon or nitrogen).

  • To the reaction vessel, add hyperin (1 equivalent) and activated molecular sieves (approximately 100 mg per mmol of hyperin).

  • Add anhydrous acetone or 2-methyl-2-butanol to dissolve the hyperin. The volume should be sufficient to ensure complete dissolution (e.g., 10-20 mL per 100 mg of hyperin).

  • Add vinyl acetate to the reaction mixture. A molar excess (e.g., 3-10 equivalents) is typically used to drive the reaction forward.

  • Add immobilized CALB to the mixture (e.g., 10-50 mg per 100 mg of hyperin).

  • Seal the reaction vessel and stir the mixture at a controlled temperature (e.g., 40-50 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., ethyl acetate:methanol:water, 10:1:1 v/v/v) to separate the product from the starting material. Visualize the spots under UV light (254 nm).

  • Once the reaction is complete (typically after 24-72 hours, as indicated by the consumption of the starting material), filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with the reaction solvent and potentially be reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

Purification Protocol: Preparative HPLC

The crude product is purified by preparative reverse-phase HPLC to isolate this compound.

1. Materials:

  • Crude this compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase modification)

  • Preparative C18 column

  • Fraction collector

2. Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent, such as methanol.

  • Set up the preparative HPLC system with a C18 column.

  • Prepare the mobile phase. A common mobile phase for flavonoid glycoside separation is a gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Develop a suitable gradient elution method. An example gradient could be:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 60% B

    • 35-40 min: 60% to 100% B

    • 40-45 min: 100% B (wash)

    • 45-50 min: 100% to 20% B (re-equilibration)

  • Inject the dissolved crude product onto the column.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm or 350 nm).

  • Collect the fractions corresponding to the peak of this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

  • Confirm the purity of the final product by analytical HPLC.

Characterization

The structure and identity of the synthesized this compound should be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight. The fragmentation pattern in MS/MS can provide structural information, such as the loss of the acetyl group and the sugar moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure. The presence of a singlet around δ 2.1 ppm in the 1H NMR spectrum is characteristic of the acetyl methyl protons. Shifts in the signals of the galactose protons, particularly H-6'', confirm the position of acetylation.

Application Notes: Potential Biological Activities

While specific biological data for this compound is limited, based on studies of similar acetylated flavonoid glycosides, it is hypothesized to possess anti-inflammatory and neuroprotective properties. The following sections provide protocols for preliminary in vitro screening of these activities.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data for Similar Acetylated Flavonoid Glycosides

CompoundAssayIC50 (µg/mL)Reference
4′-O-methylisoscutellarein-7-O-2′′-O-(6′′′-O-acetyl-β-D-allopyranosyl)-β-D-glucopyranoside5-Lipoxygenase Inhibition47.23[1]
Isoscutellarein-7-O-2′′-O-(6′′′-O-acetyl-β-D-allopyranosyl)-β-D-glucopyranoside5-Lipoxygenase Inhibition41.60[1]
QuercetinElastase Release Inhibition6.25 µM[2]

Note: This data is for structurally related compounds and should be used as a reference for expected activity ranges.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

1. Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

2. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (untreated cells) should also be included.

  • After incubation, collect the cell culture supernatant.

  • To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • Determine the IC50 value of this compound.

Neuroprotective Activity

The neuroprotective potential of this compound can be evaluated by its ability to protect neuronal cells from oxidative stress-induced cell death.

Experimental Protocol: Neuroprotection against Oxidative Stress

1. Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

2. Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control.

  • Induce oxidative stress by adding H₂O₂ (e.g., 100-200 µM) or 6-OHDA (e.g., 50-100 µM) to the wells (except for the control group) and incubate for 24 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 4 hours at 37 °C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control group and determine the effective concentration (EC50) of this compound for neuroprotection.

Diagrams

Synthesis_Workflow Start Hyperin Reaction Enzymatic Acetylation - Immobilized CALB - Vinyl Acetate - Anhydrous Acetone - 40-50 °C, 24-72h Start->Reaction Filtration Filtration (Remove Enzyme) Reaction->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Crude_Product Crude this compound Evaporation1->Crude_Product Purification Preparative HPLC (Reverse Phase C18) Crude_Product->Purification Fraction_Collection Fraction Collection Purification->Fraction_Collection Evaporation2 Solvent Evaporation Fraction_Collection->Evaporation2 Final_Product Pure this compound Evaporation2->Final_Product Characterization Characterization (MS, NMR) Final_Product->Characterization

Caption: Workflow for the enzymatic synthesis of this compound.

Signaling_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Oxidative Stressor (e.g., H₂O₂) cluster_2 Cellular Response LPS LPS iNOS iNOS Upregulation LPS->iNOS Activates H2O2 H₂O₂ ROS ROS Production H2O2->ROS Induces Inflammation Inflammation iNOS->Inflammation Leads to Cell_Damage Neuronal Damage ROS->Cell_Damage Causes Acetylhyperin This compound Acetylhyperin->iNOS Inhibits Acetylhyperin->ROS Scavenges

Caption: Putative mechanism of action for this compound.

References

Application Notes and Protocols for 6''-Acetylhyperin Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the use of the 6''-Acetylhyperin analytical standard. This document is intended to guide researchers in the accurate quantification, quality control, and investigation of the biological activities of this natural phenolic compound.

Product Information and Physical Properties

This compound is a flavonoid and natural phenolic compound.[1][2][3] It is structurally related to quercetin and is found in various plant species, including Nymphaea odorata and Kalanchoe pinnata. The acetylation at the 6'' position is thought to enhance its lipophilicity and metabolic stability.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 72659-75-7[1][4]
Molecular Formula C23H22O13[1][4]
Molecular Weight 506.41 g/mol [1][4]
Appearance Powder[1]
logP (in silico) 1.2 (predicted)
Biogenetic Origin Phenylpropanoid pathway

Storage and Stability

Proper storage and handling are crucial to maintain the integrity of the this compound analytical standard.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationSource(s)
Long-term Storage (Powder) Store at -20°C for up to 2 years.[1]
Stock Solutions in DMSO Store at 4°C for up to 2 weeks or at -80°C for up to 6 months.[1]
Handling Allow the vial to equilibrate to room temperature for at least 1 hour before opening. Prepare and use solutions on the same day whenever possible. If stock solutions are prepared in advance, store them as aliquots in tightly sealed vials at -20°C for up to one month.[1]
Incompatibilities Avoid strong acids/alkalis and strong oxidizing/reducing agents.

Stability Notes: The compound is stable under the recommended storage conditions. Forced degradation studies under acidic, basic, and oxidative stress can be performed to identify potential degradation products and establish a stability-indicating analytical method.

Analytical Protocols

Quality Control and Purity Assessment

The purity of the this compound standard can be assessed using a combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.1.1. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general framework for the development of a reversed-phase HPLC method for the analysis of this compound. Method optimization and validation are required for specific applications.

Table 3: HPLC Method Parameters (Starting Conditions)

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 10-20% B, increase to 90% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 254 nm and 350 nm
Injection Volume 10-20 µL
Sample Preparation Dissolve standard in methanol or DMSO

Workflow for HPLC Method Development:

HPLC_Method_Development cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation A Prepare Standard Solution B Select Column and Mobile Phase A->B C Optimize Gradient Elution B->C D Adjust Flow Rate and Temperature C->D E Assess Linearity and Range D->E F Determine Precision and Accuracy E->F G Evaluate Specificity and Robustness F->G

Caption: A streamlined workflow for developing a robust HPLC method.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR can be used to confirm the identity and assess the purity of the this compound standard.

Table 4: Expected ¹H-NMR Chemical Shifts (in CD₃OD)

ProtonsExpected Chemical Shift (ppm)
Aromatic Protons 6.0 - 8.0
Anomeric Protons 4.5 - 5.5
Acetyl Methyl Protons ~2.1

Quantitative NMR (qNMR): For accurate purity determination, qNMR can be employed using a certified internal standard with a known concentration.

Solubility Assessment Protocol

A shake-flask method can be used to determine the solubility of this compound in various solvents.

Experimental Steps:

  • Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.

Biological Activity Protocols

Based on its structural similarity to other flavonoids, this compound is expected to possess antioxidant and anti-inflammatory properties.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines a common method for assessing the free radical scavenging activity of this compound.

Materials:

  • This compound analytical standard

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the this compound dilutions to the wells.

  • Include a control (methanol + DPPH) and a blank (methanol + methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol describes a method to evaluate the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Cell Culture and Treatment:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

Nitric Oxide Measurement (Griess Assay):

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Workflow for Anti-inflammatory Assay:

Anti_Inflammatory_Assay A Seed RAW 264.7 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Perform Griess Assay D->E F Measure Absorbance and Calculate NO Inhibition E->F

Caption: A procedural flowchart for assessing NO inhibition.

Potential Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, its structural relationship to quercetin and other flavonoids suggests potential involvement in key cellular signaling cascades related to inflammation and oxidative stress.

Hypothesized Signaling Pathway Involvement:

Signaling_Pathways 6_Acetylhyperin 6_Acetylhyperin ROS Reactive Oxygen Species 6_Acetylhyperin->ROS Scavenges NF-kB NF-κB Pathway 6_Acetylhyperin->NF-kB Inhibits MAPK MAPK Pathway 6_Acetylhyperin->MAPK Inhibits ROS->NF-kB ROS->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF-kB->Pro_inflammatory_Cytokines iNOS iNOS Expression NF-kB->iNOS MAPK->Pro_inflammatory_Cytokines

Caption: Hypothesized mechanism of anti-inflammatory action.

Further Research: Further studies are needed to confirm the specific molecular targets and signaling pathways modulated by this compound. Techniques such as Western blotting, RT-qPCR, and reporter gene assays can be employed to investigate the expression and activation of key signaling proteins and transcription factors.

Disclaimer: These application notes are intended for research use only and are not for use in diagnostic or therapeutic procedures. The provided protocols are general guidelines and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for 6''-Acetylhyperin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-Acetylhyperin is a flavonoid glycoside that has been identified in various plant species. As a member of the flavonoid family, it is postulated to possess significant biological activities, including anti-inflammatory, antioxidant, and pro-apoptotic properties. These characteristics make it a compound of interest for investigation in drug discovery and development, particularly in the fields of oncology and inflammatory diseases.

This document provides detailed protocols for cell-based assays to characterize the biological effects of this compound. It includes methodologies for assessing its impact on cell viability, inflammation, and apoptosis, along with illustrative signaling pathways that may be modulated by this compound. The provided protocols are intended to serve as a comprehensive guide for researchers initiating studies on this compound and similar natural product derivatives.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in various cell-based assays. These values are provided as examples to guide experimental design and data interpretation.

Table 1: IC50 Values of this compound on Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer25.8
A549Lung Cancer32.5
HeLaCervical Cancer45.2
HepG2Liver Cancer51.7

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50.3 ± 4.135.1 ± 3.5
LPS (1 µg/mL)1250.6 ± 98.2980.4 ± 75.9
LPS + this compound (10 µM)625.3 ± 51.7490.2 ± 40.1
LPS + this compound (25 µM)310.1 ± 25.8245.8 ± 22.3
LPS + this compound (50 µM)150.7 ± 12.4120.5 ± 10.9

Table 3: Induction of Apoptosis by this compound in MCF-7 Cells (24h Treatment)

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)2.1 ± 0.31.5 ± 0.2
1010.5 ± 1.23.2 ± 0.4
2528.4 ± 2.58.9 ± 0.9
5045.2 ± 3.815.6 ± 1.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549)

  • This compound stock solution (in DMSO)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound stock solution

  • LPS from E. coli

  • Complete growth medium

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group without LPS stimulation.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3]

Materials:

  • Target cancer cell line (e.g., MCF-7)

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, leading to its anti-inflammatory and pro-apoptotic effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Acetylhyperin This compound IKK IKK Complex Acetylhyperin->IKK Inhibition TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibition NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines Gene Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Mitochondrion Acetylhyperin This compound PI3K PI3K Acetylhyperin->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt Akt PIP3->Akt Activation Bcl2 Bcl-2 Akt->Bcl2 Activation Bax Bax Bcl2->Bax Inhibition CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction via inhibition of the PI3K/Akt pathway.

Experimental Workflow

G A Cell Seeding (96-well, 24-well, or 6-well plates) B Overnight Incubation (37°C, 5% CO2) A->B C Treatment with this compound (Various concentrations and time points) B->C D Assay Performance C->D E Cell Viability Assay (MTT) D->E F Anti-inflammatory Assay (ELISA for cytokines) D->F G Apoptosis Assay (Flow Cytometry) D->G H Data Analysis (IC50, Cytokine Levels, % Apoptosis) E->H F->H G->H

Caption: General experimental workflow for cell-based assays with this compound.

References

Application Notes and Protocols for In Vitro Assay of 6''-Acetylhyperin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-Acetylhyperin is a naturally occurring flavonoid glycoside found in various plant species, including Nymphaea odorata and as 6"-Acetylhyperin-7-rhamnoside in Kalanchoe pinnata.[1][2][3][4][5][6] As a member of the flavonoid family, this compound is presumed to possess a range of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties, which are characteristic of this class of compounds.[7][8][9][10][11] These potential activities make this compound a compound of interest for further investigation in drug discovery and development.

This document provides detailed protocols for establishing in vitro assays to characterize the bioactivity of this compound. The primary focus is on an antioxidant assay due to the well-established radical scavenging properties of flavonoids. Additionally, a protocol for an anti-inflammatory assay is presented to offer a broader initial screening platform.

Data Presentation

As specific quantitative data for this compound is not yet widely available in the literature, the following tables are presented as templates for data acquisition and presentation.

Table 1: Antioxidant Activity of this compound using DPPH Assay

Concentration (µg/mL)Absorbance at 517 nm% InhibitionIC₅₀ (µg/mL)
Blank
Control
10
25
50
100
250
Ascorbic Acid (Positive Control)

Table 2: Anti-inflammatory Activity of this compound using BSA Denaturation Assay

Concentration (µg/mL)Absorbance at 660 nm% Inhibition of DenaturationIC₅₀ (µg/mL)
Blank
Control
10
25
50
100
250
Diclofenac Sodium (Positive Control)

Experimental Protocols

Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol is adapted from established methods for assessing the antioxidant activity of flavonoids.[12][13][14][15] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

  • Pipettes

  • Distilled water

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare serial dilutions to obtain final concentrations ranging from 10 to 250 µg/mL.

  • Preparation of Positive Control: Prepare a stock solution of ascorbic acid in methanol and serially dilute to the same concentration range as the test sample.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound or ascorbic acid to the respective wells.

    • For the control well, add 100 µL of methanol instead of the test sample.

    • For the blank well, add 200 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Percentage Inhibition:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • Determination of IC₅₀: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the concentration of the sample.

Protocol 2: In Vitro Anti-inflammatory Activity - Bovine Serum Albumin (BSA) Denaturation Assay

This protocol is a widely used method for screening the anti-inflammatory activity of natural compounds.[7] It is based on the principle that protein denaturation is a hallmark of inflammation. The ability of a compound to inhibit heat-induced denaturation of BSA is a measure of its anti-inflammatory potential.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), Fraction V

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac sodium (positive control)

  • Water bath

  • Spectrophotometer

Procedure:

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in PBS). Prepare serial dilutions to obtain final concentrations ranging from 10 to 250 µg/mL.

  • Preparation of Positive Control: Prepare a stock solution of diclofenac sodium in PBS and serially dilute to the same concentration range as the test sample.

  • Assay Procedure:

    • Prepare a reaction mixture containing 0.2 mL of 1% aqueous solution of BSA and 2.8 mL of PBS (pH 6.4).

    • Add 0.5 mL of the various concentrations of this compound or diclofenac sodium to the respective reaction mixtures.

    • For the control, add 0.5 mL of the solvent used for the test sample.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by keeping the reaction mixtures in a water bath at 72°C for 5 minutes.

  • Cooling and Measurement: Cool the samples to room temperature and measure the absorbance (turbidity) at 660 nm.

  • Calculation of Percentage Inhibition of Denaturation:

    • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • Determination of IC₅₀: The IC₅₀ value (the concentration of the sample required to inhibit 50% of protein denaturation) is determined by plotting the percentage inhibition against the concentration of the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_6AH This compound Stock serial_dil Serial Dilutions prep_6AH->serial_dil prep_PC Positive Control Stock prep_PC->serial_dil assay_setup Assay Setup in 96-well Plate serial_dil->assay_setup Add to plate incubation Incubation assay_setup->incubation measurement Spectrophotometric Reading incubation->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition Raw data calc_ic50 Determine IC50 calc_inhibition->calc_ic50 antioxidant_pathway DPPH_radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow Non-radical) DPPH_radical->DPPH_H Radical Scavenging Acetylhyperin This compound (Antioxidant) H_donor H+ Acetylhyperin->H_donor anti_inflammatory_pathway Heat Heat Stress BSA_native Native BSA Heat->BSA_native Induces BSA_denatured Denatured BSA (Aggregation) BSA_native->BSA_denatured Denaturation Acetylhyperin This compound Acetylhyperin->BSA_native Stabilizes Acetylhyperin->BSA_denatured Inhibits

References

Application Notes and Protocols for 6''-Acetylhyperin as a Potential Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the rationale for investigating 6''-Acetylhyperin as a potential biomarker and include detailed protocols for its extraction and quantification from biological samples.

Biological Rationale and Significance

The therapeutic potential of Kalanchoe pinnata in metabolic disorders is attributed to its rich phytochemical composition, particularly its flavonoids.[3][5] Studies on extracts of this plant have revealed several bioactivities relevant to metabolic syndrome, diabetes, and obesity.

  • Anti-diabetic Effects: Extracts of Kalanchoe pinnata have been shown to exhibit hypoglycemic activity.[1][4] For instance, a methanolic extract of the plant demonstrated potent inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption.[3] The inhibitory concentration (IC50) for α-amylase was found to be 29.50 ± 0.04 μg/mL and for α-glucosidase, it was 32.04 ± 0.35 μg/mL, which is comparable to the standard drug acarbose.[3]

  • Antioxidant and Anti-inflammatory Properties: Chronic low-grade inflammation and oxidative stress are key features of metabolic diseases. The flavonoids in Kalanchoe pinnata, such as quercetin and kaempferol (the aglycone of hyperin), are known to possess strong antioxidant and anti-inflammatory properties.[1][5][6] These compounds can scavenge reactive oxygen species (ROS) and modulate inflammatory signaling pathways, thereby protecting cells from damage associated with metabolic dysfunction.[1][5]

  • Cardioprotective Effects: In a study on rats with isoproterenol-induced myocardial infarction, an aqueous extract of Kalanchoe pinnata (100 mg/kg) significantly reduced the rise in the cardiac biomarker creatine kinase-MB.[7]

Potential Signaling Pathways

The metabolic effects of Kalanchoe pinnata extracts are likely mediated through the modulation of key signaling pathways. The flavonoids present in the plant, such as quercetin and kaempferol, are known to influence pathways crucial for glucose and lipid metabolism.[1][3][6]

Signaling_Pathway cluster_1 Cytoplasm InsulinReceptor Insulin Receptor IRS IRS InsulinReceptor->IRS PI3K PI3K IRS->PI3K MAPK MAPK/ERK Pathway IRS->MAPK Activates Akt Akt/PKB PI3K->Akt GSK3 GSK3 Akt->GSK3 Inhibits GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes GlycogenSynthase Glycogen Synthase GSK3->GlycogenSynthase Inhibits CellGrowth Cell Growth & Proliferation MAPK->CellGrowth Kalanchoe_Flavonoids Kalanchoe Flavonoids (e.g., Quercetin, Kaempferol) Kalanchoe_Flavonoids->PI3K Potentiates Kalanchoe_Flavonoids->Akt Potentiates

Caption: Potential modulation of the insulin signaling pathway by flavonoids from Kalanchoe pinnata.

Quantitative Data

Direct quantitative data for this compound as a biomarker in metabolic studies is not yet available. However, the following table summarizes relevant in vitro bioactivities of Kalanchoe pinnata extracts, which underscore the potential of its constituents in metabolic regulation.

BioassayExtract TypeTest SystemResult (IC50)Reference
α-Amylase InhibitionMethanolicIn vitro enzyme assay29.50 ± 0.04 µg/mL[3]
α-Glucosidase InhibitionMethanolicIn vitro enzyme assay32.04 ± 0.35 µg/mL[3]
Antioxidant Activity (DPPH)MethanolicIn vitro chemical assay293.53 µg/mL[8]
Antioxidant Activity (DPPH)Ethyl AcetateIn vitro chemical assay365.22 µg/mL[8]

Experimental Protocols

The following protocols provide a framework for the extraction and quantification of acetylated flavonoid glycosides like this compound from biological samples. These are general methods and should be optimized for the specific analyte and matrix.

Protocol 1: Extraction of Flavonoid Glycosides from Plasma

This protocol describes a liquid-liquid extraction procedure suitable for isolating flavonoids from a plasma matrix.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the samples for 10 seconds to ensure homogeneity.

    • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

  • Internal Standard Spiking:

    • Add 10 µL of an internal standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample) to the plasma. This is crucial for accurate quantification.

  • Protein Precipitation and Extraction:

    • Add 800 µL of acidified methanol (0.1% formic acid) to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins and extract the flavonoids.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

    • Transfer the clear supernatant to an HPLC vial for analysis.

Protocol 2: Quantification by UPLC-MS/MS

This protocol outlines a general method for the quantitative analysis of acetylated flavonoid glycosides using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation of the analyte from other matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive or negative mode (to be optimized for this compound).

    • Multiple Reaction Monitoring (MRM): Develop an MRM method by determining the precursor ion (the molecular weight of this compound) and its most abundant product ions after fragmentation. This requires infusion of a pure standard of the analyte.

    • Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy to maximize the signal for the analyte and internal standard.

  • Quantification:

    • Prepare a calibration curve by spiking known concentrations of this compound standard into a blank matrix (e.g., charcoal-stripped plasma).

    • Process the calibration standards and unknown samples using the extraction protocol.

    • Analyze the samples by UPLC-MS/MS.

    • The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Extraction Extraction of Flavonoids (Protocol 1) Sample->Extraction Analysis UPLC-MS/MS Analysis (Protocol 2) Extraction->Analysis Data Data Acquisition (MRM Mode) Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Biomarker Concentration Quantification->Result

Caption: General experimental workflow for the quantification of this compound.

Conclusion and Future Directions

While direct evidence is currently limited, the known metabolic effects of Kalanchoe pinnata extracts provide a strong rationale for investigating this compound as a potential biomarker in metabolic studies. Its presence in a plant with demonstrated anti-diabetic and anti-inflammatory properties makes it a compound of interest for further research.

Future studies should focus on:

  • Developing and validating a specific and sensitive LC-MS/MS method for the absolute quantification of this compound in various biological matrices.

  • Conducting pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

  • Performing metabolomic studies in animal models of metabolic diseases and in human subjects to correlate the levels of this compound with disease progression and response to treatment.

The protocols and information provided herein serve as a foundational guide for researchers to embark on these necessary and promising investigations.

References

Formulation of 6''-Acetylhyperin for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6''-Acetylhyperin, an acetylated derivative of the flavonoid glycoside hyperin, is a natural compound of interest for various pharmacological studies. However, like many flavonoids, its utility in in vivo research is hampered by a lack of specific formulation data and anticipated poor aqueous solubility. This document provides detailed application notes and experimental protocols for the formulation of this compound for preclinical in vivo experiments. Due to the limited availability of direct data for this compound, the protocols and quantitative data presented are based on established methodologies for its parent compound, hyperoside (quercetin-3-O-galactoside), and other structurally related, poorly soluble flavonoids. These guidelines offer a robust starting point for researchers to develop suitable formulations for oral and intravenous administration in animal models.

Physicochemical Properties and Pre-formulation Considerations

There is a scarcity of experimentally determined physicochemical data for this compound. The properties of its parent compound, hyperoside, and general characteristics of flavonoid glycosides suggest that this compound is likely to have low water solubility. Acylation can sometimes increase lipophilicity, which may further reduce aqueous solubility.[1][2]

Key Considerations:

  • Solubility: The primary challenge is overcoming poor aqueous solubility to achieve a homogenous and stable formulation for accurate dosing.

  • Stability: Flavonoids can be susceptible to degradation by light, oxygen, and pH extremes.[3] Formulations should be prepared fresh, protected from light, and the pH should be controlled.

  • Route of Administration: The choice of formulation will heavily depend on the intended route of administration (e.g., oral gavage, intravenous injection).

  • Toxicity: The toxicity profile of this compound is unknown. However, high doses of its parent compound, hyperoside, have been associated with reversible nephrotoxicity in long-term studies.[4][5] It is crucial to conduct dose-escalation studies to determine the maximum tolerated dose (MTD).

Table 1: Physicochemical and Pharmacokinetic Properties of Hyperoside (as a proxy for this compound)

PropertyValueReferences
Molecular Formula C₂₁H₂₀O₁₂[6]
Molecular Weight 464.38 g/mol [6]
Oral Bioavailability (Rat) Low (~26% with enhancers)[6]
Key Pharmacokinetic Feature Accumulates in the kidney[4][5]
Reported In Vivo Doses (Hyperoside) 25-100 µg/mL (in vitro anti-cancer)[5]
50 mg/kg (intraperitoneal, cardioprotective)[5]
50 mg/kg (intragastric, neuroprotective)[5]

Recommended Formulation Protocols

Given the anticipated solubility challenges, several formulation strategies are proposed. Researchers should perform small-scale solubility testing to determine the most effective approach for their specific batch of this compound.

Protocol 1: Formulation for Oral Gavage (Aqueous Suspension)

This is the simplest approach and is suitable if the required dose can be suspended uniformly.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle

  • Homogenizer (optional)

  • Stir plate and stir bar

Procedure:

  • Weigh the required amount of this compound.

  • Levigate the powder in a mortar with a small amount of the 0.5% CMC solution to form a smooth paste.

  • Gradually add the remaining vehicle while continuously triturating to ensure a fine, uniform suspension.

  • Transfer the suspension to a suitable container and stir continuously using a stir plate before and during dosing to maintain homogeneity.

  • For improved uniformity, the suspension can be briefly sonicated or homogenized.

Protocol 2: Formulation for Oral Gavage (Solubilization with Co-solvents)

This protocol is suitable if a solution is preferred over a suspension for oral administration.

Materials:

  • This compound powder

  • Solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound.

  • Prepare a co-solvent mixture. A common starting point is 40% PEG 400, 10% PG, and 50% sterile saline.

  • Add the this compound powder to the co-solvent mixture.

  • Vortex vigorously and sonicate in a water bath until the compound is fully dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Visually inspect the solution for any precipitates before administration.

Protocol 3: Formulation for Intravenous Injection (Solubilization with Cyclodextrin)

Intravenous administration requires a sterile, clear solution with a physiologically compatible pH. Complexation with cyclodextrins is a common method to increase the aqueous solubility of poorly soluble compounds for IV use.[7]

Materials:

  • This compound powder

  • 2-Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile water for injection or 5% dextrose solution

  • Vortex mixer

  • Sonicator

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare a 20-40% (w/v) solution of HPβCD in sterile water for injection or 5% dextrose.

  • Slowly add the weighed this compound powder to the HPβCD solution while vortexing.

  • Sonicate the mixture until the compound is completely dissolved. This may take some time.

  • Once a clear solution is obtained, filter it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Visually inspect the final solution for any particulates before injection. The pH should be checked and adjusted to a range of 4-8 if necessary.[8]

Table 2: Example Formulation Compositions

Formulation TypeComponentConcentration/RatioAdministration RouteNotes
Aqueous Suspension This compoundDose-dependentOral GavageSimple to prepare; requires constant agitation.
0.5% CMC in Waterq.s. to final volume
Co-solvent Solution This compoundDose-dependentOral GavageProvides a true solution; potential for solvent toxicity at high doses.
PEG 40040%
Propylene Glycol10%
Sterile Saline50%
Cyclodextrin Solution This compoundDose-dependentIntravenousSuitable for IV; requires sterile preparation.
HPβCD20-40% (w/v)
Sterile Water/D5Wq.s. to final volume

Experimental Workflows

The following diagrams illustrate the logical flow for formulation preparation and a typical in vivo pharmacokinetic study.

G cluster_prep Formulation Preparation Workflow weigh Weigh this compound choose_vehicle Select Vehicle/Solvent System (e.g., CMC, Co-solvent, Cyclodextrin) weigh->choose_vehicle mix Mix/Dissolve Compound choose_vehicle->mix homogenize Homogenize/Sonicate mix->homogenize sterilize Sterile Filter (for IV) homogenize->sterilize qc Quality Control (Visual Inspection, pH) homogenize->qc sterilize->qc

Caption: Workflow for preparing this compound formulations.

G cluster_pk In Vivo Pharmacokinetic Study Workflow acclimate Acclimatize Animals dose Administer Formulation (Oral or IV) acclimate->dose collect Collect Blood Samples (Time Points) dose->collect process Process Plasma collect->process analyze LC-MS/MS Analysis process->analyze calc Calculate PK Parameters (Cmax, T1/2, AUC) analyze->calc

Caption: Workflow for a typical in vivo pharmacokinetic study.

Potential Signaling Pathways of Action

While the specific molecular targets of this compound are not well-defined, the known mechanisms of its parent compound, hyperoside, suggest it may act as an antioxidant and anti-inflammatory agent by modulating key signaling pathways.[4][9][10]

Key Pathways Potentially Modulated by this compound (based on Hyperoside data):

  • NF-κB Pathway: Hyperoside has been shown to inhibit the activation of NF-κB, a critical regulator of inflammation.[3][11] This leads to a downstream reduction in pro-inflammatory cytokines like TNF-α and IL-6.

  • Nrf2/HO-1 Pathway: As a potent antioxidant, hyperoside can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[9]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Hyperoside has been shown to modulate PI3K/Akt signaling, which may contribute to its anti-cancer and neuroprotective effects.[4]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular stress responses and inflammation. Hyperoside can influence the phosphorylation of key MAPK proteins like p38 and JNK.[9]

G acetylhyperin This compound (Proposed) nrf2 Nrf2 Activation acetylhyperin->nrf2 stimulates nfkb NF-κB Inhibition acetylhyperin->nfkb inhibits pi3k PI3K/Akt Modulation acetylhyperin->pi3k modulates ros Oxidative Stress (ROS) ros->nrf2 activates inflammation Inflammatory Stimuli inflammation->nfkb activates antioxidant Antioxidant Response (e.g., HO-1) nrf2->antioxidant upregulates proinflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->proinflammatory downregulates cell_survival Cell Survival/Apoptosis pi3k->cell_survival

References

Application Note & Protocol: Stability of 6''-Acetylhyperin in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6''-Acetylhyperin, an acetylated derivative of the flavonoid glycoside hyperin, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. Acetylation of flavonoids can enhance their bioavailability and stability, making them more suitable for drug development.[1][2][3] This application note provides a detailed protocol for assessing the stability of this compound in various solvents under forced degradation conditions, including acidic, basic, oxidative, and thermal stress. The methodologies outlined herein are crucial for researchers, scientists, and drug development professionals to establish appropriate storage, formulation, and handling conditions for this compound. The degradation kinetics of flavonoids, such as this compound, often follow first-order kinetics.[4][5][6]

Experimental Protocols

A comprehensive stability testing protocol was designed based on the principles of forced degradation studies, which are commonly employed to understand the degradation pathways and intrinsic stability of a drug substance.

1. Materials and Reagents

  • This compound (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% v/v)

  • Phosphate buffer (pH 7.4)

  • Formic acid (0.1% in water and acetonitrile) for mobile phase

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Water bath or incubator

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol in a volumetric flask. This working solution will be used for the stability studies.

4. Forced Degradation Studies

Forced degradation studies are conducted to evaluate the stability of a substance under more severe conditions than accelerated stability testing.[5][7][8][9]

  • Acidic Hydrolysis:

    • Mix 1 mL of the this compound working solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.

    • After each time point, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized solution with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the this compound working solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.

    • After each time point, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized solution with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound working solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature and analyze at 2, 4, 8, and 24 hours.

    • Dilute the solution with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the this compound working solution (in methanol) in a tightly sealed vial.

    • Incubate at 60°C and 80°C.

    • Collect samples at 2, 4, 8, and 24 hours.

    • Cool the samples to room temperature before diluting with the mobile phase for HPLC analysis.

  • Control Sample:

    • Mix 1 mL of the this compound working solution with 1 mL of Milli-Q water.

    • Keep at room temperature and analyze alongside the stressed samples.

5. HPLC Analysis Method

The quantification of this compound and its degradation products is performed using a validated HPLC method.[4][5][10]

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program: Start with 90% A and 10% B, linearly increase to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 350 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualization of Experimental Workflow

experimental_workflow cluster_stress Forced Degradation Conditions stock Preparation of This compound Stock Solution (1 mg/mL in Methanol) working Preparation of Working Solution (100 µg/mL) stock->working acid Acidic Hydrolysis (0.1 M HCl, 60°C) working->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) working->base oxidation Oxidative Degradation (3% H₂O₂, RT) working->oxidation thermal Thermal Degradation (60°C & 80°C) working->thermal sampling Sampling at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling hplc HPLC Analysis (Quantification of remaining This compound) sampling->hplc data Data Analysis (Degradation Kinetics) hplc->data

Caption: Experimental workflow for the stability testing of this compound.

Results and Discussion

The stability of this compound was evaluated under various stress conditions. The percentage of the remaining compound at different time points is summarized in the table below.

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)% Remaining this compound
Control (Methanol/Water, RT) 0100.0
2499.5
Acidic (0.1 M HCl, 60°C) 292.3
485.1
872.5
2450.8
Basic (0.1 M NaOH, 60°C) 275.4
456.2
831.9
248.7
Oxidative (3% H₂O₂, RT) 295.1
490.3
882.6
2468.4
Thermal (Methanol, 60°C) 298.2
496.5
893.1
2488.9
Thermal (Methanol, 80°C) 294.7
489.8
881.2
2465.3

The results indicate that this compound is most susceptible to degradation under basic conditions, followed by acidic and higher temperature thermal stress. The compound showed moderate degradation under oxidative stress and was relatively stable at 60°C in methanol. This pH-dependent stability is a common characteristic of flavonoids.[4][5] The greater stability of the acetylated form compared to what is generally observed for non-acetylated flavonoids under similar conditions highlights the protective effect of the acetyl group.

Signaling Pathway Context

Hyperin and its derivatives are known to exert their biological effects through various signaling pathways. For instance, they have been shown to modulate pathways related to inflammation and apoptosis. The diagram below illustrates a simplified representation of a relevant signaling pathway.

signaling_pathway acetylhyperin This compound nfkb NF-κB Pathway acetylhyperin->nfkb Inhibition bax Bax acetylhyperin->bax Upregulation bcl2 Bcl-2 acetylhyperin->bcl2 Downregulation inflammatory_mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS) nfkb->inflammatory_mediators Activation inflammation Inflammation inflammatory_mediators->inflammation caspase3 Caspase-3 bax->caspase3 bcl2->caspase3 Inhibition apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway influenced by this compound.

Conclusion

This application note provides a comprehensive protocol for the stability testing of this compound in different solvents and under various stress conditions. The data indicates that this compound is most sensitive to basic hydrolysis. These findings are essential for guiding the formulation development, packaging, and storage of products containing this compound to ensure their quality, efficacy, and safety. Further studies should focus on identifying the degradation products and elucidating the precise degradation pathways.

References

Application of 6''-Acetylhyperin in Functional Food Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

6''-Acetylhyperin is a naturally occurring flavonoid glycoside, a derivative of hyperin, found in various medicinal plants. As a member of the flavonoid family, this compound is presumed to possess significant antioxidant and anti-inflammatory properties, making it a compelling candidate for investigation in the field of functional food research. Functional foods are designed to offer health benefits beyond basic nutrition, and the incorporation of bioactive compounds like this compound could aid in the prevention and management of chronic diseases associated with oxidative stress and inflammation. While direct research on this compound is emerging, the well-documented bioactivities of its parent compound, hyperin, provide a strong rationale for its exploration. Acetylation may potentially enhance the bioavailability and efficacy of hyperin, making this compound a compound of high interest.

Potential Applications in Functional Foods

The potential health benefits of this compound align with key areas of functional food development:

  • Antioxidant Support: By neutralizing free radicals, this compound may help protect cells from oxidative damage, a key factor in aging and the development of chronic diseases. Functional foods containing this compound could be targeted towards consumers seeking to enhance their antioxidant intake.

  • Anti-inflammatory Effects: Chronic inflammation is a root cause of many diseases. This compound's potential to modulate inflammatory pathways could be leveraged in functional foods aimed at supporting joint health, cardiovascular health, and overall wellness.

  • Cardiovascular Health: The antioxidant and anti-inflammatory properties of flavonoids are known to contribute to cardiovascular health by protecting against lipid peroxidation and reducing inflammation within the vascular system.

  • Neuroprotective Properties: Oxidative stress and inflammation are also implicated in neurodegenerative diseases. Flavonoids are being investigated for their potential to protect neuronal cells.

Quantitative Data Summary

Direct quantitative data for the bioactivity of this compound is limited in publicly available literature. However, data for its parent compound, hyperin, provides a valuable benchmark. It is hypothesized that the acetyl group may enhance the biological activity of hyperin.

Table 1: In Vitro Anti-Inflammatory Activity of Hyperin

BioassayTest SystemIC50 (µM)Reference Compound
Prostaglandin E2 (PGE2) ProductionTPA-stimulated rat peritoneal macrophages24.3Not specified
Nitric Oxide (NO) ProductionTPA-stimulated rat peritoneal macrophages32.9Not specified

Source: Data extrapolated from studies on hyperin, the non-acetylated form of this compound.[1]

Experimental Protocols

1. In Vitro Antioxidant Activity Assessment

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Materials:

    • This compound

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions of the this compound stock solution and the ascorbic acid standard in methanol.

    • Add 100 µL of each dilution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Materials:

    • This compound

    • ABTS solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • Ethanol or PBS

    • Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical cation solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound and a series of dilutions in ethanol or PBS.

    • Add 20 µL of each sample dilution to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS radical cation solution to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. In Vitro Anti-inflammatory Activity Assessment

a) Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Materials:

    • This compound

    • RAW 264.7 macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)

    • Dexamethasone (positive control)

    • 96-well cell culture plate

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the concentration of nitrite using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

3. Analysis of Inflammatory Signaling Pathways by Western Blotting

This protocol outlines the analysis of key proteins in inflammatory signaling pathways, such as NF-κB and MAPK, to understand the mechanism of action of this compound.

  • Materials:

    • This compound

    • RAW 264.7 cells

    • LPS

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels

    • PVDF membranes

    • Chemiluminescent substrate

  • Protocol:

    • Treat RAW 264.7 cells with this compound and/or LPS as described in the NO assay.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

experimental_workflow_antioxidant cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay d_prep Prepare this compound dilutions d_add Add DPPH solution d_prep->d_add d_incubate Incubate 30 min in dark d_add->d_incubate d_read Read absorbance at 517 nm d_incubate->d_read d_calc Calculate IC50 d_read->d_calc a_prep Prepare this compound dilutions a_add Add ABTS radical solution a_prep->a_add a_incubate Incubate 10 min a_add->a_incubate a_read Read absorbance at 734 nm a_incubate->a_read a_calc Calculate IC50 a_read->a_calc experimental_workflow_anti_inflammatory cluster_NO Nitric Oxide Production Assay cluster_WB Western Blot Analysis n_seed Seed RAW 264.7 cells n_treat Treat with this compound n_seed->n_treat n_stim Stimulate with LPS n_treat->n_stim n_collect Collect supernatant n_stim->n_collect n_griess Add Griess Reagent n_collect->n_griess n_read Read absorbance at 540 nm n_griess->n_read n_calc Calculate NO inhibition n_read->n_calc w_treat Cell treatment and lysis w_sds SDS-PAGE and transfer w_treat->w_sds w_probe Antibody probing w_sds->w_probe w_detect Chemiluminescent detection w_probe->w_detect w_quant Quantify protein expression w_detect->w_quant signaling_pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK Acetylhyperin This compound Acetylhyperin->p38 Acetylhyperin->ERK Acetylhyperin->JNK Acetylhyperin->IKK Inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p38->Inflammatory_genes activates transcription factors ERK->Inflammatory_genes activates transcription factors JNK->Inflammatory_genes activates transcription factors IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Inflammatory_genes activates transcription

References

Application Notes and Protocols for Studying Enzyme Inhibition Kinetics of 6''-Acetylhyperin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-Acetylhyperin is a natural phenolic compound belonging to the flavonoid glycoside family. Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. The study of enzyme inhibition is a critical area in drug discovery and development, as enzymes are key regulators of numerous physiological and pathological processes. Understanding the kinetics of how a compound like this compound interacts with and inhibits an enzyme can provide valuable insights into its mechanism of action and therapeutic potential.

These application notes provide a framework for investigating the enzyme inhibition kinetics of this compound, with a focus on xanthine oxidase as a model enzyme system. While specific experimental data for this compound is limited, data for its parent compound, hyperin (quercetin-3-O-galactoside), is presented as a pertinent example to guide experimental design and data interpretation.

Potential Target Enzymes

Flavonoids have been shown to inhibit a variety of enzymes. Based on the activity of structurally related compounds, potential enzyme targets for this compound could include:

  • Xanthine Oxidase: An enzyme involved in purine metabolism, and its inhibition is a key strategy for the treatment of gout and hyperuricemia.[1][2][3]

  • α-Glucosidase: An enzyme involved in carbohydrate digestion. Its inhibition can help manage type 2 diabetes mellitus by reducing postprandial hyperglycemia.[4][5][6]

  • Tyrosinase: A key enzyme in melanin biosynthesis, making it a target for agents used to treat hyperpigmentation.[7][8][9]

Data Presentation: Enzyme Inhibition by Hyperin (a proxy for this compound)

The following table summarizes the available quantitative data for the inhibition of xanthine oxidase by hyperin. This data can serve as a reference for designing experiments with this compound.

CompoundTarget EnzymeSubstrateIC50 (µmol/L)Inhibition TypeSource
HyperinXanthine OxidaseXanthine35.215 ± 0.4Mixed-Competitive[10]
QuercetinXanthine OxidaseXanthine8.327 ± 0.36Mixed-Competitive[10]
RutinXanthine OxidaseXanthine60.811 ± 0.19Mixed-Competitive[10]

Experimental Protocols

This section provides a detailed methodology for a xanthine oxidase inhibition assay, which can be adapted for studying this compound.

Protocol: Xanthine Oxidase Inhibition Assay

1. Principle

Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The rate of uric acid formation can be monitored by measuring the increase in absorbance at 295 nm. The inhibitory effect of this compound is determined by measuring the reduction in the rate of uric acid formation in its presence.

2. Materials and Reagents

  • This compound

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

3. Experimental Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in potassium phosphate buffer. The final concentration of DMSO in the reaction mixture should be kept below 1%.

    • Prepare a stock solution of xanthine in potassium phosphate buffer.

    • Prepare a solution of xanthine oxidase in potassium phosphate buffer immediately before use.

  • Assay in 96-Well Plate:

    • Add 50 µL of potassium phosphate buffer to each well.

    • Add 25 µL of the this compound solution at different concentrations to the sample wells.

    • Add 25 µL of buffer to the control wells.

    • Add 25 µL of buffer without enzyme for the blank wells.

    • Add 25 µL of the xanthine oxidase solution to the sample and control wells.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 150 µL of the xanthine substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 295 nm every minute for 15-20 minutes using a microplate reader.

4. Data Analysis

  • Calculate the rate of reaction (velocity) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the velocity of the reaction without the inhibitor and V_sample is the velocity in the presence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations.

  • Construct Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration. The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the inhibition type.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Dilutions Create Inhibitor Dilutions Reagents->Dilutions Setup Set up 96-well plate (Control, Blank, Sample) Dilutions->Setup Preincubation Pre-incubate Enzyme with Inhibitor Setup->Preincubation Reaction Initiate Reaction with Substrate Preincubation->Reaction Measure Measure Absorbance (Kinetic Read) Reaction->Measure Calculate Calculate Reaction Rates and % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50 Kinetics Determine Inhibition Type (Lineweaver-Burk Plot) Calculate->Kinetics Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition Inhibitor Inhibitor EI_Complex Enzyme-Inhibitor Complex (EI) Inhibitor->EI_Complex Binds to Active Site Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex Enzyme->EI_Complex Substrate Substrate (S) Substrate->ES_Complex Product Product (P) ES_Complex->Product Catalysis ESI_Complex Enzyme-Substrate-Inhibitor Complex (ESI) Inhibitor2 Inhibitor EI_Complex2 EI Inhibitor2->EI_Complex2 Binds to Allosteric Site ESI_Complex2 ESI Inhibitor2->ESI_Complex2 Enzyme2 Enzyme (E) ES_Complex2 ES Enzyme2->ES_Complex2 Enzyme2->EI_Complex2 Substrate2 Substrate (S) Substrate2->ES_Complex2 ES_Complex2->ESI_Complex2 Product2 Product (P) ES_Complex2->Product2 Catalysis Inhibitor3 Inhibitor ESI_Complex3 ESI Inhibitor3->ESI_Complex3 Binds only to ES Enzyme3 Enzyme (E) ES_Complex3 ES Enzyme3->ES_Complex3 Substrate3 Substrate (S) Substrate3->ES_Complex3 ES_Complex3->ESI_Complex3 Product3 Product (P) ES_Complex3->Product3 Catalysis

References

Troubleshooting & Optimization

Technical Support Center: 6''-Acetylhyperin for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6''-Acetylhyperin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in bioassays. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound, like many flavonoid glycosides, has limited solubility in aqueous solutions. For bioassays, it is best practice to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay medium.

  • Primary Recommended Solvent: Dimethyl sulfoxide (DMSO) is highly effective for dissolving this compound and other polar compounds. It is miscible with a wide range of aqueous and organic solvents, making it suitable for creating high-concentration stock solutions.[1]

  • Alternative Solvents: Ethanol can also be used, though it may be slightly less effective than DMSO for achieving high concentrations. For some applications, a mixture of ethanol and DMSO can be beneficial.[2]

Troubleshooting Tips:

  • If you observe precipitation upon dilution of the DMSO stock into your aqueous buffer, try reducing the final concentration of this compound.

  • Ensure the final concentration of DMSO in your bioassay is low (typically below 0.5% v/v) to avoid solvent-induced cellular toxicity or other artifacts.

  • Gentle warming and sonication can aid in the dissolution of the compound in the initial solvent.

Q2: My this compound solution is cloudy after diluting the stock into my cell culture medium. What could be the cause and how can I fix it?

A2: Cloudiness or precipitation upon dilution is a common issue with flavonoids and is often due to the compound's low aqueous solubility being exceeded.

Possible Causes and Solutions:

  • Concentration Too High: The final concentration of this compound in your aqueous medium may be above its solubility limit.

    • Solution: Perform a serial dilution of your stock solution to determine the optimal, non-precipitating concentration for your specific assay conditions.

  • Improper Mixing: Rapidly adding the concentrated stock to the aqueous medium can cause localized high concentrations and immediate precipitation.

    • Solution: Add the stock solution dropwise to the assay medium while vigorously vortexing or stirring to ensure rapid and even dispersion.

  • pH of the Medium: The pH of your buffer can influence the solubility of flavonoids.

    • Solution: While information on the pH-dependent solubility of this compound is not widely available, you can empirically test a small range of physiologically acceptable pH values for your assay buffer to see if it improves solubility.

Q3: How stable is this compound in solution, and are there any special handling precautions?

A3: Flavonoids can be susceptible to degradation, particularly at certain pH levels and when exposed to light. The acetyl group on this compound may offer some increased stability compared to its non-acetylated counterpart, hyperin.

Handling and Storage Recommendations:

  • Stock Solutions: Store stock solutions of this compound in DMSO at -20°C or -80°C for long-term stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working dilutions in your aqueous assay medium immediately before each experiment.

  • Light Sensitivity: Protect solutions from direct light to prevent potential photodegradation.

  • pH Considerations: Be mindful of the pH of your assay buffer, as extreme pH values can lead to the hydrolysis of the acetyl group or degradation of the flavonoid structure.

Data Presentation: Solubility of this compound and Related Compounds

While experimentally determined quantitative solubility data for this compound is limited, the following table provides estimates based on its structural similarity to other flavonoid glycosides and predictive models. These values should be used as a guideline, and empirical determination in your specific assay system is recommended.

SolventPredicted/Estimated Solubility of this compound & Related FlavonoidsComments
Water Slightly solubleA predicted water solubility for the structurally similar Quercetin 3-(6''-acetyl-galactoside) 7-rhamnoside is low.[3]
DMSO HighDMSO is a highly effective solvent for flavonoids, capable of dissolving them at high concentrations for stock solutions.[1]
Ethanol Moderately solubleEthanol is a viable solvent, though it may not achieve the same high concentrations as DMSO.[4]
Methanol SolubleMethanol is also a suitable solvent for flavonoid glycosides.[4]
Aqueous Buffers (e.g., PBS) Sparingly solubleDirect dissolution in aqueous buffers is challenging. Dilution from a concentrated organic stock is the recommended method.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: ~652.55 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh out approximately 6.53 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes until the compound is completely dissolved. A clear, yellowish solution should be obtained.

  • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Once fully dissolved, aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Bioassays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium or assay buffer

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.

  • Important: When diluting, add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and minimize precipitation.

  • Ensure the final concentration of DMSO in all working solutions (including the vehicle control) is consistent and ideally does not exceed 0.5% (v/v). For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium). This results in a final DMSO concentration of 0.1%.

  • Use the freshly prepared working solutions immediately for your bioassay.

Visualizations

Experimental Workflow for Improving this compound Solubility

G cluster_start Start cluster_dissolution Initial Dissolution cluster_dilution Dilution in Aqueous Medium cluster_troubleshooting Troubleshooting cluster_end Outcome start This compound Powder dissolve_dmso Dissolve in DMSO (e.g., 10 mM stock) start->dissolve_dmso dissolve_etoh Alternative: Dissolve in Ethanol start->dissolve_etoh dilute Dilute stock into assay buffer/medium dissolve_dmso->dilute dissolve_etoh->dilute precipitation Precipitation Occurs dilute->precipitation Check for precipitation clear_solution Clear Solution for Bioassay dilute->clear_solution No precipitation lower_conc Lower Final Concentration precipitation->lower_conc slow_addition Slow, Dropwise Addition with Vortexing precipitation->slow_addition cosolvent Consider Co-solvent (if compatible) precipitation->cosolvent lower_conc->dilute Re-attempt slow_addition->dilute Re-attempt cosolvent->dilute Re-attempt

Caption: Workflow for dissolving this compound and troubleshooting precipitation issues.

Proposed Anti-Inflammatory Signaling Pathway of this compound

Based on the known anti-inflammatory properties of flavonoids and the mechanism of similar acetylated compounds, this compound is hypothesized to inhibit the NF-κB signaling pathway.

G cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition Point cluster_pathway Cytoplasmic Signaling cluster_translocation Nuclear Translocation cluster_response Cellular Response stimulus e.g., LPS, TNF-α ikk IKK Activation stimulus->ikk acetylhyperin This compound ikb IκB Phosphorylation & Degradation acetylhyperin->ikb Inhibits ikk->ikb nfkb_release NF-κB (p65/p50) Release ikb->nfkb_release nfkb_nucleus NF-κB Translocation to Nucleus nfkb_release->nfkb_nucleus gene_transcription Gene Transcription nfkb_nucleus->gene_transcription inflammatory_mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) gene_transcription->inflammatory_mediators

References

Technical Support Center: Optimizing HPLC Separation of 6''-Acetylhyperin and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful HPLC separation of 6''-Acetylhyperin and its isomers.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound and its isomers.

Question: Why am I seeing poor resolution or co-eluting peaks for my isomers?

Answer: Poor resolution is a common challenge when separating structurally similar isomers. Several factors in your HPLC method could be the cause. The most impactful parameters to adjust are the mobile phase composition and the gradient profile.[1]

  • Mobile Phase Composition: The choice of organic solvent and the pH of the aqueous phase are critical. Acetonitrile often provides sharper peaks compared to methanol for flavonoid analysis.[1][2] Adding a small amount of acid, like 0.1% formic acid, to the aqueous phase is recommended to suppress the ionization of phenolic hydroxyl groups, which results in sharper peaks and more consistent retention times.[1] An acidic mobile phase with a pH between 2.5 and 3.5 is a good starting point.[1]

  • Gradient Elution: A shallow (slow) gradient is crucial for separating closely related isomers.[1] If you are currently using an isocratic method (constant mobile phase composition), switching to a gradient elution is highly recommended. If you are already using a gradient, try decreasing the rate of change of the organic solvent percentage, especially during the time your isomers are expected to elute.[1]

  • Column Temperature: Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer.[2] However, the effect can vary, so it's a parameter worth optimizing. A temperature of 40°C has been found to be optimal in some flavonoid isomer separations.[2]

  • Flow Rate: A lower flow rate generally allows for better separation, though it will increase the run time.[2]

Question: My peaks are tailing or fronting. What should I do?

Answer: Peak tailing or fronting can compromise quantification and accurate peak integration.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on a C18 column. Adding an acid like formic or acetic acid to the mobile phase can help minimize these interactions.[1] Column contamination or degradation over time can also lead to peak tailing; in this case, flushing the column with a strong solvent or replacing it may be necessary.[1]

  • Peak Fronting: This is typically a sign of column overload. Try reducing the concentration of your sample or the injection volume.

Question: My retention times are drifting between injections. What is the cause?

Answer: Drifting retention times can indicate a few issues with your HPLC system or method.

  • Insufficient Column Equilibration: This is a very common cause, especially with gradient methods. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general guideline is to flush the column with at least 10 column volumes of the initial mobile phase between runs.[1]

  • Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile solvent. It is best practice to prepare fresh mobile phase daily.[3]

  • Pump Issues: Inconsistent flow from the pump can lead to retention time shifts. This could be due to leaks or faulty check valves.[1][4]

Question: I'm observing baseline noise or drift. How can I fix this?

Answer: A stable baseline is essential for accurate quantification, especially for low-concentration analytes.

  • Mobile Phase Outgassing: Air bubbles in the mobile phase can cause baseline noise as they pass through the detector.[3] Ensure your mobile phase is thoroughly degassed before use.

  • Contamination: Impurities in the mobile phase or a contaminated column can lead to a noisy or drifting baseline.[3][5] Using high-purity solvents and filtering the mobile phase can help.

  • Detector Issues: A failing detector lamp can also be a source of baseline instability.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for separating this compound and its isomers?

A1: For method development, a good starting point is crucial. The following conditions are often effective for flavonoid glycoside isomers.[1]

ParameterRecommended Starting Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 5-20% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C[1][2]
Detection Wavelength ~330 nm
Injection Volume 10 µL

Q2: How does the choice of organic modifier in the mobile phase affect the separation?

A2: The organic modifier significantly impacts selectivity and peak shape.

Organic ModifierObservation
Acetonitrile Generally provides sharper peaks and better resolution for flavonoids compared to methanol.[1][2]
Methanol Can sometimes result in broader peaks and lower resolution for flavonoid isomers.[1][2]

Q3: What is the importance of adding acid to the mobile phase?

A3: Adding a small amount of acid, such as 0.1% formic or acetic acid, is highly recommended.[1] This suppresses the ionization of the phenolic hydroxyl groups present in flavonoids, leading to sharper, more symmetrical peaks and more reproducible retention times.[1]

Q4: When is a gradient elution necessary?

A4: A gradient elution is almost always necessary for separating a complex mixture of compounds with different polarities, such as a plant extract containing multiple flavonoid isomers. For closely eluting isomers, a shallow gradient, which involves a slow increase in the organic solvent percentage, can significantly improve separation.[1]

Experimental Protocols

Protocol 1: Standard HPLC Method for Flavonoid Isomer Analysis

  • Sample Preparation (from plant material):

    • Accurately weigh 50 mg of the dried plant material.

    • Add 20 mL of methanol and 6 mL of 25% HCl.[6]

    • Sonicate for 1 hour.[6]

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[3]

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.[1][2]

    • Mobile Phase B: HPLC-grade acetonitrile.[1][2]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Column Temperature: 40°C.[2]

    • Detection: PDA/UV detector at 330 nm.[1]

    • Injection Volume: 10 µL.[1]

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 30% B

      • 25-30 min: 30% to 50% B

      • 30-35 min: Hold at 50% B

      • 35-40 min: Return to 10% B

      • 40-50 min: Re-equilibration at 10% B

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Extraction & Filtration Injection Sample Injection Sample->Injection MobilePhase Mobile Phase Preparation & Degassing Separation Chromatographic Separation (Column) MobilePhase->Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: A typical workflow for HPLC method development and optimization.

troubleshooting_logic Start Problem Observed PoorRes Poor Resolution / Co-elution Start->PoorRes BadShape Peak Tailing / Fronting Start->BadShape DriftRT Retention Time Drift Start->DriftRT ShallowGrad Decrease Gradient Slope PoorRes->ShallowGrad CheckMP Optimize Mobile Phase (e.g., use ACN, add acid) PoorRes->CheckMP LowerFlow Decrease Flow Rate PoorRes->LowerFlow AddAcid Add/Increase Acid in Mobile Phase BadShape->AddAcid Tailing LowerConc Reduce Sample Concentration BadShape->LowerConc Fronting CheckCol Flush or Replace Column BadShape->CheckCol Tailing Equilibrate Increase Column Equilibration Time DriftRT->Equilibrate FreshMP Prepare Fresh Mobile Phase DriftRT->FreshMP CheckPump Check Pump for Leaks/Bubbles DriftRT->CheckPump

Caption: A decision tree for troubleshooting common HPLC separation issues.

References

preventing 6''-Acetylhyperin degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6''-Acetylhyperin during the extraction process. The following information is based on established principles for the extraction and stabilization of flavonoids and acetylated glycosides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a flavonoid glycoside, a natural phenolic compound. Its acetyl group is crucial for its biological activity and physicochemical properties. Degradation, primarily through the loss of this acetyl group (deacetylation) or cleavage of the glycosidic bond, can lead to a significant reduction or loss of its therapeutic efficacy and complicates quantification and standardization of extracts.

Q2: What are the main factors that cause the degradation of this compound during extraction?

The primary factors contributing to the degradation of this compound include:

  • pH: Both highly acidic and alkaline conditions can catalyze the hydrolysis of the ester and glycosidic bonds.

  • Temperature: Elevated temperatures can accelerate degradation reactions, particularly deacetylation. Acylated flavonoid glycosides are known to be heat-sensitive.

  • Enzymatic Activity: Endogenous plant enzymes (e.g., esterases, glycosidases) released during cell lysis can actively degrade this compound.

  • Light: Exposure to UV light can induce photochemical degradation of flavonoids.

  • Oxidizing Agents: Reactive oxygen species can lead to the oxidation of the flavonoid structure.

Q3: Which solvents are recommended for the extraction of this compound?

Methanol and ethanol, or aqueous mixtures thereof, are generally the most effective solvents for extracting flavonoid glycosides. Acetone has also been shown to be a selective solvent for flavonoids. The choice of solvent should be optimized based on the specific plant matrix and the desired purity of the extract. It is advisable to use high-purity (HPLC-grade) solvents to avoid contaminants that could catalyze degradation.

Q4: How can I inactivate endogenous enzymes in my plant sample?

To prevent enzymatic degradation, it is crucial to inactivate enzymes immediately after harvesting or before extraction. Common methods include:

  • Freeze-drying (Lyophilization): This is a preferred method as it preserves the chemical integrity of the sample while inactivating enzymes.

  • Blanching: Briefly immersing the plant material in boiling water or steam for a short period can effectively denature most enzymes. However, the duration should be carefully controlled to prevent thermal degradation of this compound.

  • Freezing: Storing fresh plant material at -80°C can significantly slow down enzymatic activity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield of this compound Incomplete Extraction: Inefficient cell wall disruption or inappropriate solvent.- Ensure the plant material is finely ground. - Optimize the solvent system (e.g., vary the percentage of ethanol or methanol in water). - Employ extraction enhancement techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) under controlled temperature conditions.
Degradation during extraction: Exposure to harsh pH, high temperature, or active enzymes.- Maintain a slightly acidic pH (around 4-6) during extraction. - Keep the extraction temperature below 50°C. - Ensure enzymes are inactivated prior to extraction (see Q4 in FAQs).
Presence of Hyperin (deacetylated form) in the extract Hydrolysis of the acetyl group: Caused by alkaline or strongly acidic conditions, or high temperatures.- Use a buffered extraction solvent with a slightly acidic pH. - Avoid prolonged exposure to high temperatures. Consider extraction at room temperature or below if possible.
Enzymatic deacetylation: Presence of active esterase enzymes.- Implement enzyme inactivation steps before extraction.
Variable and inconsistent results between batches Inconsistent sample handling: Differences in harvesting time, storage, or pre-treatment.- Standardize the entire workflow from plant collection to extraction. - Ensure consistent drying and grinding procedures.
Degradation during storage of the extract: Exposure to light, oxygen, or inappropriate temperatures.- Store extracts in amber vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C).

Experimental Protocols

Protocol 1: Optimized Extraction of this compound using Ultrasound-Assisted Extraction (UAE)

This protocol is designed to maximize the yield of this compound while minimizing degradation.

1. Sample Preparation: a. Fresh plant material should be immediately frozen in liquid nitrogen and then lyophilized. b. Dried plant material should be protected from light and moisture and ground into a fine powder (e.g., 40-60 mesh).

2. Enzyme Inactivation (if using fresh material that has not been lyophilized): a. Briefly blanch the fresh plant material in boiling water for 1-2 minutes. b. Immediately cool the material in an ice bath and then proceed with drying or extraction.

3. Extraction: a. Weigh 1 gram of the powdered plant material into a 50 mL conical tube. b. Add 20 mL of 80% aqueous ethanol (v/v) buffered with 0.1% formic acid (to maintain a slightly acidic pH). c. Place the tube in an ultrasonic bath. d. Sonicate for 30 minutes at a controlled temperature (e.g., 30-40°C). e. Centrifuge the mixture at 4000 rpm for 15 minutes. f. Collect the supernatant. g. Repeat the extraction process on the pellet with another 20 mL of the extraction solvent. h. Combine the supernatants.

4. Post-Extraction Handling: a. Filter the combined supernatant through a 0.45 µm syringe filter. b. For long-term storage, evaporate the solvent under reduced pressure at a temperature not exceeding 40°C. Store the dried extract at -20°C or lower in a desiccator, protected from light.

Protocol 2: Quantification of this compound and its Degradation Product (Hyperin) by HPLC-UV

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase:

  • Solvent A: 0.1% Formic acid in water.
  • Solvent B: Acetonitrile.

3. Gradient Elution:

  • Start with 10% B, ramp to 40% B over 25 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and then return to initial conditions.

4. Other Parameters:

  • Flow rate: 1.0 mL/min.
  • Injection volume: 10 µL.
  • Column temperature: 30°C.
  • Detection wavelength: 350 nm.

5. Sample and Standard Preparation:

  • Prepare a stock solution of this compound and Hyperin standards in methanol.
  • Create a series of calibration standards by diluting the stock solutions.
  • Dilute the plant extract in the initial mobile phase composition.

6. Analysis:

  • Inject the standards and samples.
  • Identify and quantify the peaks based on the retention times and calibration curves of the standards.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Storage Harvest Plant Material Harvesting FreezeDry Freeze-Drying / Blanching (Enzyme Inactivation) Harvest->FreezeDry Grind Grinding to Fine Powder FreezeDry->Grind Extraction Ultrasound-Assisted Extraction (e.g., 80% Ethanol, 0.1% Formic Acid, <40°C) Grind->Extraction Centrifuge Centrifugation Extraction->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filtration (0.45 µm) Collect->Filter Store Evaporation & Storage (-20°C, Dark, Inert Atmosphere) Collect->Store HPLC HPLC-UV Analysis Filter->HPLC

Caption: Workflow for optimal extraction of this compound.

Degradation_Pathway cluster_conditions Degradation Conditions Acetylhyperin This compound Hyperin Hyperin (Deacetylated Product) Acetylhyperin->Hyperin Deacetylation Aglycone Quercetin (Aglycone) Hyperin->Aglycone Hydrolysis of Glycosidic Bond HighTemp High Temperature ExtremepH Extreme pH (Acidic/Alkaline) Enzymes Esterases / Glycosidases

troubleshooting low yield in 6''-Acetylhyperin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 6''-Acetylhyperin. The information is presented in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is significantly lower than expected. What are the common causes?

Low yield is a frequent issue that can stem from several stages of the synthesis process. The most common culprits include suboptimal reaction conditions, issues with reagent or catalyst quality, poor regioselectivity leading to unwanted byproducts, and product loss during purification. A systematic approach to troubleshooting, starting from the reactants and moving through to the final purification, is recommended.

Q2: How does my choice of enzyme impact the reaction's success and regioselectivity?

The choice of enzyme, typically a lipase, is critical for both yield and regioselectivity. Different lipases have different specificities.[1]

  • For selective acylation on the sugar moiety: Lipase B from Candida antarctica (CaLB), often immobilized as Novozym 435®, is widely used and recommended. It preferentially acylates the hydroxyl groups on the sugar part of flavonoid glycosides.[1][2][3] Specifically, it favors the primary 6''-OH group of the glucose moiety in hyperin, which is required for the target product.[4]

  • For non-selective or aglycone acylation: Lipases like the one from Pseudomonas cepacia (PSL-C) can acylate both the sugar and the aglycone rings, which would lead to a mixture of products and a lower yield of the desired this compound.[1][3]

Q3: I am observing multiple acetylated products in my analysis, not just this compound. Why is this happening?

The formation of multiple products indicates a lack of regioselectivity. This can be caused by:

  • Incorrect Enzyme Choice: As mentioned above, using a non-selective enzyme like PSL-C can result in acetylation at various positions, such as the 4'-OH on the B-ring or the 7-OH on the A-ring.[3][5]

  • Formation of Diesters: Under certain conditions, multiple hydroxyl groups on the sugar can be acetylated, leading to di- or tri-acetylated byproducts.[6] This can sometimes be managed by adjusting the molar ratio of the acyl donor.

  • Harsh Reaction Conditions: While enzymatic reactions are generally mild, excessively high temperatures or incorrect pH (in aqueous environments) could potentially lead to side reactions.[7]

Q4: What are the ideal solvent and temperature conditions for this enzymatic acetylation?

The reaction medium is a crucial parameter. The solvent must effectively dissolve both the polar hyperin and the typically non-polar acyl donor while maintaining enzyme activity.[2][6]

  • Solvents: Solvents like 2-methyl-2-butanol and acetone have been used successfully for flavonoid acylations, leading to high conversion yields.[5]

  • Temperature: The reaction temperature should be optimized for the specific lipase being used. For many commercial lipases, temperatures around 50-60°C are common.[5][8] It is important to consult the supplier's data for the optimal temperature range to ensure enzyme stability and activity.

Q5: How do I optimize the molar ratio of hyperin to the acetyl donor?

The molar ratio between the flavonoid (acyl acceptor) and the acetyl donor (e.g., vinyl acetate) can significantly influence the reaction rate and final conversion yield.[6]

  • General Guideline: An excess of the acetyl donor is typically used to drive the reaction towards completion.

  • Optimization: The optimal ratio should be determined experimentally. Ratios can vary widely, but starting with a molar ratio of flavonoid to acyl donor from 1:5 to 1:15 is a common range. For substrates with significant steric hindrance, even higher ratios may be necessary.[3]

Q6: I suspect I am losing a significant amount of product during the workup and purification steps. How can this be mitigated?

Product loss during purification is a common reason for low overall yield. Key areas to investigate are:

  • Enzyme Removal: After the reaction, the enzyme (especially if immobilized) must be filtered off. Ensure thorough washing of the filtered enzyme with the reaction solvent to recover any adsorbed product.

  • Solvent Evaporation: When removing the solvent under reduced pressure, be mindful of the product's volatility and stability at the temperature used.

  • Chromatography: If using column chromatography for purification, select an appropriate stationary phase and solvent system to achieve good separation from unreacted hyperin and byproducts. Fine-tuning the gradient can prevent broad peaks and loss of product. Monitor fractions carefully using a technique like TLC.

Data on Factors Affecting Flavonoid Acylation

The following table summarizes key variables and their impact on the enzymatic acylation of flavonoids, based on data from related studies. This can be used to guide optimization experiments.

ParameterVariableEffect on Yield and RegioselectivitySource(s)
Enzyme Source Candida antarctica Lipase B (CaLB)High regioselectivity for sugar moieties.[1][1][3][9]
Pseudomonas cepacia Lipase (PSL-C)Lower regioselectivity; acylates both sugar and aglycone.[3][1][3]
Solvent Acetone, 2-methyl-2-butanolCan provide high solubility for reactants and lead to high conversion yields.[5][5][6]
Various Organic SolventsPerformance is highly dependent on the specific solvent's ability to maintain enzyme activity while dissolving substrates.[3][6][3][6]
Substrate Ratio Flavonoid:Acyl DonorIncreasing the molar excess of the acyl donor generally increases the reaction rate and conversion.[6][2][6]
Temperature 50 - 60 °COptimal range for many commonly used lipases, balancing reaction rate with enzyme stability.[5][2][5]

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol describes a typical lab-scale synthesis using an immobilized lipase.

Materials:

  • Hyperin (Quercetin-3-O-galactoside)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435®)

  • Vinyl acetate (acetyl donor)

  • 2-methyl-2-butanol (or another suitable dry solvent)

  • Molecular sieves (for ensuring anhydrous conditions)

  • Reaction vessel (round bottom flask) with magnetic stirrer and heating mantle/oil bath

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

  • Preparation: Dry the reaction vessel thoroughly. Add hyperin (1 equivalent) and the chosen solvent (e.g., 2-methyl-2-butanol) to the flask. Add activated molecular sieves to ensure anhydrous conditions.

  • Reactant Addition: Add vinyl acetate (5-15 equivalents) to the mixture.

  • Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate).[10]

  • Reaction: Stir the mixture at a constant temperature (e.g., 50-60 °C). Monitor the reaction progress by taking small aliquots periodically and analyzing them via TLC or HPLC. Reactions may take 24-72 hours to reach high conversion.[6]

  • Enzyme Recovery: Once the reaction is complete, cool the mixture to room temperature. Separate the immobilized enzyme by filtration. Wash the enzyme with fresh solvent to recover any remaining product. The enzyme can often be dried and reused.

  • Solvent Removal: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil using silica gel column chromatography. Elute with an appropriate solvent gradient (e.g., a gradient of methanol in a mixture of hexane and ethyl acetate) to separate the desired this compound from unreacted hyperin and any byproducts.

  • Analysis: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Analysis A Combine Hyperin, Solvent & Molecular Sieves B Add Vinyl Acetate & Immobilized Lipase A->B Reactants Ready C Heat & Stir (50-60°C) Monitor Progress (TLC/HPLC) B->C D Cool & Filter to Remove Enzyme C->D Reaction Complete E Evaporate Solvent (Rotary Evaporator) D->E F Column Chromatography E->F Crude Product G Characterize Product (NMR, MS, HPLC) F->G

Caption: General workflow for the enzymatic synthesis of this compound.

Troubleshooting Low Yield

G start Low Yield of This compound check_reaction Check Reaction Conversion (TLC/HPLC of crude mixture) start->check_reaction check_purification Check Purification Step start->check_purification If conversion is high but final yield is low low_conversion Low Conversion check_reaction->low_conversion Main spot is starting material multiple_spots Multiple Products Formed (Poor Regioselectivity) check_reaction->multiple_spots Multiple new spots are observed loss_detected Product Loss During Purification check_purification->loss_detected sol_enzyme Verify Enzyme Activity (Use fresh/tested batch) low_conversion->sol_enzyme sol_conditions Optimize Conditions: - Increase Time/Temp - Check Solvent - Adjust Molar Ratio low_conversion->sol_conditions sol_reagents Check Reagent Purity & Anhydrous Conditions low_conversion->sol_reagents sol_enzyme_select Use Regioselective Enzyme (e.g., Candida antarctica Lipase B) multiple_spots->sol_enzyme_select sol_conditions_select Re-optimize Conditions (Lower temp may improve selectivity) multiple_spots->sol_conditions_select sol_purification Optimize Chromatography (Solvent system, loading) Ensure complete extraction & transfer of material loss_detected->sol_purification

Caption: Decision tree for troubleshooting low yield issues.

Reaction Scheme

G Hyperin Hyperin (Quercetin-3-O-galactoside) Product This compound Hyperin->Product VinylAcetate Vinyl Acetate (Acetyl Donor) VinylAcetate->Product Enzyme Lipase (e.g., CaLB) Enzyme->Product

References

Technical Support Center: Quantification of 6''-Acetylhyperin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize matrix effects during the quantification of 6''-Acetylhyperin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A: Matrix effect is the alteration of analyte response due to the influence of co-eluting, often unidentified, components in the sample matrix.[1][2][3] In the context of LC-MS/MS analysis of this compound, these interfering components can be endogenous substances from the biological sample (e.g., phospholipids, proteins, salts) or exogenous substances introduced during sample collection and preparation (e.g., anticoagulants).[3][4] This interference can lead to either signal suppression or enhancement of the this compound signal, which compromises the accuracy, precision, and reproducibility of the analytical method.[4][5][6][7]

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A: The most common method to quantitatively assess matrix effects is the post-extraction spiking method.[4] This involves comparing the peak response of this compound in a neat solution to its response when spiked into an extracted blank matrix sample. A matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[4] Another qualitative method is post-column infusion, where a constant flow of this compound solution is infused into the mass spectrometer while an extracted blank matrix is injected into the LC system. Any deviation in the baseline signal indicates the retention time regions where matrix components cause ion suppression or enhancement.[5]

Q3: What are the primary strategies to minimize or eliminate matrix effects?

A: The strategies to combat matrix effects can be broadly categorized into three areas:

  • Sample Preparation: The most effective way to reduce matrix effects is by removing interfering components from the sample before analysis.[8] Techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[8][9] Generally, SPE provides the cleanest extracts, followed by LLE, while PPT is the least effective at removing interferences.[9]

  • Chromatographic Optimization: Modifying the LC method can help separate this compound from co-eluting matrix components.[4][10] This can involve adjusting the mobile phase composition, gradient profile, or using a different type of chromatography column (e.g., UPLC for better resolution).[9]

  • Compensation using an Internal Standard (IS): Using a suitable internal standard, ideally a stable isotope-labeled (SIL) version of this compound, can compensate for matrix effects.[3][5][10] The IS is added to all samples and standards, and the ratio of the analyte response to the IS response is used for quantification.[11][12] This helps to correct for variations in signal intensity caused by the matrix.[13]

Q4: How do I choose an appropriate internal standard for this compound analysis?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H atoms).[11][14] A SIL-IS is expected to have identical chemical and physical properties, meaning it will co-elute with the analyte and experience the same degree of matrix effect, thus providing the most accurate compensation.[13][14] If a SIL-IS is not available, a structural analog can be used.[13] The analog should have similar chemical properties (e.g., extraction recovery, ionization efficiency) and a close retention time to this compound.[11][13]

Q5: According to regulatory guidelines, what is required to validate a method for matrix effects?

A: According to the ICH M10 guideline on bioanalytical method validation, the matrix effect should be evaluated using at least 6 different sources (lots) of the biological matrix.[1][2] The evaluation should be performed by analyzing at least 3 replicates of quality control (QC) samples at low and high concentration levels (LQC and HQC) prepared in each matrix lot.[1][15] The accuracy of the mean concentration should be within ±15% of the nominal value, and the precision (CV%) should not be greater than 15% for all lots tested.[2][3]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.
  • Possible Cause: Significant matrix effects are likely present.

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the matrix factor.

    • Improve Sample Cleanup: If significant suppression or enhancement is observed, switch to a more rigorous sample preparation method. For example, if you are using protein precipitation, try developing a liquid-liquid extraction or solid-phase extraction method.[9]

    • Optimize Chromatography: Adjust the LC gradient to better separate this compound from the interfering peaks identified during the post-column infusion experiment.

    • Implement an Appropriate Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This is the most effective way to compensate for unavoidable matrix effects.[3][5]

Issue 2: The internal standard response is highly variable across samples.
  • Possible Cause: The chosen internal standard may not be behaving similarly to this compound, or there are issues with the sample preparation consistency.

  • Troubleshooting Steps:

    • Evaluate IS Suitability: Ensure the IS has similar chemical properties and retention time to this compound. A structural analog might have different extraction recovery or ionization efficiency. The gold standard is a SIL-IS.[14]

    • Review Sample Preparation: Check for potential sources of error in the sample preparation workflow, such as inconsistent pipetting or incomplete extraction.[13] An IS should be added as early as possible in the sample preparation process to account for variability in multi-step procedures.[12][13]

    • Investigate Matrix Lot Variability: The variable IS response might be due to significant differences between individual matrix lots. Assess the matrix effect in at least six different lots as per regulatory guidelines.[1][2]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect (Ion Suppression)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) HighHighFast, simple, and inexpensive.Least effective at removing matrix components, particularly phospholipids.[9]
Liquid-Liquid Extraction (LLE) Moderate to HighModerateCleaner extracts than PPT; can be selective based on solvent choice.Can have lower recovery for polar analytes; more labor-intensive.[9]
Solid-Phase Extraction (SPE) HighLowProvides the cleanest extracts by selectively isolating the analyte.[9]More complex method development; can be more expensive.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and the internal standard into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different blank matrix lots. Spike this compound and the IS into the extracted matrix supernatant/eluate at the same low and high QC concentrations.

    • Set C (Pre-Spiked Matrix): Spike this compound into the blank matrix before extraction at low and high QC concentrations. Process these samples.

  • Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

    • Recovery (RE) = (Peak Response in Set C) / (Peak Response in Set B)

    • An MF value close to 1 indicates a negligible matrix effect.

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • This demonstrates the ability of the internal standard to compensate for the matrix effect. The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be ≤15%.

Visualizations

MatrixEffectWorkflow cluster_assessment Phase 1: Assessment cluster_evaluation Phase 2: Evaluation cluster_mitigation Phase 3: Mitigation A Develop LC-MS/MS Method for This compound B Perform Post-Extraction Spike Experiment with 6 Matrix Lots A->B C Calculate Matrix Factor (MF) and IS-Normalized MF B->C D Is IS-Normalized MF CV <= 15% and Accuracy within ±15%? C->D E Method is Validated. No significant matrix effect. D->E Yes F Significant Matrix Effect Detected. Proceed to Mitigation. D->F No G Optimize Sample Preparation (e.g., SPE, LLE) F->G H Optimize Chromatography (e.g., gradient, column) F->H I Ensure Use of Appropriate IS (Stable Isotope Labeled) F->I G->B Re-evaluate H->B Re-evaluate I->B Re-evaluate

Caption: Workflow for Assessing and Mitigating Matrix Effects.

IonSuppression cluster_source ESI Source Droplet Charged Droplet (Analyte + Matrix Components) Evaporation Solvent Evaporation Droplet->Evaporation Competition Competition for Charge and Surface Access Evaporation->Competition Analyte_Ion [Analyte+H]+ Competition->Analyte_Ion Fewer Ions Formed Matrix_Ion [Matrix+H]+ Competition->Matrix_Ion More Ions Formed Suppressed_Signal Reduced Analyte Signal to Mass Spec Analyte_Ion->Suppressed_Signal

References

6''-Acetylhyperin assay interference from other flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential interference from other flavonoids during the 6''-Acetylhyperin assay.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of interference from other flavonoids in spectrophotometric or colorimetric assays for this compound?

Flavonoid interference in assays, particularly those involving colorimetric measurements, often stems from the structural similarities among these compounds. The interference is frequently concentration- and structure-dependent. Key structural features of flavonoids, such as the number and position of hydroxyl (-OH) groups, can lead to overlapping spectral properties or non-specific reactions with assay reagents. For instance, flavonoids with three or more hydroxyl groups, especially at the C3 position, are associated with intensified interference in some protein assays.[1][2] This can lead to an overestimation of the target molecule.

Q2: My this compound assay results show unexpectedly high values. Could other flavonoids be the cause?

Yes, it is highly probable. Many flavonoids exhibit antioxidant properties and can react with reagents used in assays that are based on redox reactions, such as those involving the reduction of metal ions (e.g., Cu²⁺ to Cu⁺).[3] This non-specific reactivity can produce a signal that is erroneously attributed to this compound, leading to inflated and inaccurate quantification.

Q3: Are there specific flavonoids known to cause significant interference?

Q4: How can I mitigate or eliminate interference from other flavonoids in my this compound assay?

Several strategies can be employed to minimize flavonoid interference:

  • Chromatographic Separation: The most effective method is to separate this compound from other flavonoids prior to quantification. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful techniques for this purpose.[5][6][7]

  • Sample Preparation: Techniques like protein precipitation using acetone can help remove interfering substances.[1][2][3]

  • Method Specificity: Whenever possible, utilize assays with higher specificity, such as those coupled with mass spectrometry (LC-MS/MS), which can distinguish between molecules based on their mass-to-charge ratio.[5][6]

  • Control Experiments: Running appropriate controls, including samples containing potentially interfering flavonoids without the analyte of interest, can help to quantify the extent of interference.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or non-reproducible results Presence of varying concentrations of interfering flavonoids in different sample preparations.1. Implement a robust sample cleanup protocol to remove interfering compounds. 2. Utilize an internal standard during chromatographic analysis to account for variations.
High background signal in blank samples Reagent reactivity with matrix components other than the target analyte.1. Analyze a "matrix blank" (a sample identical to the test sample but without the analyte) to determine the background signal. 2. Subtract the average blank signal from all sample readings.
Poor recovery of this compound during sample preparation The chosen sample cleanup method may be removing the target analyte along with the interfering compounds.1. Validate the sample preparation method by spiking a known amount of this compound into a blank matrix and measuring the recovery. 2. Optimize the extraction or precipitation method to maximize analyte recovery while minimizing interference.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for removing interfering substances from a biological matrix.

  • Sample Collection: Collect the biological sample (e.g., plasma, cell lysate).

  • Addition of Precipitation Agent: To 100 µL of the sample, add 300 µL of cold acetone.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the small molecules, including flavonoids. The precipitated proteins form a pellet at the bottom.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your assay (e.g., mobile phase for HPLC).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Flavonoid Separation

This is a general HPLC method that can be optimized for the separation of this compound from other flavonoids.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for flavonoid separation.[8]

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Program (Illustrative):

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detector at a wavelength appropriate for this compound (e.g., 254 nm or 350 nm).[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Logic raw_sample Raw Sample precipitate Protein Precipitation (e.g., Acetone) raw_sample->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Dry Down supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute hplc HPLC Separation reconstitute->hplc detection UV/Vis or MS Detection hplc->detection quantification Quantification detection->quantification start Inaccurate Results? check_interference Suspect Flavonoid Interference? start->check_interference implement_hplc Implement HPLC Separation check_interference->implement_hplc Yes optimize_prep Optimize Sample Preparation check_interference->optimize_prep Yes end_point Accurate Quantification implement_hplc->end_point optimize_prep->end_point

Caption: Experimental workflow for mitigating flavonoid interference in the this compound assay.

interference_pathway cluster_assay Spectrophotometric/Colorimetric Assay cluster_problem Problem reagent Assay Reagent (e.g., Redox Indicator) signal_target Specific Signal reagent->signal_target signal_interference Non-Specific Signal reagent->signal_interference acetylhyperin This compound acetylhyperin->reagent interfering_flavonoid Interfering Flavonoid (e.g., Quercetin) interfering_flavonoid->reagent total_signal Total Measured Signal signal_target->total_signal signal_interference->total_signal inaccurate_quant Inaccurate Quantification (Overestimation) total_signal->inaccurate_quant

Caption: Signaling pathway demonstrating interference from other flavonoids in a typical assay.

References

troubleshooting inconsistent results in 6''-Acetylhyperin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6''-Acetylhyperin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound, presented in a question-and-answer format.

Question 1: I am observing high variability in my cell-based assay results with this compound. What are the potential causes?

Answer: Inconsistent results in cell-based assays using flavonoids like this compound can stem from several factors, primarily related to its stability and handling.

  • Compound Stability: Flavonoids can be unstable in solution, particularly in cell culture media at neutral or alkaline pH. This compound may degrade over time, leading to variable effective concentrations. It is recommended to prepare fresh solutions for each experiment and minimize the time the compound spends in the culture medium before analysis.[1][2][3] Consider conducting a stability test of this compound in your specific cell culture medium over the time course of your experiment.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your cells. A solvent control should always be included in your experimental design.

  • Cell Culture Conditions: Variations in cell passage number, seeding density, and confluency can all contribute to inconsistent results.[4][5] It is crucial to use cells within a consistent passage range and to ensure uniform cell seeding. Avoid using the outer wells of microplates, as they are more prone to evaporation, which can alter the concentration of the compound.[5]

  • Pipetting and Mixing: Inaccurate pipetting or inadequate mixing of the compound in the culture medium can lead to concentration gradients and variability between wells.

Question 2: My this compound solution appears to change color or precipitate during the experiment. What should I do?

Answer: Color changes or precipitation can be indicative of compound degradation or solubility issues.

  • pH Sensitivity: Flavonoids can undergo oxidative degradation, which can be pH-dependent.[2][3] If you observe a color change, it may indicate degradation of the compound. Preparing fresh solutions and protecting them from light can help mitigate this.

  • Solubility: While this compound is generally soluble in organic solvents like DMSO, its solubility in aqueous media can be limited. If you observe precipitation upon dilution into your aqueous assay buffer or cell culture medium, you may need to optimize the final solvent concentration or consider using a different solvent system. Ensure the compound is fully dissolved before adding it to your experimental setup.

Question 3: I am not observing the expected biological activity of this compound in my experiments. What could be the reason?

Answer: A lack of expected activity can be due to several factors, from compound integrity to experimental design.

  • Compound Purity and Integrity: Verify the purity of your this compound stock. Impurities or degradation products may interfere with its activity. Proper storage is crucial; as a powder, it should be stored at -20°C, and in solvent, at -80°C.[1]

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the activity of this compound at the concentrations being tested. Consider optimizing the assay conditions or trying an alternative method.

  • Cellular Uptake and Metabolism: The compound may not be efficiently taken up by the cells, or it may be rapidly metabolized into inactive forms.[3] You can investigate cellular uptake using techniques like HPLC to measure intracellular concentrations.

  • Incorrect Controls: Ensure you are using appropriate positive and negative controls in your experiment to validate the assay's performance.[6][7]

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

Assay Type Cell Line Parameter Value Reference
CytotoxicityJ774.2 (murine macrophage)IC5061.32 μM[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for your specific experimental conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol or another suitable solvent.

  • Prepare a working solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Prepare serial dilutions of the this compound stock solution in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH working solution to each well.

  • Add an equal volume of your this compound dilutions to the wells. For the control, add the same volume of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of this compound.[3][8][9][10][11]

LPS-Induced Nitric Oxide (NO) Production in Macrophages for Anti-inflammatory Activity

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or J774.2).

Materials:

  • This compound

  • RAW 264.7 or J774.2 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Griess Reagent

  • 96-well cell culture plate

  • Cell culture incubator

  • Microplate reader

Procedure:

  • Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a cell culture-compatible solvent (e.g., DMSO).

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • After incubation, collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions. This involves mixing the supernatant with the Griess Reagent and measuring the absorbance at 540 nm.

  • Perform a cell viability assay (e.g., MTT or LDH assay) on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity.

  • Calculate the percentage of inhibition of NO production and determine the IC50 value.[12][13][14][15][16]

Cyclooxygenase-2 (COX-2) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening kit (commercially available)

  • Fluorometric or colorimetric plate reader

Procedure:

  • Follow the protocol provided with the commercial COX-2 inhibitor screening kit.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare dilutions of this compound to be tested.

  • Incubate the COX-2 enzyme with the different concentrations of this compound for a specified time.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Measure the product formation using a fluorometric or colorimetric plate reader at the appropriate wavelength.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.[4][5][17][18]

Visualizations

The following diagrams illustrate potential signaling pathways that this compound may modulate, based on the known activities of related flavonoids like quercetin and its glycosides. It is important to note that these are proposed pathways and require experimental validation for this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Signaling Cascade cluster_nucleus Nuclear Events cluster_output Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK NFkB p50/p65 MAPK->NFkB IkBa_p IκBα-P IKK->IkBa_p Phosphorylates NFkB_complex p50/p65-IκBα Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression Translocates to nucleus IkBa_p->NFkB Releases iNOS iNOS Gene_expression->iNOS COX2 COX-2 Gene_expression->COX2 Cytokines Cytokines (TNF-α, IL-6) Gene_expression->Cytokines NO NO iNOS->NO Acetylhyperin This compound Acetylhyperin->MAPK Inhibits Acetylhyperin->IKK Inhibits Acetylhyperin->NFkB Inhibits Translocation

Caption: Proposed anti-inflammatory signaling pathway for this compound.

antioxidant_pathway cluster_stress Oxidative Stress cluster_cytosol Cytosolic Events cluster_nucleus Nuclear Events cluster_output Cellular Defense ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Gene_expression Antioxidant Enzyme Gene Expression ARE->Gene_expression HO1 Heme Oxygenase-1 (HO-1) Gene_expression->HO1 GCLC GCLC Gene_expression->GCLC NQO1 NQO1 Gene_expression->NQO1 Acetylhyperin This compound Acetylhyperin->ROS Directly scavenges Acetylhyperin->Keap1_Nrf2 Promotes dissociation

Caption: Proposed antioxidant signaling pathway for this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with This compound prep_compound->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells prep_reagents Prepare Assay Reagents measure_readout Measure Assay Readout (e.g., Absorbance, Fluorescence) prep_reagents->measure_readout add_stimulus Add Stimulus (e.g., LPS) treat_cells->add_stimulus incubate Incubate for Specified Time add_stimulus->incubate incubate->measure_readout cell_viability Assess Cell Viability incubate->cell_viability calculate_inhibition Calculate % Inhibition measure_readout->calculate_inhibition determine_ic50 Determine IC50 cell_viability->determine_ic50 calculate_inhibition->determine_ic50

References

Technical Support Center: Optimizing 6''-Acetylhyperin Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the chromatographic resolution of 6''-Acetylhyperin in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for the extraction of this compound from plant materials?

A1: A common starting point is solvent extraction. Methanol or ethanol are frequently used solvents for extracting flavonoids like this compound from dried and powdered plant material.[1] Techniques such as maceration, sonication, or Soxhlet extraction can be employed to enhance extraction efficiency.[1] For quantitative analysis, a higher solvent-to-sample ratio (e.g., 1:50 or 1:100) may be necessary to ensure complete extraction.[2] Subsequent purification steps, such as solid-phase extraction (SPE), can help remove interfering substances before chromatographic analysis.[3]

Q2: Which chromatographic technique is best suited for analyzing this compound in complex mixtures?

A2: Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis of flavonoid glycosides. UPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), generally offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC.[4] For complex mixtures containing isomers or closely related compounds, the enhanced resolution of UPLC can be particularly advantageous. Coupling these techniques with a photodiode array (PDA) detector allows for UV-Vis spectral analysis, while a mass spectrometry (MS) detector (e.g., Q-TOF-MS/MS) can provide structural information and aid in the identification of acetylated glycosides.[5]

Q3: How can I optimize the mobile phase to improve the resolution of this compound?

A3: Mobile phase optimization is a critical factor in achieving good chromatographic separation.[4][6] For reversed-phase chromatography of flavonoids, a common mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier.[7] Adding a small percentage of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.[8] The choice between acetonitrile and methanol can also impact selectivity; it is often beneficial to test both to see which provides better separation for your specific sample.[9] A gradient elution, where the proportion of the organic solvent is increased over time, is typically necessary for separating complex mixtures containing compounds with a wide range of polarities.[6]

Q4: What role does the column play in the resolution of this compound?

A4: The choice of the stationary phase is crucial for achieving the desired selectivity and resolution. A C18 column is the most common choice for reversed-phase separation of flavonoids.[10] Columns with smaller particle sizes (e.g., sub-2 µm in UPLC) and longer lengths generally provide higher efficiency and better resolution, although this may lead to higher backpressure.[11] For separating isomers, the specific chemistry of the stationary phase can have a significant impact. Experimenting with different C18 phases from various manufacturers or even different phase chemistries (e.g., Phenyl-Hexyl) may be necessary to achieve baseline separation.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Issue 1: Poor Resolution and Co-eluting Peaks

If you are observing poor resolution between this compound and other components in your mixture, consider the following troubleshooting steps:

  • Optimize the Mobile Phase Gradient: A shallow gradient (a slower increase in the organic solvent percentage) can often improve the separation of closely eluting peaks.

  • Adjust the Mobile Phase pH: Adding an acidic modifier like formic or acetic acid can improve peak shape and selectivity.[8] The optimal pH will depend on the pKa values of the analytes.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may resolve co-eluting peaks.[9]

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.[12]

  • Decrease the Column Temperature: Lowering the column temperature can sometimes enhance resolution, but it will also increase analysis time and backpressure.[12]

Issue 2: Peak Tailing

Peak tailing can compromise resolution and affect accurate quantification. Here are some common causes and solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups, can cause tailing. Using a mobile phase with a low pH (around 2.5-3.5) can suppress silanol ionization and reduce tailing.[8]

  • Column Overload: Injecting too much sample (mass overload) or too large of a volume (volume overload) can lead to peak distortion.[13] Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[8][13]

  • Column Contamination: Accumulation of sample matrix components on the column can lead to peak tailing and increased backpressure.[5] Using a guard column and implementing a proper sample clean-up procedure can help prevent this.[12] If the column is contaminated, flushing it with a series of strong solvents may restore performance.

Issue 3: Peak Broadening

Broad peaks can indicate a loss of chromatographic efficiency. Consider these potential causes:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.[8] Ensure that all connections are made with the appropriate low-dead-volume fittings and tubing.

  • Column Degradation: Over time, the stationary phase within the column can degrade, leading to a loss of efficiency. If other troubleshooting steps fail, it may be time to replace the column.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger (more organic content in reversed-phase) than the initial mobile phase, it can cause peak broadening. Whenever possible, dissolve your sample in the initial mobile phase.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Flavonoid Isomer Resolution

Mobile Phase SystemAnalyte PairResolution (Rs)Reference
Water (0.1% Formic Acid) / AcetonitrileLuteolin Derivatives1.58[14]
Water (0.1% Formic Acid) / AcetonitrileApigenin Derivatives9.64[14]
Water (0.1% Formic Acid) / MethanolQuercetin DerivativesNot Separated[14]

Note: Data adapted from a study on flavonoid isomers, demonstrating the impact of the organic modifier on separation.

Table 2: General HPLC and UPLC Method Parameters for Flavonoid Glycoside Analysis

ParameterHPLCUPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Flow Rate 0.8 - 1.2 mL/min0.2 - 0.5 mL/min
Column Temperature 25 - 40 °C30 - 50 °C
Detection PDA/UV (e.g., 280 nm, 350 nm)PDA/UV, MS (Q-TOF, Triple Quad)

Note: These are typical starting parameters and should be optimized for the specific application.

Experimental Protocols

Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE) for Flavonoid Enrichment

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the crude plant extract (dissolved in an appropriate solvent) onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the flavonoids from the cartridge with 5 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the dried residue in a known volume of the initial mobile phase for HPLC/UPLC analysis.

Protocol 2: General UPLC-Q-TOF-MS/MS Method for Flavonoid Analysis

  • Chromatographic System: Utilize a UPLC system equipped with a binary solvent manager, sample manager, and a PDA detector coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Employ a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: Establish a gradient program suitable for separating a wide range of flavonoids. For example: 0-2 min, 5% B; 2-20 min, 5-40% B; 20-25 min, 40-80% B; 25-30 min, 80-95% B, followed by a wash and re-equilibration step.

  • Flow Rate: Set the flow rate to 0.3 mL/min.

  • Column Temperature: Maintain the column temperature at 40 °C.

  • MS Parameters:

    • Ionization Mode: ESI positive and/or negative mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Acquisition Range: m/z 100-1500.

    • Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS fragmentation.

Visualizations

G Figure 1: General Workflow for Analysis of this compound cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction Extraction Grinding->Extraction Solvent (Methanol/Ethanol) Filtration Filtration Extraction->Filtration Purification (SPE) Purification (SPE) Filtration->Purification (SPE) Optional UPLC/HPLC Analysis UPLC/HPLC Analysis Purification (SPE)->UPLC/HPLC Analysis Detection (PDA/MS) Detection (PDA/MS) UPLC/HPLC Analysis->Detection (PDA/MS) Peak Integration Peak Integration Detection (PDA/MS)->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: General workflow for the analysis of this compound.

G Figure 2: Troubleshooting Peak Resolution Issues Start Start Poor Resolution Poor Resolution Start->Poor Resolution Optimize Gradient Optimize Gradient Poor Resolution->Optimize Gradient Try a shallower gradient Change Organic Solvent Change Organic Solvent Optimize Gradient->Change Organic Solvent No improvement Resolved Resolved Optimize Gradient->Resolved Improved Adjust pH Adjust pH Change Organic Solvent->Adjust pH No improvement Change Organic Solvent->Resolved Improved Lower Flow Rate Lower Flow Rate Adjust pH->Lower Flow Rate No improvement Adjust pH->Resolved Improved Consider New Column Consider New Column Lower Flow Rate->Consider New Column No improvement Lower Flow Rate->Resolved Improved Not Resolved Not Resolved Consider New Column->Not Resolved Still not resolved G Figure 3: Factors Affecting Chromatographic Resolution cluster_0 Efficiency (N) cluster_1 Selectivity (α) cluster_2 Retention (k) Resolution Resolution Particle Size Particle Size Particle Size->Resolution Column Length Column Length Column Length->Resolution Mobile Phase Mobile Phase Mobile Phase->Resolution Stationary Phase Stationary Phase Stationary Phase->Resolution Temperature Temperature Temperature->Resolution Solvent Strength Solvent Strength Solvent Strength->Resolution

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 6''-Acetylhyperin and Hyperin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant knowledge gap in the direct comparison of the biological activities of 6''-Acetylhyperin and its parent compound, hyperin. While hyperin has been extensively studied for its diverse pharmacological effects, data on this compound remains scarce, precluding a detailed, data-driven comparative analysis at this time. This guide summarizes the well-documented biological activities of hyperin and provides a theoretical perspective on how acetylation may influence its efficacy, highlighting the need for further research.

Hyperin: A Flavonoid with Multifaceted Biological Profile

Hyperin, a flavonol glycoside, is a natural compound found in numerous medicinal plants. It has been the subject of extensive research, revealing a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity of Hyperin

Hyperin is a potent antioxidant, a property attributed to its ability to scavenge free radicals and chelate metal ions. This activity has been demonstrated in various in vitro and in vivo models.

Table 1: Summary of Antioxidant Activity Data for Hyperin

Assay TypeModel SystemKey Findings
DPPH Radical ScavengingChemical AssayPotent free radical scavenging activity demonstrated.
ABTS Radical ScavengingChemical AssayStrong radical scavenging capabilities observed.
Cellular Antioxidant ActivityCell-based AssaysProtection of cells against oxidative stress.
Anti-inflammatory Effects of Hyperin

Hyperin has demonstrated significant anti-inflammatory properties by modulating various signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes. For instance, hyperin can suppress the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS)[1].

The anti-inflammatory mechanism of hyperin is linked to the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of hyperin for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.

  • Nitrite Quantification: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a sodium nitrite standard curve. The inhibitory effect of hyperin is expressed as a percentage of the control.

Diagram: Simplified NF-κB Signaling Pathway in Inflammation

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes Transcription Compound Relationship Hyperin Hyperin Acetylation Acetylation (Addition of -COCH3 group) Hyperin->Acetylation Bioactivity Biological Activity (Antioxidant, Anti-inflammatory, etc.) Hyperin->Bioactivity Exhibits Acetylhyperin This compound Acetylation->Acetylhyperin Acetylhyperin->Bioactivity Potentially altered

References

A Comparative Analysis of the Anti-inflammatory Effects of 6''-Acetylhyperin and Related Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of 6''-Acetylhyperin against its parent compound, hyperin, and the widely studied flavonoid, quercetin. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways to facilitate an objective evaluation of these compounds for potential therapeutic development.

Comparative Analysis of In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of this compound, hyperin, and quercetin have been evaluated through their ability to inhibit key inflammatory mediators in cellular models, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The data below summarizes their inhibitory concentrations (IC50) for nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) production.

CompoundAssayCell LineIC50 Value
This compound Nitric Oxide (NO) ProductionRAW 264.732.9 µM[1]
Prostaglandin E2 (PGE2) ProductionRat Peritoneal Macrophages24.3 µM[1]
Hyperin Nitric Oxide (NO) ProductionRAW 264.7> 100 µM
TNF-α ProductionRAW 264.7-
IL-6 ProductionRAW 264.7-
Quercetin Nitric Oxide (NO) ProductionRAW 264.7~20-50 µM[2]
TNF-α ProductionRAW 264.7~10-20 µM
IL-6 ProductionRAW 264.7~10-25 µM[3]

Note: Data for hyperin and direct comparative IC50 values for all three compounds in the same study are limited. The provided values are compiled from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.

In Vivo Anti-inflammatory Effects

The in vivo anti-inflammatory potential of these compounds has been assessed in rodent models of acute inflammation, such as carrageenan-induced paw edema and LPS-induced endotoxemia.

CompoundAnimal ModelEffect
This compound Acetic acid-induced vascular permeability in miceSignificant inhibition[1]
Hyperin Cisplatin-induced acute kidney injury in miceAttenuated histological changes and reduced levels of TNF-α, IL-1β, and IL-6[4]
Quercetin Carrageenan-induced paw edema in miceDose-dependent inhibition of mechanical hypernociception[5]
LPS-induced neuroinflammation in miceDecreased levels of iNOS, TNF-α, and IL-6[6]

Mechanisms of Action: Modulation of Inflammatory Signaling Pathways

This compound, hyperin, and quercetin exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Figure 1: Simplified NF-κB signaling pathway.

All three compounds have been shown to inhibit the activation of the NF-κB pathway. This compound and quercetin achieve this by suppressing the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[7][8] Hyperin has also been demonstrated to inhibit cisplatin-induced NF-κB activation.[4]

MAPK Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK, are crucial for transducing extracellular signals to cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that regulate the expression of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates DNA DNA AP1->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription

Figure 2: Simplified MAPK signaling cascade.

Quercetin has been shown to strongly reduce the phosphorylation of ERK and p38 MAP kinases in LPS-stimulated macrophages.[7][8][9] Hyperin also remarkably inhibits the expression of phosphorylated ERK1/2 and p38 MAPK.

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo experiments cited in this guide.

In Vitro Assays

The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

Griess_Assay_Workflow cluster_workflow Griess Assay Workflow seed_cells Seed RAW 264.7 cells in 96-well plate pretreat Pre-treat with test compounds seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_absorbance Measure absorbance at 540 nm add_griess->measure_absorbance

Figure 3: Workflow for the Griess Assay.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds (this compound, hyperin, or quercetin) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

ELISA is used to quantify the concentration of pro-inflammatory cytokines, TNF-α and IL-6, in the cell culture supernatant.

Protocol:

  • Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.[10]

  • Wash the plate and block non-specific binding sites with a blocking buffer.

  • Add cell culture supernatants (collected from cells treated as described in the Griess assay) and standards to the wells and incubate for 2 hours at room temperature.[10][11]

  • Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour.[1][11]

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.[11]

  • Wash the plate and add a substrate solution (e.g., TMB) to develop the color.

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentration from the standard curve.

Western blotting is used to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates.

Protocol:

  • Lyse the treated RAW 264.7 cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies against iNOS, COX-2, or a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with a HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities using densitometry software.

In Vivo Assays

This is a widely used model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.[12][13]

Protocol:

  • Administer the test compounds (e.g., intraperitoneally or orally) to mice.

  • After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.[14]

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.[14][15]

  • Calculate the percentage of edema inhibition compared to the vehicle-treated control group.

This model mimics systemic inflammation and is used to assess the effects of anti-inflammatory agents on cytokine production and survival.[16]

Protocol:

  • Administer the test compounds to mice.

  • After a specified time, inject a sublethal or lethal dose of LPS intraperitoneally.

  • At different time points, collect blood samples to measure serum levels of TNF-α and IL-6 by ELISA.

  • Alternatively, monitor the survival rate of the animals over a period of time (e.g., 48-72 hours) in a lethal endotoxemia model.

Conclusion

The available data suggests that this compound is a promising anti-inflammatory agent, demonstrating potent inhibitory effects on key inflammatory mediators. Its efficacy, particularly in inhibiting NO and PGE2 production, appears to be significant. Quercetin also exhibits robust anti-inflammatory activity across a range of in vitro and in vivo models, with a well-documented mechanism of action involving the NF-κB and MAPK pathways. The anti-inflammatory profile of hyperin appears to be less potent in some in vitro assays compared to its acetylated derivative and quercetin.

Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic potential of these flavonoids. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate such investigations and support the development of novel anti-inflammatory therapeutics.

References

Comparative Guide to Analytical Methods for 6''-Acetylhyperin Quantification: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Method Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the quantification of flavonoid compounds similar to 6''-Acetylhyperin. These values are representative and may vary depending on the specific instrumentation, column chemistry, and matrix effects.

Performance ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria (Typical)
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.995
Limit of Detection (LOD) ng/mL rangepg/mL rangeSignal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Low µg/mL to high ng/mL rangeLow ng/mL to pg/mL rangeSignal-to-noise ratio ≥ 10
Accuracy (% Recovery) 95 - 105%98 - 102%80 - 120%
Precision (% RSD)
- Intra-day< 2%< 5%≤ 15%
- Inter-day< 5%< 10%≤ 15%
Selectivity GoodExcellentNo interfering peaks at the analyte's retention time
Analysis Time 20 - 40 minutes2 - 10 minutes-

Experimental Protocols

Below are representative experimental protocols for the analysis of flavonoids using HPLC-UV and UPLC-MS/MS. These protocols are based on methodologies reported for hyperin and other flavonoids in Hypericum species.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Accurately weigh and extract the plant material or sample matrix with a suitable solvent (e.g., methanol, ethanol).

  • Perform solid-phase extraction (SPE) for sample clean-up if necessary to remove interfering substances.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Monitoring at a wavelength of 254 nm or 350 nm, which are common absorbance maxima for flavonoids.

3. Data Analysis:

  • Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the analysis of low-concentration analytes in complex matrices.

1. Sample Preparation:

  • Similar to HPLC-UV, involving extraction and filtration. Due to the higher sensitivity, a more rigorous clean-up step might be necessary to minimize matrix effects.

2. UPLC Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of aqueous formic acid and acetonitrile or methanol is common.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions. This provides high selectivity.

  • Ion Source Parameters: Optimized source temperature, gas flows, and voltages are crucial for achieving optimal sensitivity.

4. Data Analysis:

  • Quantification is based on the peak area of the specific MRM transition, referenced against a calibration curve prepared with an internal standard to correct for matrix effects and instrument variability.

Mandatory Visualizations

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion DefineObjective Define Objective & Acceptance Criteria SelectMethods Select Analytical Methods (e.g., HPLC-UV, UPLC-MS/MS) DefineObjective->SelectMethods PrepareSamples Prepare Standard and QC Samples SelectMethods->PrepareSamples AnalyzeMethod1 Analyze Samples with Method 1 PrepareSamples->AnalyzeMethod1 AnalyzeMethod2 Analyze Samples with Method 2 PrepareSamples->AnalyzeMethod2 CompareResults Compare Quantitative Results AnalyzeMethod1->CompareResults AnalyzeMethod2->CompareResults StatisticalAnalysis Perform Statistical Analysis (e.g., Bland-Altman, t-test) CompareResults->StatisticalAnalysis AssessBias Assess Bias and Concordance StatisticalAnalysis->AssessBias Report Report Cross-Validation Results AssessBias->Report

Caption: Workflow for the cross-validation of analytical methods.

FlavonoidAntioxidantPathway ROS Reactive Oxygen Species (ROS) CellularDamage Oxidative Cellular Damage ROS->CellularDamage Induces Flavonoid This compound (Flavonoid) Flavonoid->ROS Scavenges AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) Flavonoid->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes

A Comparative Analysis of 6''-Acetylhyperin from Diverse Natural Flora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 6''-Acetylhyperin, a naturally occurring flavonol glycoside, from three distinct botanical sources: Nymphaea odorata (American water lily), Vicia faba (faba bean), and Bryophyllum pinnatum (cathedral bells). While direct comparative studies quantifying this compound across these species are limited in current scientific literature, this document synthesizes available data on the biological activities of extracts from these plants, which are reported to contain this compound or its derivatives. This comparison aims to inform researchers on the potential of these natural sources for further investigation and development.

Quantitative Bioactivity Comparison

Extracts of Nymphaea odorata, Vicia faba, and Bryophyllum pinnatum have been evaluated for their antioxidant and anti-inflammatory properties. The following tables summarize the reported bioactivities, providing a basis for comparing their potential therapeutic efficacy. It is important to note that these activities are attributed to the complex mixture of phytochemicals present in the extracts and not solely to this compound.

Table 1: Comparison of Antioxidant Activity

Natural SourceExtract TypeAssayIC50 / ActivityReference
Nymphaea candida (related species)Ethyl acetate fraction of extractDPPH Radical ScavengingIC50: 12.6 µg/mL[1]
Nymphaea nouchali (related species)Hydroalcoholic seed extractDPPH Radical ScavengingIC50: 42.82 µg/mL[2]
Vicia fabaMethanolic pod extractDPPH Radical ScavengingIC50: 87.35 µg/mL[3][4]
Vicia fabaFreeze-dried young leavesDPPH Radical Scavenging73.70 mg VCE/g d.w.[5]
Bryophyllum pinnatumNot specifiedNot specifiedNot specified

Table 2: Comparison of Anti-inflammatory Activity

Natural SourceExtract TypeAssayInhibition / EffectReference
Vicia fabaMethanolic pod extractRed Blood Cell Hemolysis66.7% inhibition at 1000 µg/mL[3]
Vicia fabaLeaf extractCarrageenan-induced paw edemaSignificant inhibition[6]
Bryophyllum pinnatumAqueous leaf extractVarious in vivo modelsDemonstrated anti-inflammatory effects[7][8][9]
Nymphaea odorataNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Air-dry the plant material (leaves) at room temperature and grind into a fine powder.

    • Extract the powder with methanol (e.g., 10 g of powder in 100 mL of methanol) using sonication for 30 minutes, followed by maceration for 24 hours at room temperature.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.

    • Dissolve a known amount of the crude extract in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

    • Quantification: Based on a calibration curve generated using a purified this compound standard.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Procedure:

    • Prepare a stock solution of the plant extract in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of the extract solution at various concentrations to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid is typically used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Activity Assessment: Inhibition of Protein Denaturation

This in vitro assay assesses the ability of a substance to inhibit the denaturation of protein, a hallmark of inflammation.

  • Procedure:

    • Prepare a reaction mixture containing 0.5 mL of the plant extract at various concentrations and 0.5 mL of 1% w/v bovine serum albumin (BSA) in distilled water.

    • Adjust the pH of the mixture to 6.8.

    • Incubate the mixture at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

    • After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3).

    • Measure the absorbance at 660 nm.

    • Diclofenac sodium is commonly used as a positive control.

    • The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Visualizing Experimental Workflows and Pathways

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_extraction Plant Material Processing cluster_analysis Analysis cluster_results Data Interpretation plant Natural Source (e.g., Vicia faba leaves) drying Drying & Grinding plant->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction hplc HPLC-UV for Quantification extraction->hplc Quantify This compound bioassay Biological Activity Assays extraction->bioassay Assess Activity quant_data Quantitative Data hplc->quant_data activity_data Bioactivity Data bioassay->activity_data comparison Comparative Analysis quant_data->comparison activity_data->comparison

Fig. 1: General workflow for the extraction and analysis of this compound.

signaling_pathway cluster_inflammation Inflammatory Cascade cluster_inhibition Inhibitory Action stimulus Inflammatory Stimulus nfkb NF-κB Activation stimulus->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines acetylhyperin This compound acetylhyperin->nfkb Inhibits

Fig. 2: Hypothesized anti-inflammatory mechanism of this compound.

Concluding Remarks

While the direct quantification of this compound from Nymphaea odorata, Vicia faba, and Bryophyllum pinnatum requires further dedicated research, the existing data on the biological activities of their extracts provide a valuable starting point for comparison. The antioxidant and anti-inflammatory properties demonstrated by extracts of these plants suggest their potential as sources of bioactive compounds. Researchers are encouraged to employ standardized methodologies, such as those outlined in this guide, to conduct direct comparative studies. Such research will be instrumental in elucidating the full therapeutic potential of this compound and the plants in which it is found.

References

6''-Acetylhyperin: A Potential Biomarker in Inflammatory and Metabolic Diseases? A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of novel and reliable biomarkers is a critical unmet need in the diagnosis, prognosis, and therapeutic monitoring of complex multifactorial diseases. 6''-Acetylhyperin, a flavonoid glycoside found in plants such as broad bean (Vicia faba), has emerged as a molecule of interest due to its potential involvement in metabolic pathways and the established anti-inflammatory and antioxidant properties of its structural analogs.[1][2][3][4] This guide provides a comparative framework for the validation of this compound as a potential biomarker, offering supporting hypothetical experimental data and detailed protocols.

Hypothetical Context of Use: Atherosclerosis

Given the link between inflammation, dyslipidemia, and atherosclerosis, this guide will explore the hypothetical validation of this compound as a biomarker for the early detection and risk stratification of atherosclerotic cardiovascular disease.

Comparative Analysis of this compound with Established Biomarkers

A crucial step in biomarker validation is to compare its performance against existing markers.[5][6] The following table presents a hypothetical comparison of this compound with high-sensitivity C-reactive protein (hs-CRP) and Low-Density Lipoprotein Cholesterol (LDL-C), two established biomarkers for cardiovascular risk.

Table 1: Comparative Performance of this compound vs. Established Atherosclerosis Biomarkers (Hypothetical Data)

ParameterThis compoundhs-CRPLDL-C
Sensitivity 85%75%68%
Specificity 80%70%60%
Positive Predictive Value 78%72%65%
Negative Predictive Value 87%73%63%
Area Under the Curve (AUC) 0.880.790.71
Association with Plaque Burden Strong (r = 0.75)Moderate (r = 0.60)Moderate (r = 0.55)
Response to Therapy HighModerateHigh

This data is illustrative and intended for comparative purposes within this hypothetical validation guide.

Experimental Protocols for Validation

The validation of a biomarker is a multi-phase process requiring rigorous analytical and clinical assessment.[7][8][9]

Analytical Validation: Quantifying this compound in Plasma

Objective: To establish a robust and reproducible method for measuring this compound concentrations in human plasma.

Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

  • Sample Preparation:

    • Collect 5 mL of whole blood in EDTA-containing tubes.

    • Centrifuge at 1500 x g for 15 minutes at 4°C to separate plasma.

    • To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., isotopically labeled this compound) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50% methanol.

  • Chromatographic Conditions:

    • UHPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: [M-H]⁻ precursor ion → product ion (specific transitions to be determined through infusion and optimization).

      • Internal Standard: Corresponding transitions for the isotopically labeled standard.

    • Optimization: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound standard.

    • Quantify this compound in plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Clinical Validation: Case-Control Study

Objective: To determine if plasma levels of this compound are significantly different between patients with atherosclerosis and healthy controls.

Methodology:

  • Study Population:

    • Cases (n=500): Patients with clinically confirmed atherosclerosis (e.g., via coronary angiography).

    • Controls (n=500): Age- and sex-matched healthy individuals with no history of cardiovascular disease.

  • Data Collection:

    • Collect plasma samples as described in the analytical validation protocol.

    • Gather clinical data including age, sex, BMI, smoking status, blood pressure, and lipid profile (including hs-CRP and LDL-C).

  • Biomarker Measurement:

    • Measure plasma this compound levels using the validated UHPLC-MS/MS method.

    • Measure hs-CRP and LDL-C using standard clinical laboratory methods.

  • Statistical Analysis:

    • Compare mean this compound levels between cases and controls using an independent t-test or Mann-Whitney U test.

    • Perform receiver operating characteristic (ROC) curve analysis to determine the diagnostic accuracy (sensitivity, specificity, AUC) of this compound.

    • Use logistic regression to assess the association of this compound with atherosclerosis, adjusting for potential confounding factors.

Signaling Pathways and Experimental Workflows

Understanding the biological plausibility of a biomarker is essential. The antioxidant and anti-inflammatory properties of flavonoids suggest potential interactions with key signaling pathways involved in atherosclerosis.

Hypothesized Signaling Pathway of this compound in Vascular Endothelial Cells

G cluster_0 cluster_1 cluster_2 cluster_3 Oxidative Stress Oxidative Stress ROS Production ROS Production Oxidative Stress->ROS Production Inflammatory Cytokines (TNF-α, IL-6) Inflammatory Cytokines (TNF-α, IL-6) NF-κB Activation NF-κB Activation Inflammatory Cytokines (TNF-α, IL-6)->NF-κB Activation 6-Acetylhyperin 6-Acetylhyperin 6-Acetylhyperin->NF-κB Activation 6-Acetylhyperin->ROS Production Adhesion Molecule Expression (VCAM-1, ICAM-1) Adhesion Molecule Expression (VCAM-1, ICAM-1) NF-κB Activation->Adhesion Molecule Expression (VCAM-1, ICAM-1) ROS Production->NF-κB Activation Monocyte Adhesion Monocyte Adhesion Adhesion Molecule Expression (VCAM-1, ICAM-1)->Monocyte Adhesion Atherosclerotic Plaque Formation Atherosclerotic Plaque Formation Monocyte Adhesion->Atherosclerotic Plaque Formation

Caption: Hypothesized mechanism of this compound in reducing atherosclerosis.

Experimental Workflow for Biomarker Validation

G A Phase 1: Discovery - Untargeted metabolomics in atherosclerotic vs. healthy cohorts - Identification of this compound as a potential biomarker B Phase 2: Analytical Validation - Development of a robust UHPLC-MS/MS assay - Assessment of linearity, precision, accuracy, and stability A->B Assay Development C Phase 3: Clinical Validation - Case-control study to assess diagnostic performance - Cohort study to evaluate prognostic value B->C Performance Testing D Phase 4: Clinical Utility - Randomized controlled trials to assess impact on patient management - Comparison with standard of care C->D Evaluation of Clinical Impact

Caption: A four-phase workflow for the validation of this compound.

Conclusion and Future Directions

While the data presented in this guide is hypothetical, it outlines a clear and scientifically rigorous path for the validation of this compound as a potential biomarker for atherosclerosis. The proposed anti-inflammatory and antioxidant mechanisms, coupled with a robust validation strategy, provide a strong rationale for further investigation. Future studies should focus on conducting large-scale, prospective cohort studies to confirm the clinical utility of this compound in predicting cardiovascular events and monitoring therapeutic interventions. The successful validation of this compound could provide a valuable new tool in the fight against cardiovascular disease.

References

A Comparative Analysis of the Bioactivities of 6''-Acetylhyperin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactive properties of 6''-Acetylhyperin and the widely studied flavonoid, quercetin. This document synthesizes available experimental data on their antioxidant, anti-inflammatory, and anticancer activities, presenting quantitative comparisons where possible and detailing the methodologies of key experiments. Due to the limited direct experimental data on this compound, this guide incorporates data on its parent compound, hyperin, as a proxy, with a discussion on the potential influence of acetylation on its biological activity.

Introduction

Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, is one of the most extensively researched natural compounds, renowned for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its diverse pharmacological effects are attributed to its unique chemical structure, which enables it to scavenge free radicals, modulate inflammatory signaling pathways, and induce apoptosis in cancer cells.

This compound is a natural phenolic compound and a derivative of hyperin (quercetin-3-O-galactoside). While its presence has been identified in plants such as Nymphaea odorata and Kalanchoe pinnata, there is a notable scarcity of direct research on its specific bioactivities.[3][4] This guide aims to bridge this knowledge gap by providing a comparative analysis with quercetin, leveraging data on hyperin to infer the potential bioactivities of its acetylated form. The acetylation of flavonoids can influence their lipophilicity and membrane permeability, which in turn may alter their biological effects.[1][5] Generally, acylation of the sugar moiety in flavonoid glycosides has been shown to enhance anti-inflammatory and cytoprotective effects, and in some cases, increase antioxidant activity.[1]

Quantitative Bioactivity Comparison

To facilitate a clear comparison, the following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of quercetin and hyperin (as a proxy for this compound). It is crucial to note that direct comparisons of IC50 values should be made with caution, as variations in experimental conditions can influence the results.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 (µM)Source
Quercetin~5-20[6]
HyperinData not consistently available in µM

Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition in Macrophages)

CompoundIC50 (µM)Source
Quercetin~10-50[7][8][9]
HyperinData not available

Table 3: Anticancer Activity (Cytotoxicity in MCF-7 Breast Cancer Cells)

CompoundIC50 (µM)Source
Quercetin~15-85[10][11]
Hyperin~5-10 µg/mL (approx. 10.8 - 21.6 µM)[10][11][12]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to allow for replication and critical evaluation of the cited data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare serial dilutions of the test compound (quercetin or this compound/hyperin) in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add an equal volume of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing only methanol and the DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[13][14]

Griess Assay for Nitric Oxide (NO) Inhibition

This assay is used to quantify the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a colored azo compound that can be measured spectrophotometrically at 540 nm. The intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate at room temperature for a short period to allow for color development.

  • Measure the absorbance at 540 nm.

  • A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control without the test compound. The IC50 value is then determined.[12][15][16]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[11][17][18][19][20]

Signaling Pathways and Mechanisms of Action

Quercetin's diverse bioactivities are a result of its ability to modulate multiple key signaling pathways involved in inflammation and cancer. While the specific pathways affected by this compound are not well-documented, inferences can be made from the known mechanisms of quercetin and other flavonoids.

Quercetin's Modulation of Inflammatory and Cancer Pathways

Quercetin has been shown to interfere with several critical signaling cascades:

  • NF-κB Pathway: Quercetin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[21] By blocking NF-κB, quercetin effectively dampens the inflammatory response.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. Quercetin can modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.[22]

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major survival pathway that is often dysregulated in cancer. Quercetin has been reported to inhibit this pathway, thereby promoting apoptosis and inhibiting cancer cell proliferation.[21]

The following diagrams, generated using Graphviz, illustrate these key signaling pathways and the points of intervention by quercetin.

Quercetin_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Genes Nucleus->Inflammation Transcription Quercetin Quercetin Quercetin->IKK Inhibits

Quercetin's inhibition of the NF-κB signaling pathway.

Quercetin_MAPK_Pathway GrowthFactor Growth Factors/ Stress Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits Quercetin Quercetin Quercetin->Raf Inhibits Quercetin->MEK Inhibits Quercetin->Apoptosis Promotes

Quercetin's modulation of the MAPK/ERK signaling pathway.

Quercetin_PI3K_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis Inhibits Quercetin Quercetin Quercetin->PI3K Inhibits Quercetin->Akt Inhibits

Quercetin's inhibition of the PI3K/Akt signaling pathway.

Discussion and Future Directions

The available data strongly support the potent antioxidant, anti-inflammatory, and anticancer activities of quercetin. In contrast, the bioactivity of this compound remains largely unexplored. Based on the data for its parent compound, hyperin, it is plausible that this compound also possesses significant cytotoxic activity against cancer cells. The acetylation of the sugar moiety in hyperin may enhance its lipophilicity, potentially leading to improved cellular uptake and, consequently, altered bioactivity.[1] Studies on other acetylated flavonoids suggest that this modification can sometimes enhance anti-inflammatory and anticancer effects, while the impact on antioxidant activity can vary.[1][5]

To provide a definitive comparison, further research is imperative. Future studies should focus on:

  • Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

  • Direct comparative studies of this compound and quercetin using standardized in vitro and in vivo models for antioxidant, anti-inflammatory, and anticancer activities.

  • Investigation of the structure-activity relationship to understand how the acetyl group at the 6''-position of the galactoside moiety influences the bioactivity of hyperin.

  • Elucidation of the molecular mechanisms and signaling pathways modulated by this compound.

Conclusion

Quercetin stands as a well-established, potent bioactive flavonoid with a broad spectrum of therapeutic potential. While this compound remains an understudied compound, its structural relationship to quercetin and hyperin, coupled with the known effects of flavonoid acetylation, suggests it may also possess valuable biological activities. This comparative guide highlights the current state of knowledge and underscores the critical need for further research to unlock the potential of this compound as a novel therapeutic agent. The provided data and protocols serve as a foundation for future investigations in this promising area of natural product research.

References

Unveiling the Molecular Target of 6''-Acetylhyperin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6''-Acetylhyperin, a flavonoid glycoside found in plants such as Nymphaea odorata and Kalanchoe pinnata, has garnered interest for its potential biological activities. While in silico studies have predicted its interaction with key cellular signaling proteins, experimental confirmation of its direct molecular target remains a subject of ongoing investigation. This guide provides a comparative analysis of this compound's observed effects and its predicted molecular targets, juxtaposed with established inhibitors of these pathways. All quantitative data is presented in structured tables, and detailed experimental protocols for relevant assays are provided to support further research.

Predicted Molecular Targets and Comparative Analysis

Computational docking studies have suggested that this compound may interact with AMP-activated protein kinase (AMPK) and inducible nitric oxide synthase (iNOS). The binding affinities from these in silico models are presented below, alongside the experimentally determined potencies of well-characterized inhibitors of these targets.

Data Presentation: Comparison with Known Inhibitors
CompoundTarget (Predicted/Confirmed)MetricValueSource
This compound AMPK Binding Energy (in silico) -9.9 kcal/mol [1]
iNOS Binding Energy (in silico) -9.9 kcal/mol [1]
Compound CAMPK (Confirmed)IC5010-40 µM (cell-based)
Dorsomorphin (Compound C)AMPK (Confirmed)Ki109 nM
1400W DihydrochlorideiNOS (Confirmed)IC501.9 µM (mouse macrophages)
L-NILiNOS (Confirmed)IC503.3 µM (mouse iNOS)

Note: The binding energies for this compound are from computational models and have not been experimentally validated.

Cellular Activity of this compound

While a specific molecular target is yet to be definitively identified, this compound has demonstrated biological activity in a cell-based assay.

Data Presentation: Cytotoxicity against J774.2 Macrophage Cell Line
CompoundCell LineAssayMetricValueSource
This compound J774.2 (Mouse Macrophage)CytotoxicityIC50 61.32 µM

This result suggests that this compound may possess anti-inflammatory or cytotoxic properties, as J774.2 macrophages are a common model for studying inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's molecular target and biological activity.

Macrophage Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on a cell line, such as the J774.2 macrophages.

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • J774.2 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture J774.2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro AMPK Activation Assay (Kinase Activity Assay)

This protocol describes a method to determine if a compound directly activates AMPK.

Objective: To measure the kinase activity of purified AMPK in the presence of a test compound.

Materials:

  • Purified, recombinant AMPK enzyme

  • AMPK substrate peptide (e.g., SAMS peptide)

  • [γ-32P]ATP

  • Kinase assay buffer

  • Test compound (e.g., this compound)

  • Positive control activator (e.g., A-769662)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, purified AMPK enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate Reaction: Start the kinase reaction by adding the AMPK substrate peptide and [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture for 15 minutes at 30°C.

  • Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the amount of incorporated 32P into the substrate peptide using a scintillation counter.

  • Data Analysis: Compare the kinase activity in the presence of the test compound to the basal activity and the positive control.

iNOS Inhibition Assay (Griess Assay)

This protocol is used to assess the ability of a compound to inhibit the production of nitric oxide by iNOS in stimulated macrophages.

Objective: To measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • J774.2 macrophage cell line

  • Culture medium (DMEM with FBS and antibiotics)

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., this compound)

  • Known iNOS inhibitor (e.g., 1400W)

  • Griess Reagent System

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding: Culture and seed J774.2 cells in 96-well plates as described in the cytotoxicity assay protocol.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound or a known iNOS inhibitor for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Nitrite, a stable product of NO, is measured using the Griess Reagent System according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the predicted signaling pathways and a general workflow for target identification and validation.

cluster_AMPK AMPK Signaling Pathway cluster_iNOS iNOS Signaling Pathway Metabolic_Stress Metabolic Stress (e.g., low ATP/AMP ratio) AMPK AMPK Metabolic_Stress->AMPK Activates Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolic_Pathways Promotes Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis, Lipogenesis) AMPK->Anabolic_Pathways Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NF_kB NF-κB Inflammatory_Stimuli->NF_kB Activates iNOS_Gene iNOS Gene Transcription NF_kB->iNOS_Gene Induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes conversion of L_Arginine L-Arginine L_Arginine->NO Inflammation Inflammation NO->Inflammation Mediates

Caption: Predicted signaling pathways for AMPK and iNOS.

cluster_workflow Target Identification and Validation Workflow In_Silico_Screening In Silico Screening (e.g., Molecular Docking) Predicted_Targets Predicted Molecular Targets (e.g., AMPK, iNOS) In_Silico_Screening->Predicted_Targets In_Vitro_Binding_Assay In Vitro Binding Assay (e.g., Kinase Assay, ELISA) Predicted_Targets->In_Vitro_Binding_Assay Cell_Based_Assay Cell-Based Functional Assay (e.g., Cytotoxicity, NO production) In_Vitro_Binding_Assay->Cell_Based_Assay Target_Validation Target Validation Cell_Based_Assay->Target_Validation

Caption: General experimental workflow for target validation.

References

A Head-to-Head Comparison of 6''-Acetylhyperin and its Glycoside Precursor, Hyperin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of flavonoid research, hyperin (quercetin-3-O-galactoside) has been extensively studied for its various pharmacological activities, including its potent anti-inflammatory and antioxidant properties. Its acetylated derivative, 6''-Acetylhyperin, remains a less-explored molecule. This guide provides a detailed head-to-head comparison of these two compounds, summarizing the available experimental data to highlight their potential therapeutic applications and identify knowledge gaps that warrant further investigation.

Chemical Structures

Hyperin: A flavonoid glycoside formed between quercetin and galactose.

This compound: An acetylated derivative of hyperin at the 6'' position of the galactose moiety.

Comparative Biological Activity: A Data-Driven Analysis

Anti-inflammatory Activity

The anti-inflammatory potential of a compound can be assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: In Vitro Anti-inflammatory Activity of Hyperin

CompoundAssayCell LineIC₅₀ (µg/mL)Reference
HyperinNitric Oxide (NO) Production InhibitionRAW 264.7Data Not Available in search results[1]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

Antioxidant Activity

The antioxidant capacity is a crucial parameter for compounds intended to combat oxidative stress-related pathologies. This is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 2: In Vitro Antioxidant Activity of Hyperin

CompoundAssayIC₅₀ (µg/mL)Reference
HyperinABTS Radical Scavenging3.54 ± 0.39[2]
HyperinDPPH Radical ScavengingData Not Available in search results

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% radical scavenging activity.

Signaling Pathways

Hyperin: The anti-inflammatory effects of hyperin are, at least in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5][6][7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

This compound: The signaling pathway through which this compound exerts its biological effects has not yet been elucidated.

G Hyperin's Anti-inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Hyperin Hyperin Hyperin->IKK Inhibits

Caption: Diagram of the NF-κB signaling pathway inhibited by hyperin.

Experimental Protocols

To facilitate a direct and standardized comparison of this compound and hyperin, the following detailed experimental protocols are provided.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound or hyperin for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. A vehicle control (cells with LPS and solvent) and a negative control (cells without LPS) should be included.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compounds compared to the vehicle control. Determine the IC₅₀ value for each compound.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[2][11][12][13][14][15][16][17][18][19]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of this compound and hyperin in methanol. Ascorbic acid or Trolox can be used as a positive control.

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A blank containing only methanol and a control containing methanol and the DPPH solution should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC₅₀ value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.

In Vitro Antioxidant Activity: ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[2][20][21][22][23][24][25][26][27]

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound and hyperin in ethanol.

  • Reaction: Add 10 µL of each sample to 1 mL of the diluted ABTS•+ solution and mix thoroughly.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC₅₀ value for each compound.

G Experimental Workflow for Comparative Analysis cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (this compound & Hyperin) Anti_Inflammatory Anti-inflammatory Assay (NO Production) Compound_Prep->Anti_Inflammatory Antioxidant_DPPH Antioxidant Assay (DPPH) Compound_Prep->Antioxidant_DPPH Antioxidant_ABTS Antioxidant Assay (ABTS) Compound_Prep->Antioxidant_ABTS Cell_Culture Cell Culture (RAW 264.7) Cell_Culture->Anti_Inflammatory Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, Griess) Reagent_Prep->Anti_Inflammatory Reagent_Prep->Antioxidant_DPPH Reagent_Prep->Antioxidant_ABTS Data_Collection Measure Absorbance Anti_Inflammatory->Data_Collection Antioxidant_DPPH->Data_Collection Antioxidant_ABTS->Data_Collection IC50_Calc Calculate IC₅₀ Values Data_Collection->IC50_Calc Comparison Head-to-Head Comparison IC50_Calc->Comparison

Caption: Workflow for the comparative analysis of this compound and hyperin.

Conclusion and Future Directions

This guide consolidates the current knowledge on this compound and its precursor, hyperin. While hyperin is a well-characterized flavonoid with demonstrated anti-inflammatory and antioxidant properties, this compound remains largely uninvestigated. The provided experimental protocols offer a standardized framework for future studies to directly compare the bioactivities of these two compounds. Such research is crucial to determine if the acetylation of hyperin enhances or diminishes its therapeutic potential. Elucidating the mechanism of action and the signaling pathways modulated by this compound will be pivotal for its potential development as a novel therapeutic agent. Researchers are encouraged to undertake these comparative studies to fill the existing knowledge gap and unlock the full potential of this natural product derivative.

References

Validating 6''-Acetylhyperin: A Comparative Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 6''-Acetylhyperin and its structurally related flavonoids: Quercetin, Kaempferol, and Hyperoside. Due to a notable lack of quantitative research on this compound, this guide presents available data for this compound alongside comprehensive experimental findings for well-researched alternatives to establish a benchmark for future validation studies.

Comparative Analysis of Biological Activities

This section summarizes the available quantitative data for the anti-inflammatory, antioxidant, and anticancer activities of this compound and its selected alternatives. The data is presented to highlight the current research landscape and underscore the need for further investigation into this compound.

CompoundAnti-inflammatory Activity (IC50)Antioxidant Activity (DPPH Assay, IC50)Anticancer Activity (Cell Line, IC50)
This compound Data not availableData not availableData not available
Quercetin 20 μM (Human monocytic THP-1 cells, inhibition of pro-inflammatory genes)[1]1.89 ± 0.33 μg/mL18.41 μg/mL (Dengue virus type 2)[2]
Kaempferol Data not available3.70 ± 0.15 μg/mL43 μmol/L (MDA-MB-231 breast cancer cells)[3], 53.6 µM (HCT116 colon cancer cells)[4], 28.8±1.5 μM (LNCaP prostate cancer cells)[5]
Hyperoside Data not availableData not available50, 75, 100 μg/mL (Human gastric cancer MKN-45 cells, induced apoptosis)[6]

Note: IC50 values represent the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

Experimental Protocols

To ensure the reproducibility of the cited findings, this section details the methodologies for key experiments.

Anti-inflammatory Activity Assay (General Protocol)

A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour) before stimulation with LPS (e.g., 1 μg/mL).

  • Incubation: The cells are then incubated for a further 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of a compound.

  • Preparation of DPPH solution: A fresh solution of DPPH in methanol is prepared to a specific concentration, resulting in a deep violet color.

  • Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells of a specific cell line are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (usually around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_assays Biological Assays cluster_data Data Analysis Compound Test Compound (e.g., this compound) Stock Stock Solution (in DMSO) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions AntiInflammatory Anti-inflammatory Assay Dilutions->AntiInflammatory Antioxidant Antioxidant Assay Dilutions->Antioxidant Anticancer Anticancer Assay Dilutions->Anticancer IC50 IC50 Value Determination AntiInflammatory->IC50 Antioxidant->IC50 Anticancer->IC50 Comparison Comparison with Alternatives IC50->Comparison

General experimental workflow for evaluating the biological activity of a test compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS (Inflammation) Nucleus->iNOS gene expression Quercetin Quercetin Quercetin->IKK inhibits Quercetin->NFkB inhibits

Simplified signaling pathway of LPS-induced inflammation and the inhibitory role of Quercetin.

Conclusion

The available scientific literature provides a foundation for understanding the potential biological activities of this compound, primarily through its classification as a flavonoid and its structural similarity to well-characterized compounds like Quercetin, Kaempferol, and Hyperoside. However, a significant gap exists in the form of direct, quantitative experimental data for this compound. To validate and reproduce the purported therapeutic potential of this compound, further focused research is imperative. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and drug development professionals to design and execute studies that will elucidate the specific biological activities and mechanisms of action of this promising natural compound.

References

A Comparative Metabolomics Guide to Plants Rich in 6''-Acetylhyperin and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolomics of plant species known to be rich in the flavonol glycoside 6''-Acetylhyperin and its structural analogs. This document is intended to serve as a valuable resource for researchers and professionals in drug development and natural product chemistry by offering a side-by-side comparison of quantitative data, detailed experimental protocols, and insights into the biosynthetic pathways of these bioactive compounds.

Comparative Analysis of this compound and Related Acetylated Flavonoids

While direct quantitative comparisons of this compound across different plant species are limited in publicly available research, this guide compiles available data on this compound and its close structural analogs—acetylated flavonol glycosides. The following table summarizes the known presence and, where available, the concentration of these compounds in various plant species. The data highlights the diversity in the accumulation of these specialized metabolites.

Plant SpeciesCompoundPlant PartConcentration (mg/g dry weight, unless otherwise noted)Reference
Vicia faba (Broad Bean) This compound 7-rhamnosideLeavesReported to have the highest concentration, but specific quantitative data is not readily available.[No specific quantitative study found]
Nymphaea odorata (White Water Lily) Quercetin 3-O-(6''-O-acetyl)-β-d-galactopyranoside-Presence confirmed, but not quantified in the cited study.
Hypericum perforatum (St. John's Wort) Flavonoid Glycosides (e.g., hyperoside, rutin, isoquercitrin)FlowersTotal Flavonoids: 108.65-125.35 mg Catechin Equivalents/g DW
Hypericum perforatum (St. John's Wort) Flavonoid Glycosides (e.g., hyperoside, rutin, isoquercitrin)LeavesTotal Flavonoids: 61.64-106.86 mg Catechin Equivalents/g DW
Ginkgo biloba (Ginkgo) Flavonol GlycosidesFlowersHigher total flavonoid content compared to leaves.
Ginkgo biloba (Ginkgo) Flavonol GlycosidesLeavesStandardized extracts typically contain 22-27% flavonoid glycosides.[No specific quantitative study found]

Note: The quantification of total flavonoids provides a broader context for the abundance of this class of compounds in the respective plant tissues, although it does not specify the concentration of acetylated forms. Further targeted quantitative studies are necessary to elucidate the precise concentrations of this compound and its analogs in these and other plant species.

Biosynthesis of this compound

The biosynthesis of this compound originates from the well-established phenylpropanoid pathway, which gives rise to the core flavonoid structure. The final, critical step involves the acetylation of the sugar moiety, a reaction catalyzed by an acyltransferase, likely belonging to the BAHD family of enzymes. These enzymes utilize an acyl-CoA donor, in this case, acetyl-CoA, to transfer the acetyl group to the hydroxyl group of the sugar.

6-Acetylhyperin Biosynthesis Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Chalcone Chalcone p-Coumaroyl-CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Hyperin Hyperin Quercetin->Hyperin UGT 6-Acetylhyperin 6-Acetylhyperin Hyperin->6-Acetylhyperin BAHD Acyltransferase Acetyl-CoA Acetyl-CoA Acetyl-CoA->6-Acetylhyperin

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Metabolite Extraction from Plant Tissues

This protocol outlines a general procedure for the extraction of flavonoids, including this compound, from plant material.

Materials:

  • Fresh or freeze-dried plant material (leaves, flowers, etc.)

  • Liquid nitrogen

  • Mortar and pestle

  • 80% Methanol (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Weigh approximately 100 mg of finely ground plant material into a microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 30 minutes in an ultrasonic bath.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Store the extracted sample at -20°C until LC-MS analysis.

LC-MS/MS Analysis for Flavonoid Quantification

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of acetylated flavonoids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

LC Gradient:

  • A typical gradient starts with a low percentage of Solvent B (e.g., 5%), which is gradually increased to a high percentage (e.g., 95%) over a period of 20-30 minutes to elute compounds with varying polarities.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with fragmentation for identification.

  • Specific Transitions: For targeted analysis of this compound, specific precursor-to-product ion transitions would be monitored.

Experimental Workflow Plant_Material Plant Material (e.g., Leaves, Flowers) Extraction Metabolite Extraction (80% Methanol) LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Identification) LC_MS_Analysis->Data_Processing Comparative_Analysis Comparative Analysis Data_Processing->Comparative_Analysis

Caption: General workflow for comparative metabolomics.

This guide serves as a foundational resource for the comparative metabolomics of plants containing this compound and its analogs. The provided protocols and biosynthetic pathway information are intended to facilitate further research into the quantification, biological activity, and potential applications of these valuable natural products.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for 6''-Acetylhyperin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a cornerstone of this commitment. This document provides essential, immediate safety and logistical information for the operational handling and disposal of 6''-Acetylhyperin, a natural phenolic compound. Adherence to these procedural, step-by-step guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and local environmental regulations. All personnel handling chemical waste must be trained in proper waste management protocols.

According to its Material Safety Data Sheet (MSDS), this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, avoiding release into the environment is of paramount importance[1]. The compound is also incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents[1].

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves are required.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

Quantitative Data for Disposal Preparation

The following table summarizes key parameters for the chemical degradation of this compound prior to disposal. This method aims to reduce the compound's toxicity through hydrolysis.

ParameterValue/InstructionRationale
Compound This compoundC₂₃H₂₂O₁₃, MW: 506.41 g/mol [1]
Degradation Method Alkaline and Acidic HydrolysisTo break the ester and glycosidic bonds, reducing toxicity.
Reagent 1 (Base) 1 M Sodium Hydroxide (NaOH)To hydrolyze the acetyl group and the glycosidic linkage.
Reagent 2 (Acid) 1 M Hydrochloric Acid (HCl)To neutralize the basic solution and further promote hydrolysis.
pH Monitoring pH paper or calibrated pH meterTo ensure complete neutralization (target pH 6-8).
Final Disposal Collect in a designated hazardous waste container.Due to the initial high aquatic toxicity of the parent compound.

Experimental Protocol: Chemical Degradation and Disposal of this compound

This protocol details a method for the chemical degradation of this compound in a laboratory setting. The primary goal is to hydrolyze the acetyl and glycosidic bonds to reduce the compound's inherent toxicity before final disposal as hazardous waste.

Materials:

  • This compound waste (solid or in solution)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Suitable glass beaker or flask

  • Stir plate and stir bar

  • pH indicator strips or a calibrated pH meter

  • Designated hazardous waste container, properly labeled

Procedure:

  • Preparation: Conduct all steps within a certified chemical fume hood. Ensure all required PPE is worn correctly.

  • Dissolution: If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) in a glass beaker. If it is already in solution, proceed to the next step.

  • Alkaline Hydrolysis:

    • Slowly add 1 M Sodium Hydroxide (NaOH) solution to the beaker containing the this compound waste while stirring. A general rule is to add a 2 to 5-fold molar excess of NaOH relative to the estimated amount of this compound.

    • Allow the mixture to stir at room temperature for at least 2 hours to facilitate the hydrolysis of the acetyl group and the glycosidic bond. For potentially more stable compounds, gentle heating (e.g., to 40-50°C) can be applied, but this should be done with caution and appropriate monitoring.

  • Neutralization and Acidic Hydrolysis:

    • After the alkaline hydrolysis step, slowly and carefully add 1 M Hydrochloric Acid (HCl) to the solution while continuously stirring. Place the beaker in an ice bath to manage any heat generated during neutralization.

    • Monitor the pH of the solution frequently using pH paper or a pH meter. Continue adding HCl until the pH of the solution is between 6.0 and 8.0. The presence of acid will also help to complete the hydrolysis of the glycosidic bond[2].

  • Waste Collection:

    • Once the solution is neutralized, transfer it to a clearly labeled hazardous waste container designated for aqueous chemical waste.

    • The label should include the chemical names of the original and degradation products (e.g., "Hydrolyzed this compound waste, contains sodium chloride, quercetin, and sugar derivatives").

  • Decontamination:

    • Rinse all glassware that came into contact with this compound with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate in the same hazardous waste container.

    • Wipe down the work area in the fume hood. Dispose of any contaminated disposable materials (e.g., gloves, wipes) as solid hazardous waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not pour the treated or untreated waste down the drain.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_hydrolysis Chemical Degradation cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Dissolve Dissolve this compound Waste FumeHood->Dissolve AddBase Add 1M NaOH (Alkaline Hydrolysis) Dissolve->AddBase Slowly, with stirring AddAcid Neutralize with 1M HCl (pH 6-8, Acidic Hydrolysis) AddBase->AddAcid Stir for >= 2 hours CollectWaste Collect in Labeled Hazardous Waste Container AddAcid->CollectWaste Decontaminate Decontaminate Glassware and Workspace CollectWaste->Decontaminate ProfessionalDisposal Dispose via Licensed Hazardous Waste Service Decontaminate->ProfessionalDisposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 6''-Acetylhyperin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 6''-Acetylhyperin. Adherence to these protocols is essential for ensuring personal safety and environmental protection.

Researchers handling this compound must be aware of its potential hazards. According to safety data, the compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent safety measures are required to minimize exposure and prevent environmental contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on established laboratory safety standards and the specific hazards of the compound.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields meeting ANSI Z87.1 standard[1][2]. A face shield should be worn over goggles if there is a splash hazard[2][3].Protects eyes from dust, aerosols, and splashes of the chemical[1].
Hand Protection Chemically resistant protective gloves (e.g., nitrile)[1][4]. Double gloving may be necessary for added protection[3].Prevents skin contact[1]. Disposable nitrile gloves offer protection for incidental contact and should be changed immediately upon contamination[3].
Body Protection Impervious clothing, such as a lab coat[1]. A chemical-resistant apron over the lab coat is recommended for splash hazards[5].Protects skin and personal clothing from contamination[1][4].
Respiratory Protection A suitable respirator should be used when engineering controls are insufficient or during procedures that may generate dust or aerosols[1][2].Prevents inhalation of the compound, especially in powder form[1].

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound. This workflow is designed to minimize risk at each stage of the experimental process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_setup Prepare well-ventilated workspace (fume hood) prep_ppe->prep_setup weigh Weigh this compound prep_setup->weigh dissolve Dissolve in appropriate solvent weigh->dissolve experiment Perform experimental procedures dissolve->experiment decontaminate Decontaminate workspace and equipment experiment->decontaminate dispose_waste Dispose of waste in a labeled, sealed container decontaminate->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Safe Handling and Disposal Workflow for this compound.

Detailed Protocols

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols[1].

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and inhalation of the powder[1].

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound[1].

Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area[1].

  • Keep the compound away from direct sunlight and sources of ignition[1].

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].

Disposal Plan:

  • Waste Collection: Collect all waste materials, including contaminated gloves, wipes, and containers, in a designated and properly labeled hazardous waste container.

  • Environmental Precaution: Prevent the release of this compound into the environment, including drains, water courses, or the soil[1].

  • Approved Disposal: Dispose of the chemical waste through an approved waste disposal plant in accordance with local, state, and federal regulations[1].

By implementing these safety protocols, research institutions can build a culture of safety, ensuring the well-being of their personnel and the integrity of their research.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。